Inupadenant Hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2411004-22-1 |
|---|---|
Molecular Formula |
C25H27ClF2N8O4S2 |
Molecular Weight |
641.1 g/mol |
IUPAC Name |
7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one;hydrochloride |
InChI |
InChI=1S/C25H26F2N8O4S2.ClH/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22;/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30);1H/t41-;/m0./s1 |
InChI Key |
DDVRGKDOXQCEQN-YZNDQDBRSA-N |
Isomeric SMILES |
C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
Canonical SMILES |
CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Inupadenant Hydrochloride: A Deep Dive into its T-Cell Centric Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Inupadenant (B3325957) hydrochloride (EOS-850), a selective adenosine (B11128) A2A receptor (A2AR) antagonist, with a specific focus on its role in modulating T-cell function. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to elucidate the core immunomodulatory functions of this agent.
Executive Summary
Inupadenant hydrochloride is a potent and selective antagonist of the adenosine A2A receptor, a key G-protein coupled receptor that, upon activation by adenosine, mediates immunosuppressive signals within the tumor microenvironment. High concentrations of extracellular adenosine in tumors lead to the suppression of T-cell activity, a major mechanism of immune evasion. Inupadenant is designed to counteract this by blocking the A2AR on T-cells, thereby restoring and enhancing their anti-tumor effector functions. This document will detail the molecular pathways involved, present available quantitative data on its effects on T-cells, and outline the experimental methodologies used to characterize its activity.
The Adenosine A2A Receptor Pathway in T-Cell Suppression
Extracellular adenosine, abundant in the tumor microenvironment due to cellular stress and hypoxia, plays a critical role in dampening the anti-tumor immune response. This is primarily mediated through the activation of A2A receptors expressed on the surface of various immune cells, most notably T-lymphocytes.
The binding of adenosine to the A2AR on T-cells initiates a signaling cascade that results in the inhibition of T-cell function. This pathway is a critical negative feedback loop that tumors exploit to evade immune destruction.
Signaling Pathway Diagram
Quantitative Analysis of Inupadenant's Effect on T-Cell Function
While specific preclinical data on the in-vitro effects of Inupadenant on T-cell proliferation and cytokine production are not extensively published in peer-reviewed literature, clinical trial data provides insights into its biological activity. The A2A-005 Phase 2 trial evaluated Inupadenant in combination with chemotherapy in patients with non-small cell lung cancer (NSCLC).
| Dose of Inupadenant | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| 40 mg BID | 53.3% | 5.6 months |
| 60 mg BID | 66.7% | 6.6 months |
| 80 mg BID | 73.3% | Not Reached at time of reporting |
| All Patients | 63.9% | 7.7 months |
Table 1: Clinical Efficacy Data from the A2A-005 Phase 2 Trial. [1][2][3]
These results suggest a dose-dependent clinical activity of Inupadenant. Furthermore, a Phase 1 trial (NCT03873883) of Inupadenant monotherapy in patients with advanced solid tumors showed durable partial responses and stable disease, with a potential association between clinical benefit and the expression of the A2A receptor within the tumor.[4][5][6]
Recent preclinical and clinical data have also highlighted a role for Inupadenant in promoting humoral immune responses, suggesting a broader immunomodulatory effect beyond direct T-cell activation.[1][7]
Experimental Methodologies
The following are representative protocols for key in-vitro assays used to characterize the effects of A2AR antagonists on T-cell function. While specific protocols for Inupadenant are proprietary, these general methodologies are standard in the field.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of T-cells to proliferate in the presence of an A2AR agonist and the reversal of this inhibition by an antagonist like Inupadenant.
Experimental Workflow:
Protocol Details:
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells.
-
Labeling: Cells are incubated with Carboxyfluorescein succinimidyl ester (CFSE) which covalently labels intracellular proteins. With each cell division, the fluorescence intensity halves.
-
Stimulation: T-cells are activated using plate-bound or soluble anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor (TCR) and co-stimulatory signals.
-
Treatment: Cells are cultured in the presence of a stable adenosine analogue (e.g., NECA) to induce A2AR-mediated suppression. Different concentrations of Inupadenant are added to determine its ability to reverse this suppression.
-
Analysis: After incubation, cells are analyzed by flow cytometry. The percentage of proliferating cells and the number of cell divisions are quantified based on the dilution of CFSE fluorescence.
Cytokine Production Assay (ELISA/Multiplex)
This assay quantifies the production of key T-cell effector cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and the modulatory effect of Inupadenant.
Experimental Workflow:
Protocol Details:
-
Cell Culture: T-cells are cultured under the same stimulation and treatment conditions as the proliferation assay.
-
Supernatant Collection: At various time points (e.g., 24, 48, 72 hours), the cell culture supernatant is collected.
-
Quantification: The concentration of specific cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
T-Cell Mediated Cytotoxicity Assay
This assay assesses the ability of cytotoxic T-lymphocytes (CTLs) to kill target tumor cells and how this is affected by the adenosine/A2AR axis and its blockade by Inupadenant.
Experimental Workflow:
Protocol Details:
-
Effector Cells: Antigen-specific CTLs are generated by co-culturing T-cells with antigen-presenting cells pulsed with a relevant peptide.
-
Target Cells: Tumor cells expressing the cognate antigen are labeled with a viability dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Effector and target cells are co-cultured at different effector-to-target (E:T) ratios.
-
Treatment: The co-culture is performed in the presence of an adenosine agonist with or without Inupadenant.
-
Analysis: Target cell lysis is quantified by measuring the release of the label into the supernatant or by flow cytometry to determine the percentage of dead target cells.
Conclusion
This compound is a selective A2A receptor antagonist that reverses adenosine-mediated immunosuppression of T-cells. By blocking the A2AR signaling pathway, Inupadenant aims to restore T-cell proliferation, cytokine production, and cytotoxic activity within the tumor microenvironment. While detailed preclinical in-vitro data on its direct T-cell effects are not widely published, clinical trial results demonstrate its potential as an anti-cancer agent. The recent deprioritization of the program for NSCLC by iTeos Therapeutics suggests that while the mechanism is sound, the clinical efficacy in that specific indication and combination may not have met the desired threshold for further investment. Further research and publication of the comprehensive preclinical data package would be invaluable to the scientific community for a complete understanding of its T-cell-centric mechanism of action.
References
- 1. biospace.com [biospace.com]
- 2. Inupadenant “deprioritised” by iTeos in favour of pipeline TIGIT therapy - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. inupadenant (EOS-850) News - LARVOL Sigma [sigma.larvol.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. inupadenant (EOS-850) / iTeos [delta.larvol.com]
The Role of Inupadenant Hydrochloride in Reshaping the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inupadenant (EOS-850), an orally bioavailable hydrochloride salt, is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR). Within the tumor microenvironment (TME), high concentrations of adenosine act as a key immunosuppressive molecule, hindering anti-tumor immunity. Inupadenant is designed to counteract this effect by blocking the A2AR signaling pathway, thereby reactivating immune cells and promoting an effective anti-tumor response. This technical guide provides an in-depth overview of the mechanism of action of Inupadenant, its impact on the TME, and a summary of key preclinical and clinical findings. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this promising area of immuno-oncology.
Introduction: The Adenosine Pathway in Immuno-Oncology
The tumor microenvironment is characterized by hypoxia, which leads to the accumulation of extracellular adenosine.[1][2] Adenosine, a nucleoside, plays a critical role in cellular metabolism and signaling. It exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3.[3][4] The A2A receptor is highly expressed on the surface of various immune cells, including T cells, natural killer (NK) cells, macrophages, and dendritic cells.[1][2][5]
Activation of the A2A receptor by adenosine triggers a signaling cascade that ultimately suppresses the anti-tumor functions of these immune cells.[1][2] This immunosuppression is a major mechanism of tumor immune evasion.[1][2] Consequently, blocking the A2A receptor has emerged as a promising strategy in cancer immunotherapy.[1][6] Inupadenant is a next-generation, non-brain penetrant A2AR antagonist designed for this purpose.[4][6]
Mechanism of Action of Inupadenant Hydrochloride
Inupadenant selectively binds to and inhibits the A2A receptor on immune cells within the TME.[7] This blockade prevents adenosine from activating its downstream signaling pathway, thereby reversing the immunosuppressive effects.[7] The primary mechanism involves the inhibition of cyclic AMP (cAMP) production, which is typically induced by A2AR activation.[1][2] By preventing the increase in intracellular cAMP, Inupadenant restores the effector functions of immune cells.[1][2]
Impact on T Lymphocytes
The main immunosuppressive effect of adenosine in the TME is the inhibition of CD8+ T cell cytotoxic function.[1] By blocking the A2AR, Inupadenant enhances the proliferation, activation, and cytotoxic activity of T lymphocytes, leading to a more effective T-cell-mediated immune response against tumor cells.[1][7]
Modulation of Humoral Immunity
Recent preclinical and clinical data suggest that Inupadenant also promotes humoral immune responses.[8][9] It has been shown to counteract the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs) and immunoglobulin production.[8] This suggests a novel, plasma cell-centric mechanism of action that complements its T-cell-mediated anti-tumor activity.[10]
Quantitative Data from Clinical Trials
Inupadenant has been evaluated in clinical trials, most notably the Phase 2 A2A-005 trial in patients with non-small cell lung cancer (NSCLC) who have progressed after prior immunotherapy.[11][12][13] The trial assessed Inupadenant in combination with carboplatin (B1684641) and pemetrexed.
| Dose of Inupadenant (twice daily) | Number of Patients (evaluable) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) in months |
| 40 mg | 15 | 53.3% | 5.6 |
| 60 mg | 9 | 66.7% | 6.6 |
| 80 mg | 12 | 73.3% | Not Reached at data cutoff |
| All Patients | 36 | 63.9% | 7.7 |
Table 1: Efficacy data from the dose-escalation portion of the Phase 2 A2A-005 trial of Inupadenant in combination with chemotherapy in post-immunotherapy metastatic NSCLC. Data as of October 29, 2024.[12][13][14][15]
In a Phase 1/2a trial, Inupadenant monotherapy demonstrated durable anti-tumor activity in patients with advanced solid tumors, with some patients experiencing stable disease for over six months.[16]
Signaling Pathways
The binding of adenosine to the A2A receptor activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This pathway ultimately leads to the suppression of T-cell activation and effector functions. Inupadenant, by blocking the A2A receptor, prevents this entire cascade.
Experimental Protocols
A2A Receptor Binding Assay (Radioligand Competition Assay)
This assay is used to determine the binding affinity of a compound to the A2A receptor.
Materials:
-
Cell membranes from HEK293 cells transiently expressing the human A2A receptor.
-
Radioligand (e.g., [3H]ZM241385).
-
Unlabeled competitor (Inupadenant).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (Inupadenant) and the cell membranes in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of Inupadenant that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[17]
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the intracellular levels of cAMP, a second messenger in the A2AR signaling pathway.
Materials:
-
Cells expressing the human A2A receptor (e.g., CHO or HEK293 cells).
-
A2AR agonist (e.g., NECA).
-
Inupadenant.
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of Inupadenant.
-
Stimulate the cells with a fixed concentration of an A2AR agonist (e.g., NECA) to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay format, such as HTRF, where a labeled cAMP conjugate competes with the cellular cAMP for binding to a specific antibody.[5]
-
The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Determine the IC50 value for Inupadenant's inhibition of agonist-induced cAMP production.
In Vitro T-Cell Activation Assay
This assay assesses the ability of Inupadenant to reverse adenosine-mediated suppression of T-cell activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies).
-
Adenosine or a stable analog (e.g., NECA).
-
Inupadenant.
-
Cell proliferation dye (e.g., CFSE).
-
Cytokine detection assay (e.g., ELISA or Luminex).
-
Flow cytometer.
Procedure:
-
Isolate T cells from PBMCs.
-
Label the T cells with a proliferation dye (e.g., CFSE).
-
Culture the T cells in the presence of T-cell activation stimuli.
-
Add adenosine or a stable analog to suppress T-cell activation.
-
Treat the cells with varying concentrations of Inupadenant.
-
After a defined incubation period (e.g., 3-5 days), assess T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
-
Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex bead array.
Conclusion
This compound is a promising immuno-oncology agent that targets the adenosine-mediated immunosuppressive axis in the tumor microenvironment. By selectively blocking the A2A receptor, Inupadenant has been shown to restore and enhance both T-cell and B-cell mediated anti-tumor immunity. The quantitative data from clinical trials, although from a now deprioritized program, provide valuable insights into the potential of A2AR antagonism in combination with chemotherapy.[12][13][15] The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug developers to further investigate the role of Inupadenant and other A2A receptor antagonists in the treatment of cancer.
References
- 1. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 3. Methodology for in vitro Assessment of Human T Cell Activation and Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. bosterbio.com [bosterbio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. learn.cellsignal.com [learn.cellsignal.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 11. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inupadenant “deprioritised” by iTeos in favour of pipeline TIGIT therapy - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress | Nasdaq [nasdaq.com]
Inupadenant (EOS-850): A Technical Whitepaper on a Selective A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inupadenant (EOS-850) is an orally bioavailable small molecule that acts as a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR). Designed as an immune checkpoint inhibitor, Inupadenant aims to counteract the immunosuppressive effects of adenosine within the tumor microenvironment (TME), thereby restoring and enhancing anti-tumor immune responses. While early clinical trials demonstrated a manageable safety profile and signs of anti-tumor activity in some patients with advanced solid tumors, the development of Inupadenant in combination with chemotherapy for non-small cell lung cancer (NSCLC) has been deprioritized due to insufficient clinical activity to warrant further investment. This technical guide provides a comprehensive overview of the available preclinical and clinical data on Inupadenant, its mechanism of action, and the experimental methodologies employed in its evaluation.
Introduction: The Adenosine Pathway in Immuno-Oncology
The tumor microenvironment is often characterized by high levels of extracellular adenosine, which plays a critical role in promoting tumor growth by suppressing the immune system. Adenosine, acting through the A2A receptor on the surface of various immune cells, particularly T lymphocytes, triggers a signaling cascade that inhibits their activation, proliferation, and cytotoxic functions. This immunosuppressive mechanism allows cancer cells to evade immune surveillance.
Inupadenant was developed to block this key immune checkpoint. As a selective A2A receptor antagonist, it is designed to prevent adenosine from binding to its receptor on immune cells, thereby unleashing the anti-tumor activity of the immune system. A key characteristic of Inupadenant is its inability to cross the blood-brain barrier, which is intended to limit potential central nervous system side effects.
Mechanism of Action
Inupadenant is a competitive antagonist of the A2A receptor, a G-protein coupled receptor. The binding of adenosine to the A2A receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets that ultimately suppress T-cell receptor signaling and inhibit T-cell function. By blocking the initial binding of adenosine to the A2A receptor, Inupadenant prevents this immunosuppressive cascade.
Caption: Inupadenant blocks the adenosine-mediated immunosuppressive signaling pathway in T-cells.
Preclinical Data
While specific quantitative data on binding affinity (Ki or IC50 values) and selectivity against other adenosine receptors (A1, A2B, A3) are not publicly available, preclinical studies have described Inupadenant as a potent and highly selective A2A receptor antagonist.
In preclinical models, Inupadenant has been shown to enhance humoral immune responses. Specifically, in CT26-OVA tumor-bearing mice, Inupadenant treatment led to an increase in OVA-specific IgG antibodies in both the blood and the tumor. This was accompanied by an increase in B cells and antibody-secreting cells in the spleen and tumors, suggesting a role for Inupadenant in promoting an anti-tumor antibody response.
Clinical Development
Inupadenant has been evaluated in several clinical trials involving patients with advanced solid tumors.
Phase 1/2a Monotherapy and Combination Therapy (NCT03873883)
This first-in-human trial evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of Inupadenant as a single agent and in combination with pembrolizumab (B1139204) and/or chemotherapy.
Table 1: Summary of Phase 1/2a Monotherapy Results (NCT03873883)
| Parameter | Description |
| Patient Population | 42 patients with advanced solid tumors who had exhausted standard treatment options. |
| Dose Escalation | Doses ranged from 20 mg QD to 160 mg BID. The recommended Phase 2 dose (RP2D) was determined to be 80 mg BID. |
| Safety | Generally well-tolerated. The most frequent treatment-emergent adverse events included fatigue, anemia, decreased appetite, and constipation. Drug-related serious adverse events (acute myocardial infarction, atrial fibrillation, and pericardial effusion) were reported in three patients. |
| Efficacy | Durable responses were observed in some patients. As of November 30, 2020, there were 2 partial responses (PRs) in patients with melanoma and prostate cancer, with durations of response exceeding 230 days. 12 patients had stable disease (SD) as their best response, with 3 of those having SD for over 6 months. |
| Biomarker Analysis | Higher expression of the A2A receptor in pre-treatment tumor biopsies was associated with longer survival and clinical benefit (tumor regression or stable disease). |
Phase 2 Combination Therapy in NSCLC (A2A-005 / NCT05403385)
This study evaluated Inupadenant in combination with carboplatin (B1684641) and pemetrexed (B1662193) as a second-line treatment for non-squamous non-small cell lung cancer.
Table 2: Efficacy Data from the Dose-Finding Part of the A2A-005 Trial
| Dose of Inupadenant (BID) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| 40mg | 53.3% | 5.6 months |
| 60mg | 66.7% | 6.6 months |
| 80mg | 73.3% | Not Reached (as of Oct 29, 2024) |
| All Patients | 63.9% | 7.7 months |
| Data based on 36 evaluable patients as of October 29, 2024. |
Despite these results, iTeos Therapeutics announced the deprioritization of Inupadenant for this indication, stating that the clinical activity did not warrant further investment.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies conducted with Inupadenant are proprietary and not publicly available. However, the following sections describe the general principles and workflows for the key assays used in the characterization of a selective A2A receptor antagonist.
In Vitro A2A Receptor Binding Assay
To determine the binding affinity and selectivity of Inupadenant, a competitive radioligand binding assay is a standard method.
Caption: Generalized workflow for a competitive radioligand binding assay.
In Vivo Syngeneic Mouse Tumor Models
The anti-tumor efficacy of Inupadenant would be evaluated in immunocompetent mice bearing syngeneic tumors, which allows for the study of the interaction between the drug, the tumor, and the host immune system.
Caption: Generalized workflow for an in vivo efficacy study in a syngeneic mouse model.
Conclusion
Inupadenant (EOS-850) is a well-characterized, selective A2A receptor antagonist that has demonstrated a clear mechanism of action and a manageable safety profile in clinical trials. While it has shown signs of durable anti-tumor activity in some heavily pre-treated patients, its development for non-small cell lung cancer has been halted due to a level of clinical activity deemed insufficient for further investment. The insights gained from the clinical development of Inupadenant, including the potential predictive value of A2A receptor expression as a biomarker, contribute valuable knowledge to the ongoing efforts to therapeutically target the adenosine pathway in oncology.
Unraveling the Insurmountable Antagonism of Inupadenant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inupadenant (B3325957) (EOS-850) is a next-generation, orally bioavailable, and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR). A key characteristic that has defined its preclinical and clinical investigation is its "insurmountable profile." This technical guide provides an in-depth exploration of the core attributes of Inupadenant's insurmountable antagonism, focusing on its robust activity in the high-adenosine tumor microenvironment. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. While the clinical development of inupadenant in non-small cell lung cancer (NSCLC) has been deprioritized due to insufficient clinical activity, the unique pharmacological properties of its insurmountable antagonism remain a subject of significant scientific interest for the development of future A2AR antagonists.
Introduction: The Challenge of the Adenosine-Rich Tumor Microenvironment
The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, a potent immunosuppressive molecule.[1][2] Adenosine, generated from the hydrolysis of ATP by ectonucleotidases CD39 and CD73, signals primarily through the A2A receptor on the surface of various immune cells, including T cells and natural killer (NK) cells. Activation of the A2A receptor by adenosine triggers a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, suppress anti-tumor immune responses by inhibiting T-cell receptor (TCR) signaling, cytokine production, and cytotoxic activity.
The high concentrations of adenosine in the TME pose a significant challenge for competitive A2AR antagonists. To be effective, an antagonist must be able to bind to the A2AR and block adenosine signaling even when the endogenous agonist is present at saturating levels. This necessitates a pharmacological profile that is not easily overcome by high concentrations of the natural ligand—a characteristic known as insurmountable antagonism.
Inupadenant: Designed for Insurmountable Antagonism
Inupadenant was specifically designed to exhibit an insurmountable profile, optimized for potent and sustained A2A receptor blockade in the adenosine-rich TME.[3][4] This differentiated characteristic was intended to provide a therapeutic advantage over other A2AR antagonists. The core of Inupadenant's insurmountable antagonism lies in its ability to maintain its inhibitory activity even in the presence of high adenosine concentrations.[1][3]
Preclinical Evidence of Insurmountable Activity
While detailed, peer-reviewed publications fully characterizing the insurmountable profile of Inupadenant are limited, data presented at scientific congresses have provided insights into its unique properties. Preclinical studies have demonstrated that Inupadenant effectively counteracts A2AR-mediated inhibition of immune cell function, even at adenosine concentrations mimicking those found in solid tumors.[5]
A key aspect of demonstrating insurmountable antagonism involves assessing the antagonist's potency (e.g., IC50) in functional assays in the presence of varying concentrations of the agonist. For a surmountable antagonist, the IC50 value will increase proportionally with the agonist concentration. In contrast, an insurmountable antagonist will show a less-than-proportional increase in IC50 and, more importantly, will depress the maximal response of the agonist.
While specific quantitative data from such assays for Inupadenant are not publicly available in extensive detail, the consistent description of its "insurmountable profile" by the developers suggests that such preclinical characterization was a cornerstone of its design and early evaluation.[3][4]
Key Signaling Pathway and Experimental Workflows
A2A Receptor Signaling Pathway
The canonical signaling pathway initiated by adenosine binding to the A2A receptor is depicted below. Inupadenant acts by competitively binding to the A2A receptor, thereby preventing adenosine from initiating this immunosuppressive cascade.
Figure 1: A2A Receptor Signaling Pathway and Point of Inupadenant Intervention.
Experimental Workflow for Assessing Insurmountable Antagonism
The characterization of an insurmountable antagonist typically involves a series of in vitro experiments. A generalized workflow for such an assessment is outlined below.
Figure 2: Generalized Experimental Workflow for Characterizing Insurmountable Antagonism.
Experimental Protocols
Detailed experimental protocols for Inupadenant are proprietary to iTeos Therapeutics. However, based on standard pharmacological practices for characterizing A2A receptor antagonists, the following outlines the likely methodologies employed.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Inupadenant for the human A2A receptor and to assess its competitive binding against a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells stably expressing the human A2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled A2A receptor antagonist (e.g., [³H]-ZM241385 or [³H]-preladenant).
-
Inupadenant (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
A constant concentration of the radiolabeled antagonist is incubated with the A2A receptor-expressing membranes in the assay buffer.
-
Increasing concentrations of unlabeled Inupadenant are added to the incubation mixture to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled A2AR antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid vacuum filtration through the filter plates.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
-
The IC50 value (the concentration of Inupadenant that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assays
-
Objective: To measure the ability of Inupadenant to inhibit adenosine-induced cAMP production in whole cells. To characterize the insurmountable nature, these assays would be performed in the presence of a range of adenosine concentrations.
-
Materials:
-
Whole cells expressing the human A2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Adenosine (agonist).
-
Inupadenant.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).
-
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-incubated with a phosphodiesterase inhibitor.
-
Cells are then treated with varying concentrations of Inupadenant.
-
Following a short incubation with the antagonist, a fixed concentration of adenosine is added to stimulate cAMP production. To assess insurmountability, this is repeated with several different fixed concentrations of adenosine.
-
The cells are incubated to allow for cAMP accumulation.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Dose-response curves for Inupadenant's inhibition of adenosine-stimulated cAMP production are generated, and IC50 values are calculated for each adenosine concentration.
-
The maximal response to adenosine in the presence of increasing concentrations of Inupadenant is also determined.
-
Quantitative Data Summary
While a comprehensive public dataset is not available, the following table summarizes the types of quantitative data that would be generated to characterize the insurmountable antagonism of Inupadenant.
| Parameter | Assay Type | Description | Expected Outcome for Insurmountable Antagonism |
| Ki (nM) | Radioligand Binding | Equilibrium dissociation constant, a measure of binding affinity. | Low nanomolar or sub-nanomolar value, indicating high affinity. |
| IC50 (nM) | cAMP Functional Assay | Concentration of Inupadenant required to inhibit 50% of the adenosine-induced cAMP response. | Potent IC50 values that are not proportionally shifted by increasing adenosine concentrations. |
| Schild Slope | Schild Analysis | The slope of the Schild regression plot (log(dose ratio-1) vs. log[Antagonist]). | A slope significantly different from 1. |
| Emax Reduction (%) | cAMP Functional Assay | The percentage reduction in the maximal response to adenosine in the presence of Inupadenant. | A concentration-dependent decrease in the maximal adenosine response. |
Conclusion
Inupadenant was developed with a distinct pharmacological objective: to achieve insurmountable antagonism of the A2A receptor, thereby ensuring robust target engagement in the high-adenosine tumor microenvironment. This technical guide has outlined the core principles of this insurmountable profile, the likely experimental approaches used for its characterization, and the key signaling pathways involved. While the clinical journey of Inupadenant in NSCLC has been halted, the scientific rationale behind its design and its unique antagonistic properties provide valuable insights for the ongoing development of novel immunotherapies targeting the adenosine pathway. A deeper understanding of the molecular mechanisms underlying insurmountable antagonism will be critical for the design of next-generation A2AR antagonists with enhanced therapeutic potential.
References
- 1. iTeos Therapeutics to Present Inupadenant Data at ESMO Immuno-Oncology Congress [synapse.patsnap.com]
- 2. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 3. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]
- 4. Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inupadenant (EOS-850) News - LARVOL Sigma [sigma.larvol.com]
Inupadenant Hydrochloride: A Technical Guide to its Potential in Solid Tumor Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inupadenant (B3325957) Hydrochloride (EOS-850) is a next-generation, orally bioavailable, and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] It represents a promising therapeutic agent in the field of immuno-oncology, designed to counteract the immunosuppressive effects of adenosine within the tumor microenvironment (TME).[2][4] High concentrations of adenosine in the TME suppress anti-tumor immune responses, and by blocking the A2AR on immune cells, inupadenant aims to restore and enhance the body's natural ability to fight cancer.[2][4] This technical guide provides a comprehensive overview of inupadenant, including its mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols for its evaluation, and a discussion of its potential in solid tumor immunotherapy. Recent clinical trial data have provided insights into its activity, particularly in non-small cell lung cancer (NSCLC), and have also highlighted a novel role in modulating humoral immunity.[5] However, iTeos Therapeutics has recently deprioritized the development of inupadenant for NSCLC.[6]
Introduction: The Adenosine Pathway in Cancer Immunosuppression
The tumor microenvironment is characterized by a complex network of factors that can promote tumor growth and suppress the host immune system. One of the key metabolic pathways that contributes to this immunosuppression is the adenosine pathway.[2] In hypoxic conditions often found in solid tumors, extracellular adenosine levels are significantly elevated.[4] This adenosine binds to A2A receptors, which are highly expressed on the surface of various immune cells, including T lymphocytes.[7] The activation of A2AR by adenosine triggers a signaling cascade that ultimately dampens the anti-tumor immune response, leading to T-cell anergy and exhaustion.[7]
Inupadenant is a potent and selective antagonist of the A2A receptor, designed to be active even in the high adenosine concentrations found in tumors.[2] Its non-brain-penetrant nature is a key feature aimed at minimizing central nervous system side effects.[7] By blocking the interaction between adenosine and the A2A receptor, inupadenant is designed to reverse this immunosuppressive signal and reinvigorate the anti-tumor immune response.[7]
Mechanism of Action
Inupadenant's primary mechanism of action is the competitive and selective inhibition of the adenosine A2A receptor.[7] This G-protein coupled receptor, upon binding to adenosine, initiates a downstream signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This signaling pathway ultimately results in the suppression of T-cell proliferation, cytokine production (e.g., IL-2 and IFN-γ), and cytotoxicity.
By binding to the A2A receptor, inupadenant prevents adenosine from exerting its immunosuppressive effects. This leads to:
-
Restoration of T-cell function: Blocking the A2AR pathway allows for the normal activation and proliferation of T-lymphocytes, enabling them to recognize and attack tumor cells.[7]
-
Enhanced anti-tumor immunity: The reinvigoration of T-cell-mediated immunity contributes to a more robust and effective anti-tumor response.
Recent preclinical and clinical data also suggest that inupadenant has a novel mechanism of action involving the modulation of humoral immunity. It has been shown to counteract the A2AR-mediated inhibition of B-cell maturation into antibody-secreting cells (ASCs) and enhance immunoglobulin production.[5] This effect appears to be mediated, at least in part, by modulating B cells at the level of the germinal center.[5]
Preclinical Data
Preclinical studies have demonstrated the anti-tumor activity of inupadenant in various syngeneic mouse tumor models. These studies have been crucial in establishing the rationale for its clinical development.
In Vivo Efficacy in Syngeneic Mouse Models
Inupadenant has been evaluated in models with varying levels of adenosine in the tumor microenvironment, such as the MCA205 and CT26 tumor models. These studies have shown that inupadenant can inhibit tumor growth, particularly when used in combination with chemotherapy agents like oxaliplatin (B1677828) or doxorubicin.
Table 1: Summary of Preclinical In Vivo Efficacy Data
| Model | Treatment | Key Findings |
|---|
| CT26-OVA | Inupadenant | Increased OVA-specific IgGs in blood and tumors. Increased B cells and antibody-secreting cells in the spleen and tumors.[1] |
Modulation of Humoral Immunity
Preclinical investigations have revealed a significant role for inupadenant in promoting humoral immune responses. In both in vitro and ex vivo systems, inupadenant was shown to counteract the A2AR-mediated inhibition of B-cell maturation into antibody-secreting cells (ASCs) and enhance immunoglobulin production.[5] This modulation appears to occur at the level of the germinal center, a critical site for B-cell affinity maturation and differentiation.[5]
Clinical Development in Solid Tumors
Inupadenant has been evaluated in Phase 1/2a and Phase 2 clinical trials in patients with advanced solid tumors. The most significant clinical data to date comes from the A2A-005 study in non-small cell lung cancer (NSCLC).
Phase 1/2a Studies
Early-phase clinical trials of inupadenant as a single agent and in combination therapies have established its safety and tolerability profile and provided initial evidence of anti-tumor activity in patients with advanced solid tumors who have exhausted standard treatment options.[4]
A2A-005 Phase 2 Trial in NSCLC
The A2A-005 trial is a Phase 2 study assessing inupadenant in combination with platinum-doublet chemotherapy in patients with post-immunotherapy metastatic non-squamous NSCLC.[2][8] The dose-escalation portion of this trial provided key efficacy and safety data.
Table 2: Efficacy Results from the Dose-Escalation Part of the A2A-005 Trial [5][6]
| Dose of Inupadenant | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
|---|---|---|
| 40mg BID | 53.3% | 5.6 months |
| 60mg BID | 66.7% | 6.6 months |
| 80mg BID | 73.3% | Not Reached |
| All Patients | 63.9% | 7.7 months |
Data based on 36 evaluable patients as of the October 29, 2024 cutoff.[5]
The combination of inupadenant with chemotherapy was found to be manageable and tolerable, with no dose-dependent toxicities observed.[5]
Biomarker and Translational Findings
Translational data from clinical trials have provided valuable insights into the pharmacodynamic effects of inupadenant. A key finding is the modulation of the B-cell chemokine CXCL13. In patients treated with inupadenant, CXCL13 expression was observed to be restored after depletion by chemotherapy, with a more rapid restoration in patients with longer progression-free survival.[5] This supports the preclinical findings of inupadenant's role in promoting humoral immunity.
Experimental Protocols
This section provides representative, detailed methodologies for key experiments relevant to the evaluation of A2A receptor antagonists like inupadenant. Note: Specific protocols for inupadenant from iTeos Therapeutics are not publicly available. The following are based on standard, published methods.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of an A2A receptor antagonist as a monotherapy or in combination with other agents in an immunocompetent mouse model.
Materials:
-
Mice: 6-8 week old female BALB/c or C57BL/6 mice.
-
Tumor Cells: CT26 (colon carcinoma, for BALB/c) or MCA205 (sarcoma, for C57BL/6) cell lines.
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.
-
Vehicle: To be determined based on the compound's solubility (e.g., 0.5% methylcellulose (B11928114) in water).
-
Test Compound: A2A receptor antagonist (e.g., Inupadenant).
-
Calipers: For tumor measurement.
Procedure:
-
Cell Culture: Culture tumor cells in appropriate media to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment and control groups.
-
Dosing: Administer the A2A receptor antagonist and/or other treatments (e.g., chemotherapy) according to the planned dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm^3) or for a specified duration.
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups.
In Vitro B-Cell to Plasma Cell Differentiation Assay
Objective: To assess the effect of an A2A receptor antagonist on the differentiation of B cells into antibody-secreting plasma cells in vitro.
Materials:
-
Human PBMCs: Isolated from healthy donor blood.
-
B-cell Isolation Kit: (e.g., MACS) for negative selection of B cells.
-
Culture Media: RPMI-1640, 10% FBS, penicillin/streptomycin, L-glutamine.
-
Stimulation Cocktail:
-
CD40L
-
IL-21
-
CpG ODN
-
IL-2
-
-
Test Compound: A2A receptor antagonist (e.g., Inupadenant).
-
Flow Cytometry Antibodies: Anti-CD19, Anti-CD27, Anti-CD38, Anti-CD138.
-
ELISA Kit: For measuring secreted IgG.
Procedure:
-
B-cell Isolation: Isolate B cells from PBMCs using a negative selection kit.
-
Cell Culture: Seed isolated B cells in a 96-well plate at a density of 2,500 - 25,000 cells/well.
-
Treatment: Add the A2A receptor antagonist at various concentrations.
-
Stimulation: Add the stimulation cocktail to induce B-cell differentiation.
-
Incubation: Culture the cells for 6-9 days at 37°C, 5% CO2.
-
Supernatant Collection: Collect culture supernatants for immunoglobulin quantification by ELISA.
-
Cell Staining for Flow Cytometry:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with a cocktail of fluorescently labeled antibodies against CD19, CD27, CD38, and CD138 for 30 minutes at 4°C.
-
Wash cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of plasmablasts (CD19+CD27+CD38+) and plasma cells (CD19-CD27+CD38+CD138+).
-
ELISA: Quantify the concentration of IgG in the collected supernatants according to the manufacturer's protocol.
Immunohistochemistry (IHC) for CXCL13 in Tumor Tissue
Objective: To detect and localize the expression of CXCL13 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor sections: 4-5 µm thick.
-
Antigen Retrieval Solution: (e.g., citrate (B86180) buffer, pH 6.0).
-
Primary Antibody: Goat anti-human CXCL13 polyclonal antibody.
-
Secondary Antibody: HRP-conjugated anti-goat IgG.
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Hematoxylin (B73222).
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a protein block.
-
Primary Antibody Incubation: Incubate sections with the primary anti-CXCL13 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.
-
Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Examine the slides under a microscope to assess the localization and intensity of CXCL13 staining.
Conclusion and Future Perspectives
Inupadenant Hydrochloride has demonstrated a clear mechanism of action as a selective A2A receptor antagonist with the potential to reverse adenosine-mediated immunosuppression in the tumor microenvironment. Preclinical studies have supported its anti-tumor activity, and clinical trials have provided encouraging, albeit not practice-changing, efficacy signals in combination with chemotherapy for NSCLC.[6] The discovery of its role in modulating humoral immunity, particularly its impact on B-cell maturation and the expression of CXCL13, opens new avenues for understanding its full therapeutic potential and for biomarker development.
Despite the recent decision to deprioritize its development for NSCLC, the data gathered on inupadenant contributes valuable knowledge to the field of adenosine pathway inhibition in cancer immunotherapy.[6] The compound's favorable safety profile and its unique effects on humoral immunity may warrant further investigation in other solid tumor types or in different combination regimens. Future research could focus on identifying patient populations most likely to benefit from A2AR antagonism, potentially through the use of biomarkers such as A2AR expression or a tumor adenosine signature. The exploration of inupadenant's synergy with other immunotherapies, beyond checkpoint inhibitors, could also unveil new therapeutic opportunities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iTeos Therapeutics | iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress [iteostherapeutics.gcs-web.com]
- 3. academic.oup.com [academic.oup.com]
- 4. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]
- 5. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 6. Inupadenant “deprioritised” by iTeos in favour of pipeline TIGIT therapy - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Inupadenant: A Technical Guide to its Non-Brain Penetrant Properties in CNS Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inupadenant (EOS-850) is an orally bioavailable, potent, and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] Developed by iTeos Therapeutics, its primary investigation has been in the field of immuno-oncology, aiming to counteract the immunosuppressive effects of adenosine in the tumor microenvironment.[3][4] A key characteristic of Inupadenant is its non-brain penetrant nature, a property that makes it an interesting tool for dissecting the peripheral versus central roles of A2AR in various physiological and pathological processes relevant to Central Nervous System (CNS) research. This technical guide provides an in-depth overview of the non-brain penetrant properties of Inupadenant, detailing the experimental methodologies used to assess brain permeability and exploring the underlying A2A receptor signaling pathways. While specific quantitative preclinical data on Inupadenant's brain-to-plasma concentration ratio have not been publicly released, this guide outlines the established protocols for such an assessment and presents the known qualitative characteristics of the molecule.
Introduction to Inupadenant and A2A Receptor Antagonism
Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A receptor is notably expressed on immune cells, where its activation by adenosine leads to immunosuppression, a mechanism often exploited by tumors to evade immune surveillance. Inupadenant, by selectively blocking the A2A receptor, is designed to reverse this immunosuppression and enhance anti-tumor immunity.[3]
While the A2A receptor is also present in the CNS and is a target for neurodegenerative diseases like Parkinson's, the therapeutic strategy for such conditions often requires brain-penetrant antagonists.[5] Conversely, a non-brain penetrant antagonist like Inupadenant offers a unique opportunity to investigate the effects of peripheral A2A receptor blockade on CNS function and disease, without the confounding effects of direct central receptor engagement.
Non-Brain Penetrant Properties of Inupadenant
Inupadenant has been consistently described as a non-brain penetrant molecule.[3][6] This characteristic is crucial for its intended use in immuno-oncology, minimizing potential CNS side effects. For CNS researchers, this property allows for the specific investigation of how peripheral A2A receptor modulation can influence neurological processes.
Quantitative Data on Brain Penetration
As of the latest available information, specific quantitative preclinical data from iTeos Therapeutics detailing the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for Inupadenant are not publicly available. The company has presented preclinical data at scientific conferences, but the detailed pharmacokinetic data regarding CNS distribution have not been published in peer-reviewed literature.
For context, non-brain penetrant compounds typically exhibit a low brain-to-plasma ratio. The unbound concentration of a drug is generally considered the pharmacologically active fraction, and the Kp,uu is the most accurate measure of brain penetration. A Kp,uu value significantly less than 1 is indicative of a compound that is actively effluxed from the brain or has very low passive permeability across the blood-brain barrier (BBB).
Table 1: Physicochemical Properties Influencing Brain Penetration
| Property | General Trend for Low Brain Penetration |
| Molecular Weight (MW) | High (>450 Da) |
| Topological Polar Surface Area (TPSA) | High (>90 Ų) |
| Number of Hydrogen Bond Donors | High (>3) |
| Number of Hydrogen Bond Acceptors | High (>7) |
| LogP (Lipophilicity) | Low to moderate |
| pKa | Ionized at physiological pH |
Note: This table represents general guidelines, and exceptions exist. The specific physicochemical properties of Inupadenant are not publicly disclosed.
Experimental Protocols for Assessing Brain Penetrance
The determination of a compound's ability to cross the blood-brain barrier is a critical step in drug development. A multi-tiered approach involving in silico, in vitro, and in vivo models is typically employed.
In Vitro Assessment of BBB Permeability
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This high-throughput assay provides a preliminary assessment of a compound's passive permeability across an artificial lipid membrane that mimics the BBB.
-
Methodology:
-
A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent, forming an artificial membrane.
-
The test compound is added to the donor wells.
-
After an incubation period, the concentration of the compound in the acceptor wells is measured using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated. Compounds with low Pe values are predicted to have low passive BBB penetration.
-
-
-
Cell-Based Assays: These assays utilize cultured endothelial cells that form a monolayer with tight junctions, providing a more biologically relevant model of the BBB.
-
Madin-Darby Canine Kidney (MDCK) II Cells Transfected with MDR1 (MDCK-MDR1): This is a widely used model to assess the role of P-glycoprotein (P-gp), a major efflux transporter at the BBB, in limiting brain penetration.
-
Methodology:
-
MDCK-MDR1 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
The test compound is added to either the apical (blood side) or basolateral (brain side) chamber.
-
The amount of compound transported to the opposite chamber is quantified over time.
-
The apparent permeability coefficients in both directions (Papp, A to B and Papp, B to A) are calculated.
-
The efflux ratio (ER = Papp, B to A / Papp, A to B) is determined. An ER significantly greater than 2 suggests the compound is a substrate for P-gp and is actively effluxed.
-
-
-
In Vivo Assessment of Brain Penetration in Rodent Models
-
Brain-to-Plasma Concentration Ratio (Kp): This is a common in vivo metric for assessing the extent of brain penetration.
-
Methodology:
-
The test compound (Inupadenant) is administered to rodents (e.g., mice or rats) at a defined dose and route (e.g., oral or intravenous).
-
At a specific time point (often at steady-state), blood and brain tissue are collected.
-
The concentration of the compound in plasma and brain homogenate is determined by LC-MS/MS.
-
The Kp is calculated as the ratio of the total concentration in the brain to the total concentration in plasma.
-
-
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is the gold-standard measurement as it accounts for protein binding in both compartments.
-
Methodology:
-
Following the determination of total brain and plasma concentrations, the unbound fraction of the compound in both plasma (fu,p) and brain tissue (fu,b) is determined using techniques like equilibrium dialysis.
-
The Kp,uu is calculated using the following equation: Kp,uu = (Concentration in brain * fu,b) / (Concentration in plasma * fu,p) .
-
-
A2A Receptor Signaling Pathway
Understanding the A2A receptor signaling pathway is fundamental to appreciating the mechanism of action of Inupadenant. The A2A receptor is a Gs protein-coupled receptor.
Upon binding of its endogenous ligand, adenosine, the A2A receptor undergoes a conformational change that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, leading to the modulation of cellular functions. In immune cells, this signaling cascade ultimately results in an immunosuppressive phenotype. As an antagonist, Inupadenant blocks the initial binding of adenosine, thereby preventing the initiation of this signaling cascade.
Implications of Non-Brain Penetrant Properties in CNS Research
The availability of a potent and selective, yet non-brain penetrant, A2A receptor antagonist like Inupadenant provides a valuable pharmacological tool for CNS research. It allows for the isolation and study of peripheral A2A receptor-mediated effects on brain function.
Potential areas of investigation include:
-
Neuroinflammation: By blocking peripheral A2A receptors on circulating immune cells, Inupadenant could be used to study how peripheral immune responses contribute to neuroinflammatory conditions.
-
Blood-Brain Barrier Integrity: Research suggests that peripheral inflammation can impact the integrity of the BBB. Inupadenant could be used to investigate the role of peripheral A2A receptors in modulating BBB permeability.
-
Gut-Brain Axis: The gut microbiome and enteric nervous system are known to influence brain function. Investigating the effects of peripheral A2A receptor blockade in the gut on CNS-related readouts is another potential application.
Conclusion
Inupadenant is a highly selective, non-brain penetrant A2A receptor antagonist that has been primarily developed for immuno-oncology. Its limited ability to cross the blood-brain barrier, while a desirable feature for its primary indication, also makes it a valuable tool for CNS researchers. By enabling the specific blockade of peripheral A2A receptors, Inupadenant allows for the deconvolution of peripheral versus central A2A receptor-mediated effects on the CNS. While detailed quantitative data on its brain distribution remain proprietary, the established methodologies for assessing brain penetrance provide a clear framework for how this key property is determined. The further exploration of the peripheral A2A receptor axis in the context of CNS health and disease holds promise for uncovering novel therapeutic strategies.
Note: The development of Inupadenant for oncology indications was deprioritized by iTeos Therapeutics in late 2024.[3] This may impact the future availability of the compound and further published research.
References
- 1. iTeos Therapeutics to Present Inupadenant Data at ESMO Immuno-Oncology Congress [synapse.patsnap.com]
- 2. iTeos Therapeutics Announces New Phase 1/2a Data Indicating [globenewswire.com]
- 3. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 4. sec.gov [sec.gov]
- 5. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. sec.gov [sec.gov]
Inupadenant and the A2A Receptor: A Technical Guide to the Structural Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural activity relationship (SAR) of inupadenant (B3325957) (EOS-850), a next-generation, selective antagonist of the adenosine (B11128) A2A receptor (A2AR). The A2A receptor has emerged as a critical immune checkpoint in the tumor microenvironment, and its blockade represents a promising strategy in immuno-oncology. This document details the A2A receptor signaling pathway, the pharmacological profile of inupadenant, and general principles of SAR for A2A receptor antagonists. It also provides representative experimental protocols for the characterization of such compounds.
1. The Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating immune responses. In the tumor microenvironment, high levels of extracellular adenosine, produced by stressed or dying cells, activate the A2A receptor on immune cells, leading to immunosuppression.
The canonical signaling pathway of the A2A receptor is initiated by the binding of an agonist, such as adenosine. This induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the suppression of T-cell activation, proliferation, and cytokine release.
2. Pharmacological Profile of Inupadenant (EOS-850)
Inupadenant is a potent, highly selective, and orally bioavailable small molecule antagonist of the A2A receptor.[1] It was designed specifically for applications in immuno-oncology. A key feature of inupadenant is its "insurmountable" antagonism, which allows it to remain active even in the presence of high concentrations of adenosine typically found in the tumor microenvironment.[2][3] Furthermore, inupadenant is non-brain-penetrant, which is expected to minimize central nervous system-related side effects.[4]
Preclinical studies have shown that inupadenant can inhibit A2A receptor-induced immunosuppression and promote anti-tumor activity, particularly in combination with other therapies like chemotherapy.[5] Clinical trials have demonstrated a manageable safety profile and preliminary signs of efficacy.[2][3] However, in December 2024, iTeos Therapeutics announced the deprioritization of inupadenant's development for non-small cell lung cancer, stating that it did not meet a sufficient level of clinical activity to warrant further investment.[6]
| Property | Description | Reference |
| Target | Adenosine A2A Receptor (A2AR) | [1] |
| Mechanism of Action | Selective Antagonist | [1] |
| Key Features | Potent, Highly Selective, Orally Bioavailable, Non-Brain-Penetrant, Insurmountable Antagonism | [2][3][4] |
| Therapeutic Area | Immuno-Oncology | [7] |
| Development Status | Phase 2 (Development for NSCLC deprioritized) | [6] |
3. Structural Activity Relationship (SAR) of A2A Receptor Antagonists: A General Overview
While specific SAR data for inupadenant and its analogs are not publicly available, a general understanding of the SAR for A2A receptor antagonists can be derived from the extensive research on other chemical scaffolds. A2A receptor antagonists are broadly classified into xanthine (B1682287) and non-xanthine derivatives.
-
Xanthine-based Antagonists: These are derived from the structure of caffeine (B1668208) and theophylline. Key modifications include substitutions at the N1, N3, and C8 positions, which significantly influence potency and selectivity. For instance, bulky substituents at the C8 position often enhance affinity for the A2A receptor.
-
Non-Xanthine Antagonists: This is a diverse group of compounds with various heterocyclic core structures, such as triazolopyrimidines (e.g., ZM241385), pyrazolopyrimidines, and others. The SAR for these compounds is highly dependent on the specific scaffold. Generally, key interactions with the A2A receptor binding pocket involve hydrogen bonds with specific residues (e.g., Asn253) and hydrophobic interactions within the transmembrane helices.
A hypothetical SAR study for a novel series of A2A antagonists would involve the systematic modification of different parts of a lead molecule to probe the effects on binding affinity and functional potency.
4. Experimental Protocols
The characterization of A2A receptor antagonists like inupadenant typically involves a combination of binding and functional assays.
4.1. A2A Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the A2A receptor, thereby determining its binding affinity (Ki).
-
Objective: To determine the binding affinity (Ki) of a test compound for the human A2A receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human A2A receptor (e.g., HEK293-hA2AR).
-
Radioligand: [3H]ZM241385 (a high-affinity A2A receptor antagonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled A2A receptor antagonist (e.g., 10 µM ZM241385).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, the radioligand (at a concentration near its Kd), and the cell membrane preparation.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2. cAMP Functional Assay (HTRF)
This assay measures the ability of a test compound to inhibit the agonist-induced production of cAMP, thereby determining its functional potency (IC50). Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology for this purpose.
-
Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced cAMP production.
-
Materials:
-
Cells expressing the human A2A receptor (e.g., CHO-hA2AR or HEK293-hA2AR).
-
A2A receptor agonist (e.g., NECA or CGS21680).
-
Test compound (antagonist).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Cell lysis buffer.
-
384-well plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound (antagonist).
-
Pre-incubate the cells with the test compound dilutions for a specified time (e.g., 15-30 minutes).
-
Add the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.
-
Inupadenant (EOS-850) is a well-characterized, potent, and selective A2A receptor antagonist with features optimized for immuno-oncology applications. While its clinical development for non-small cell lung cancer has been deprioritized, the study of inupadenant has contributed to the understanding of the role of the adenosine A2A receptor in cancer immunotherapy. The detailed structural activity relationship of inupadenant remains proprietary information. However, the general principles of A2A receptor antagonist design and the experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this promising area of cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. inupadenant (EOS-850) News - LARVOL Sigma [sigma.larvol.com]
- 6. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial Data, Translational, and Preclinical Data from Inupadenant at ESMO Immuno-Oncology Congress - BioSpace [biospace.com]
- 7. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of inupadenant, its Adenosine A2A Receptor Antagonist, at ASCO 2021 - BioSpace [biospace.com]
Inupadenant's Immunomodulatory Impact on Humoral and Adaptive Immunity: A Technical Whitepaper
For Immediate Release
Watertown, MA and Gosselies, Belgium - This technical guide provides an in-depth analysis of Inupadenant (B3325957) (EOS-850), a next-generation, orally bioavailable small molecule antagonist of the adenosine (B11128) A2A receptor (A2AR). Developed by iTeos Therapeutics, Inupadenant has been investigated for its potential to reverse adenosine-mediated immunosuppression within the tumor microenvironment, thereby enhancing both humoral and adaptive anti-tumor immune responses. This document, intended for researchers, scientists, and drug development professionals, consolidates preclinical and clinical findings, detailed experimental methodologies, and visual representations of the core mechanisms of action.
Executive Summary
Inupadenant is a potent and highly selective A2AR antagonist designed to be effective even in the high adenosine concentrations characteristic of the tumor microenvironment.[1] The A2A receptor, primarily expressed on immune cells, is a critical checkpoint that, upon activation by adenosine, suppresses innate and adaptive immunity.[1][2] By blocking this interaction, Inupadenant aims to reactivate and amplify the body's natural defenses against cancer.
Recent preclinical and clinical data, including findings from the Phase 2 A2A-005 trial, have elucidated Inupadenant's dual impact on the immune system.[3] Not only does it promote T-cell mediated adaptive immunity, but it also demonstrates a significant and novel role in enhancing humoral immune responses by fostering the maturation and function of B cells.[3][4] However, despite promising initial signals, iTeos Therapeutics has made the strategic decision to deprioritize the Inupadenant program to allocate resources to other promising candidates in their pipeline.[5]
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
The tumor microenvironment is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule.[6] Adenosine, by binding to A2A receptors on various immune cells, including T cells and B cells, initiates a signaling cascade that dampens their anti-tumor functions.[6][7]
Inupadenant directly counteracts this by selectively binding to and inhibiting the A2A receptor.[6] This blockade prevents adenosine from exerting its immunosuppressive effects, leading to:
-
Enhanced T-cell function: The prevention of A2AR signaling in T lymphocytes leads to their proliferation and activation, stimulating a T-cell-mediated immune response against tumor cells.[6]
-
Promotion of Humoral Immunity: Inupadenant has been shown to counteract the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs) and subsequent immunoglobulin production.[3]
Signaling Pathway of A2AR Antagonism by Inupadenant
Caption: Inupadenant blocks adenosine binding to the A2A receptor on immune cells.
Impact on Adaptive Immune Responses
The primary mechanism of A2AR antagonists in cancer immunotherapy has been attributed to their ability to reinvigorate T-cell responses. By blocking the adenosine-A2AR pathway, which inhibits T-lymphocyte proliferation and activation, Inupadenant restores the capacity of T cells to recognize and eliminate tumor cells.[6] This is particularly crucial in the tumor microenvironment where high adenosine levels create an immunosuppressive shield.[6]
Impact on Humoral Immune Responses
A novel and significant finding from the Inupadenant research program is its profound effect on humoral immunity.[3] Preclinical and clinical data indicate that Inupadenant plays a key role in promoting B-cell-mediated anti-tumor responses.
Preclinical Evidence
In preclinical models, Inupadenant demonstrated the ability to counteract A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs) and immunoglobulin production.[3] This was observed in both in vitro and ex vivo systems.[3] The mechanism appears to involve the modulation of B cells within the germinal center (GC), a critical site for the generation of high-affinity antibodies and long-lived plasma cells.[3] These findings suggest that Inupadenant not only restores but may even enhance B cell maturation and GC reactions, which are essential for producing a robust and sustained anti-tumor antibody response.[3]
Clinical and Translational Findings
Monotherapy clinical and translational data have corroborated the preclinical findings, showing that Inupadenant modulates humoral responses in both the blood and tumor tissue of patients.[3] A key biomarker associated with these effects is the chemokine CXCL13, which is involved in immune cell recruitment and the regulation of adaptive immune responses.[3] Treatment with Inupadenant led to an increase in CXCL13 expression, and notably, this increase was more rapid and extensive in patients who were non-progressors compared to those who progressed.[3] This suggests a strong link between Inupadenant-mediated humoral activation and clinical benefit.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical and clinical investigations of Inupadenant.
Table 1: Preclinical Data on Humoral Response
| Parameter | Model System | Effect of Inupadenant | Source |
| OVA-specific IgGs | CT26-OVA tumor-bearing mice | Increased levels in blood and tumors | [8] |
| B Cells | CT26-OVA tumor-bearing mice | Increased numbers in spleen and tumors | [8] |
| Antibody-Secreting Cells (ASCs) | CT26-OVA tumor-bearing mice | Increased numbers in spleen and tumors | [8] |
| B Cell Maturation to Plasma Cells | In vitro (human peripheral blood B cells) | Restored maturation inhibited by A2AR agonist | [4] |
Table 2: Clinical Data from Phase 2 A2A-005 Trial (Post-Immunotherapy NSCLC)
| Parameter | Inupadenant 40mg + Chemo | Inupadenant 60mg + Chemo | Inupadenant 80mg + Chemo | All Cohorts | Source |
| Overall Response Rate (ORR) | 53.3% | 66.7% | 73.3% | 63.9% | [3][5] |
| Median Progression-Free Survival (mPFS) | 5.6 months | 6.6 months | Not Reached | 7.7 months | [3][5] |
| CXCL13 Expression | - | - | - | Increased (more rapid and extensive in non-progressors) | [3] |
Experimental Protocols
This section provides an overview of the methodologies employed in the clinical and preclinical evaluation of Inupadenant.
A2A-005 Phase 2 Clinical Trial Protocol
-
Study Title: A randomized, double-blind, placebo-controlled, Phase 2 study evaluating the efficacy and safety of inupadenant in combination with carboplatin (B1684641) and pemetrexed (B1662193) in adults with nonsquamous non-small cell lung cancer who have progressed on immunotherapy.[2]
-
Patient Population: Adults with metastatic nonsquamous non-small cell lung cancer (NSCLC) who have progressed after first-line anti-PD-(L)1 therapy.
-
Study Design: The trial consisted of two parts. Part 1 was an open-label, dose-finding study to determine the recommended Phase 2 dose (RP2D) of Inupadenant in combination with standard-of-care chemotherapy. Part 2 was intended to be a randomized comparison of Inupadenant versus placebo, both in combination with chemotherapy.
-
Intervention: Patients received Inupadenant at doses of 40mg, 60mg, or 80mg twice daily, in combination with carboplatin and pemetrexed.[5]
-
Primary Endpoints: Determination of the RP2D (Part 1) and Progression-Free Survival (Part 2).[9]
-
Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and incidence of adverse events.[9]
-
Exploratory Biomarkers: Evaluation of blood and tissue biomarkers, including CXCL13, for association with clinical benefit.[3][9]
A2A-005 Clinical Trial Workflow
Caption: Workflow of the A2A-005 clinical trial for Inupadenant.
Preclinical In Vitro B Cell Differentiation Assay
This protocol outlines a general method for assessing the impact of a compound like Inupadenant on the differentiation of human B cells into antibody-secreting plasma cells.
-
Isolation of B Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. CD19+ B cells are then purified from PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Culture and Stimulation: Purified B cells are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).
-
Induction of Differentiation: To induce differentiation into plasma cells, B cells are stimulated with a cocktail that mimics T-cell help, typically including a TLR9 agonist (e.g., CpG ODN 2395), soluble CD40 ligand (sCD40L), IL-2, and IL-10.[1]
-
Experimental Conditions:
-
Control Group: B cells with stimulation cocktail only.
-
Inhibition Group: B cells with stimulation cocktail and an A2AR agonist (e.g., CGS-21680) to induce immunosuppression.
-
Test Group: B cells with stimulation cocktail, A2AR agonist, and varying concentrations of Inupadenant.
-
-
Incubation: Cells are cultured for a period of 6 to 9 days to allow for differentiation.[6]
-
Analysis:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against B cell and plasma cell markers (e.g., CD19, CD27, CD38, CD138) to quantify the percentage of differentiated plasma cells.
-
ELISA: Culture supernatants are collected to measure the concentration of secreted immunoglobulins (e.g., IgG, IgM).
-
In Vitro B Cell Differentiation Experimental Workflow
Caption: Workflow for in vitro B cell differentiation assay.
Flow Cytometry Analysis of T Cell Subsets
This protocol describes a general approach for immunophenotyping T cell populations to assess the impact of A2AR antagonism.
-
Sample Preparation: Isolate PBMCs from whole blood of treated subjects (clinical) or animal models (preclinical).
-
Fc Receptor Blocking: Block Fc receptors on cells to prevent non-specific antibody binding.
-
Surface Staining: Incubate cells with a cocktail of fluorescently labeled monoclonal antibodies to identify T cell subsets. A typical panel would include:
-
Lineage Markers: CD3, CD4, CD8
-
Activation Markers: CD69, CD25, HLA-DR
-
Memory Markers: CD45RA, CCR7 to distinguish naïve (TN), central memory (TCM), effector memory (TEM), and terminally differentiated effector memory (TEMRA) cells.
-
Exhaustion/Inhibitory Markers: PD-1, TIM-3, LAG-3
-
-
Intracellular Staining (Optional): To assess cytokine production, cells can be stimulated ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Following surface staining, cells are fixed and permeabilized, then stained for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: Analyze stained cells on a multi-color flow cytometer.
-
Data Analysis: Use appropriate software to gate on specific populations (e.g., live, single cells -> CD3+ -> CD4+ or CD8+) and quantify the frequency and phenotype of different T cell subsets.
Conclusion
Inupadenant is a highly selective A2A receptor antagonist that has demonstrated a dual mechanism of action, enhancing both adaptive and humoral immune responses. By blocking the immunosuppressive effects of adenosine in the tumor microenvironment, it promotes T-cell activation and, importantly, facilitates the maturation of B cells into antibody-secreting cells. Clinical data from the Phase 2 A2A-005 trial in NSCLC showed encouraging response rates, particularly at the 80mg dose, and highlighted the potential of CXCL13 as a biomarker for humoral activation. Despite these promising findings, the program has been deprioritized as part of a strategic pipeline refocusing. The insights gained from the Inupadenant program, particularly regarding the role of the adenosine-A2AR axis in regulating humoral immunity, provide a valuable foundation for future research and development in the field of immuno-oncology.
References
- 1. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 2. Video: In Vitro Differentiation Model of Human Normal Memory B Cells to Long-lived Plasma Cells [jove.com]
- 3. Memory T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 4. An in vitro model of differentiation of memory B cells into plasmablasts and plasma cells including detailed phenotypic and molecular characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress | ITOS Stock News [stocktitan.net]
- 6. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 7. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 8. Human Naive/Memory T Cell Panel [bdbiosciences.com]
- 9. ascopubs.org [ascopubs.org]
Inupadenant: A Deep Dive into its Plasma Cell-Centric Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inupadenant (B3325957) (EOS-850) is a next-generation, orally bioavailable small molecule antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] It is designed to be highly potent and selective, with an insurmountable profile, meaning it can effectively block the A2AR even at the high adenosine concentrations found within the tumor microenvironment (TME).[1][3] While initially understood to function primarily through the reactivation of suppressed T lymphocytes, emerging evidence points to a novel and significant plasma cell-centric mechanism that contributes to its anti-tumor activity.[2][4] This technical guide provides an in-depth exploration of this mechanism, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying biological pathways.
The Adenosine Pathway in the Tumor Microenvironment
The TME is often characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[3] Adenosine is generated from the hydrolysis of adenosine triphosphate (ATP) by the ectonucleotidases CD39 and CD73. By binding to A2A receptors expressed on various immune cells, including T cells and, as recently discovered, plasma cells, adenosine triggers a signaling cascade that dampens the anti-tumor immune response.[2] Inupadenant is designed to counteract this immunosuppression by selectively blocking the A2AR.[1][2]
Quantitative Data Summary
While specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for Inupadenant are not publicly available in the provided search results, preclinical and clinical data have demonstrated its potent activity.
| Parameter | Value/Observation | Context | Source(s) |
| A2AR Antagonist Potency | Described as "potent" and "highly selective" | Preclinical characterization | [1][3] |
| Clinical Trial | NCT02740985 | Phase 1/1b study in patients with advanced solid tumors | [3] |
| Clinical Efficacy | Durable partial responses (PRs) observed | Monotherapy in patients who have exhausted standard treatment options | [4] |
| Biomarker Association | High number of A2AR-expressing immune cells at baseline associated with response or stable disease | Analysis of pre-treatment tumor biopsies | [3] |
| Plasma Cell Biomarker | Reduction in antibody-secreting cell (ASC) infiltration after treatment in non-progressors | Monotherapy with available biomarker data | [4] |
The Novel Plasma Cell-Centric Mechanism
Recent findings have illuminated a previously unappreciated role for the A2A receptor in B cell biology, specifically in the differentiation and function of plasma cells.
A2A Receptor Expression on Antibody-Secreting Cells
Studies have revealed that the A2A receptor is predominantly expressed on antibody-secreting cells (ASCs), which include plasmablasts and terminally differentiated plasma cells, rather than on naïve or memory B cells.[3] This preferential expression was confirmed in human tonsillar B cell subsets and in non-small cell lung cancer (NSCLC) tissues.[3] Furthermore, these A2AR-expressing ASCs also express other components of the adenosine pathway, such as CD39, suggesting a critical role for adenosine signaling in modulating their function.[3]
Inupadenant Restores Plasma Cell Differentiation
A key discovery is that A2AR signaling directly inhibits the maturation of B cells into plasma cells. In vitro experiments using the A2AR agonist CGS-21680 demonstrated a block in this differentiation process.[3] Crucially, this inhibition was fully restored by the addition of Inupadenant.[3] This effect was not due to alterations in cell viability, indicating a direct impact on the differentiation pathway.[3]
Clinical Correlation
Translational data from the Phase 1/1b clinical trial (NCT02740985) provided clinical support for this mechanism. An analysis of tumor biopsies from patients treated with Inupadenant monotherapy revealed that non-progressors exhibited a reduction in ASC infiltration within the tumor following treatment.[4] This observation leads to the hypothesis that by blocking the A2AR, Inupadenant promotes the terminal differentiation of plasma cells and their subsequent migration from the tumor tissue, potentially to the bone marrow where they can contribute to long-term humoral immunity.[4]
Signaling Pathways and Experimental Workflows
Adenosine-Mediated Immunosuppression and Inupadenant's Mechanism of Action
Caption: Inupadenant blocks adenosine binding to the A2A receptor, preventing immunosuppression.
Inupadenant's Effect on Plasma Cell Differentiation
Caption: Inupadenant restores B cell differentiation into plasma cells in the presence of A2AR agonists.
Experimental Protocols
While specific, detailed protocols from the proprietary studies on Inupadenant are not publicly available, the following represents a general framework for the key experiments cited, based on standard laboratory practices.
In Vitro B Cell to Plasma Cell Differentiation Assay
Objective: To assess the effect of Inupadenant on the differentiation of human B cells into plasma cells in the presence of an A2AR agonist.
Methodology:
-
B Cell Isolation: Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs) or tonsillar tissue using negative selection magnetic beads.
-
Cell Culture: Culture the isolated B cells in a suitable medium (e.g., RPMI-1640 supplemented with FBS, penicillin-streptomycin, and L-glutamine).
-
Differentiation Induction: Stimulate B cells with a cocktail of reagents known to induce plasma cell differentiation. A common combination includes a TLR9 agonist (e.g., CpG ODN), IL-2, and IL-10.
-
Experimental Conditions:
-
Control: B cells with differentiation cocktail.
-
A2AR Agonist: B cells with differentiation cocktail and an A2AR agonist (e.g., CGS-21680).
-
Inupadenant Rescue: B cells with differentiation cocktail, A2AR agonist, and varying concentrations of Inupadenant.
-
-
Incubation: Incubate the cells for a period of 5-7 days.
-
Analysis:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against B cell and plasma cell markers (e.g., CD19, CD20, CD27, CD38, CD138) to quantify the percentage of differentiated plasma cells.
-
ELISA/ELISpot: Measure the concentration of secreted immunoglobulins (e.g., IgG, IgM) in the culture supernatant to assess plasma cell function.
-
Immunohistochemistry (IHC) for A2AR and CD39
Objective: To visualize the expression and localization of A2AR and CD39 in human tumor tissues.
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with primary antibodies specific for A2AR and CD39 at optimized dilutions.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen (e.g., DAB) to visualize the target proteins.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Imaging and Analysis: Acquire images using a brightfield microscope and analyze the staining intensity and localization within the tumor and immune cell compartments.
Nanostring Gene Expression Analysis
Objective: To quantify the expression of B cell and antibody-secreting cell-related genes in tumor biopsies.
Methodology:
-
RNA Isolation: Extract total RNA from FFPE tumor tissue sections or fresh frozen biopsies.
-
Gene Panel: Utilize a pre-designed or custom Nanostring gene expression panel that includes genes specific for B cells (e.g., CD19, MS4A1), plasma cells (e.g., SDC1, XBP1, PRDM1), and other relevant immune markers.
-
Hybridization: Hybridize the isolated RNA with the reporter and capture probes from the Nanostring panel.
-
Sample Processing: Process the hybridized samples on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes.
-
Data Acquisition: Scan the processed cartridges on the nCounter Digital Analyzer to count the individual barcodes for each gene.
-
Data Analysis: Normalize the raw counts to housekeeping genes and perform differential gene expression analysis between different patient cohorts (e.g., responders vs. non-responders).
Conclusion
The understanding of Inupadenant's mechanism of action has evolved to include a significant and novel role in promoting plasma cell differentiation. By blocking the inhibitory effects of adenosine on the A2A receptor on antibody-secreting cells, Inupadenant appears to restore their maturation and function. This plasma cell-centric mechanism, in addition to its effects on T cells, provides a more complete picture of how Inupadenant may contribute to anti-tumor immunity. Further research to fully elucidate the downstream signaling pathways in plasma cells and to gather more extensive quantitative data from clinical trials will be crucial in optimizing the therapeutic application of this promising agent.
References
- 1. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 2. diag2tec.com [diag2tec.com]
- 3. iTeos Therapeutics | iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress [iteostherapeutics.gcs-web.com]
- 4. inupadenant (EOS-850) News - LARVOL Sigma [sigma.larvol.com]
Methodological & Application
Application Notes and Protocols: Inupadenant Hydrochloride in CT26-OVA Syngeneic Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an in vivo study of Inupadenant Hydrochloride (also known as EOS100850), a selective A2A receptor antagonist, in a CT26-OVA syngeneic mouse model. This model is instrumental for evaluating the efficacy of immunotherapies in a fully immunocompetent setting.
Introduction to Inupadenant and the A2A Receptor Pathway
Extracellular adenosine (B11128) accumulates in the tumor microenvironment (TME) and acts as a potent immunosuppressive molecule.[1][2] By binding to the A2A receptor on immune cells, particularly T lymphocytes and natural killer (NK) cells, adenosine triggers a signaling cascade that dampens their anti-tumor activity.[1][3][4][5] This signaling primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][3][5] PKA activation ultimately results in the phosphorylation of CREB (cAMP response element-binding protein), leading to the inhibition of T cell activation, proliferation, and cytotoxicity.[1][5]
This compound is a potent and highly selective antagonist of the A2A receptor.[2][6][7] By blocking the interaction of adenosine with the A2A receptor, Inupadenant aims to reverse this immunosuppressive effect, thereby restoring and enhancing the anti-tumor immune response.[1][6][7] Preclinical studies have shown that A2A receptor antagonists can lead to reduced tumor growth and improved survival, often in combination with other immunotherapies like checkpoint inhibitors.[6][8]
Figure 1: A2A Receptor Signaling Pathway in the TME.
Experimental Protocols
This section outlines the detailed methodology for an in vivo efficacy study of this compound in the CT26-OVA syngeneic model.
Cell Line and Culture
-
Cell Line: CT26.WT (ATCC CRL-2638) cells stably transfected to express chicken ovalbumin (OVA).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For the OVA-expressing line, a selection antibiotic (e.g., G418, 400 µg/mL) should be included.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged every 2-3 days to maintain exponential growth. Ensure cells are free from mycoplasma contamination.
Animal Model
-
Species: BALB/c mice, female, 6-8 weeks old.[9][10] BALB/c is the syngeneic strain for the CT26 cell line.[9][10]
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Mice are housed in specific pathogen-free (SPF) conditions with access to food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
Cell Preparation: Harvest CT26-OVA cells during their exponential growth phase. Wash the cells twice with sterile, serum-free RPMI-1640 or Phosphate Buffered Saline (PBS). Resuspend the cells to a final concentration of 1 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 1 x 10^5 to 5 x 10^5 CT26-OVA cells in a volume of 100 µL into the right flank of each BALB/c mouse.[9]
Experimental Groups and Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[9]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (dose to be determined by preliminary studies, e.g., 10 mg/kg, administered orally, once daily)
-
Group 3: Anti-PD-1 antibody (positive control, e.g., 10 mg/kg, administered intraperitoneally, twice a week)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Drug Formulation and Administration:
-
This compound: Formulate in a suitable vehicle for oral gavage.
-
Anti-PD-1 Antibody: Dilute in sterile PBS for intraperitoneal injection.
-
-
Monitoring: Record body weight and clinical signs of toxicity 2-3 times per week.
Efficacy and Pharmacodynamic Endpoints
-
Primary Endpoint: Tumor growth inhibition. The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
-
Secondary Endpoints:
-
Survival: Monitor overall survival of the animals in each group.
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis: At the end of the study, excise tumors and prepare single-cell suspensions. Analyze the immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, MDSCs) by flow cytometry.
-
Cytokine Analysis: Analyze cytokine levels (e.g., IFN-γ, TNF-α) in the tumor microenvironment or serum using techniques like ELISA or multiplex assays.
-
Immunohistochemistry (IHC): Analyze the spatial distribution of immune cells within the tumor tissue.
-
Figure 2: Experimental Workflow for Inupadenant in vivo Study.
Data Presentation: Representative Results
The following tables present expected data from a study evaluating an A2A receptor antagonist like Inupadenant in the CT26 syngeneic model.
Table 1: Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 250 | - |
| Inupadenant HCl | 1100 ± 180 | 40.5% |
| Anti-PD-1 | 850 ± 150 | 54.1% |
| Inupadenant + Anti-PD-1 | 450 ± 90 | 75.7% |
Table 2: Body Weight Monitoring
| Treatment Group | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 21 | Percent Change (%) |
| Vehicle Control | 20.5 ± 0.8 | 19.8 ± 1.0 | -3.4% |
| Inupadenant HCl | 20.7 ± 0.7 | 20.5 ± 0.9 | -1.0% |
| Anti-PD-1 | 20.6 ± 0.9 | 20.3 ± 1.1 | -1.5% |
| Inupadenant + Anti-PD-1 | 20.8 ± 0.6 | 20.6 ± 0.8 | -1.0% |
Table 3: Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | % CD8+ of CD45+ Cells | % CD4+ FoxP3- of CD45+ Cells | % CD4+ FoxP3+ (Tregs) of CD45+ Cells | CD8+/Treg Ratio |
| Vehicle Control | 8.5 ± 1.5 | 12.2 ± 2.0 | 4.5 ± 0.8 | 1.9 |
| Inupadenant HCl | 15.2 ± 2.1 | 14.5 ± 2.5 | 3.8 ± 0.6 | 4.0 |
| Anti-PD-1 | 18.5 ± 2.8 | 15.1 ± 2.6 | 3.5 ± 0.5 | 5.3 |
| Inupadenant + Anti-PD-1 | 25.6 ± 3.5 | 16.8 ± 2.9 | 3.1 ± 0.4 | 8.3 |
Disclaimer: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Conclusion
The CT26-OVA syngeneic model provides a robust platform for evaluating the in vivo efficacy of A2A receptor antagonists like this compound. The protocols outlined here, in conjunction with the provided background and expected data, offer a comprehensive guide for researchers to design and execute studies aimed at understanding the immunomodulatory effects of targeting the adenosine pathway in cancer. The anticipated outcomes include tumor growth inhibition and a favorable shift in the tumor immune microenvironment, particularly an increase in the ratio of cytotoxic T cells to regulatory T cells. Combination strategies with checkpoint inhibitors are expected to yield synergistic anti-tumor effects.
References
- 1. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Adenosine Receptor Signaling in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inupadenant Hydrochloride Solubility and Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inupadenant hydrochloride is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), being investigated for its potential in cancer immunotherapy.[1][2][3][4][5] As with many small molecule drug candidates, understanding its solubility and developing appropriate formulations are critical early steps in preclinical and clinical development.[6][7] Poor aqueous solubility can hinder absorption and lead to variable exposures in non-clinical and clinical studies.[6][8] These application notes provide a summary of known solubility data for this compound and detailed protocols for determining its solubility and developing preclinical formulations.
This compound: Quantitative Solubility Data
This compound is known to be poorly soluble in aqueous solutions, a common challenge for many new chemical entities.[6] The following table summarizes the available quantitative data on its solubility in various solvent systems. It is important to note that for some formulations, the exact saturation point was not determined, and the values represent the concentration at which a clear solution was achieved.
| Solvent System | Solubility | Observations |
| DMSO | 25 mg/mL (41.35 mM) | Ultrasonic treatment may be needed. Hygroscopic nature of DMSO can impact solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.13 mM) | Clear solution was achieved; saturation point is not known. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.22 mg/mL (3.67 mM) | Clear solution was achieved; saturation point is not known. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.22 mg/mL (3.67 mM) | Clear solution was achieved; saturation point is not known. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol details the traditional shake-flask method to determine the thermodynamic equilibrium solubility of this compound. This method is considered the gold standard for solubility measurement.[9][10]
Materials:
-
This compound (solid powder)
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the selected buffer. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the selected buffer based on the measured concentration and the dilution factor.
-
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol describes a high-throughput method for determining the kinetic solubility of this compound, which is particularly useful for early drug discovery screening.[11][12]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates (UV-transparent for direct UV assay)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader (nephelometer or UV-spectrophotometer)
-
For direct UV assay: 96-well filter plates
Procedure:
-
Compound Addition:
-
Using an automated liquid handler or multichannel pipette, add a small volume (e.g., 1-5 µL) of the this compound DMSO stock solution to the wells of a 96-well plate.
-
-
Buffer Addition and Mixing:
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Seal the plate and mix the contents thoroughly on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
-
Detection (choose one of the following methods):
-
Nephelometry:
-
Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.
-
The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.
-
-
Direct UV Spectroscopy:
-
If using filter plates, centrifuge the plate to separate the precipitated solid.
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the UV absorbance at the wavelength of maximum absorbance for this compound.
-
Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve. The highest concentration that remains in solution is considered the kinetic solubility.
-
-
Protocol 3: Preclinical Formulation Development for Oral Administration
Given the poor aqueous solubility of this compound, this protocol outlines a systematic approach to developing a suitable formulation for preclinical oral administration. The goal is to enhance solubility and achieve adequate exposure in animal studies.[6][13]
1. Initial Excipient Screening:
-
Assess the solubility of this compound in a range of individual pharmaceutically acceptable excipients, including:
-
Co-solvents: Polyethylene glycol (PEG) 300, PEG 400, Propylene glycol, Dimethyl sulfoxide (B87167) (DMSO).
-
Surfactants: Tween 80, Cremophor EL.
-
Complexing agents: β-cyclodextrins (e.g., SBE-β-CD).
-
Lipids: Corn oil, Sesame oil.
-
2. Formulation Prototyping:
-
Based on the initial screening, develop several prototype formulations by combining different excipients. Common starting points include:
-
Co-solvent/surfactant systems: e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Cyclodextrin-based systems: e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Lipid-based systems: e.g., 10% DMSO, 90% Corn Oil.
-
3. Formulation Preparation and Characterization:
-
For each prototype formulation:
-
Prepare the vehicle by mixing the excipients in the specified ratios.
-
Add this compound to the vehicle and facilitate dissolution using methods such as vortexing, sonication, or gentle heating.
-
Visually inspect the formulation for clarity, precipitation, and phase separation.
-
Determine the maximum achievable concentration of this compound in each formulation.
-
4. In Vitro Assessment (Optional but Recommended):
-
Perform in vitro dissolution or precipitation studies to assess the stability of the formulation upon dilution in simulated gastric or intestinal fluids.
5. In Vivo Tolerability and Pharmacokinetic Studies:
-
Select the most promising formulations for in vivo studies in the target preclinical species.
-
Initially, conduct a dose-ranging tolerability study to ensure the formulation is well-tolerated at the intended dose volume.
-
Proceed with pharmacokinetic (PK) studies to determine the oral bioavailability and exposure achieved with each formulation.
Visualizations
Caption: Workflow for solubility testing and formulation development.
Caption: Inupadenant's mechanism of action in the adenosine signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inupadenant - iTeos Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. Facebook [cancer.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols: Utilizing Inupadenant in Combination with Anti-PD-1 Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synergistic combination of targeting the adenosine (B11128) pathway and immune checkpoint blockade represents a promising strategy in cancer immunotherapy. Inupadenant (B3325957) (EOS-850), a potent and selective antagonist of the adenosine A2A receptor (A2AR), is currently under investigation for its ability to enhance anti-tumor immunity.[1] This document provides detailed application notes and experimental protocols for preclinical studies evaluating inupadenant in combination with anti-PD-1 therapy. The methodologies outlined are based on established preclinical models and aim to guide researchers in assessing the therapeutic efficacy and immunological mechanisms of this combination treatment.
Adenosine in the tumor microenvironment (TME) acts as a significant immunosuppressive molecule by binding to A2A receptors on immune cells, particularly T lymphocytes, leading to the inhibition of their anti-tumor functions.[1] Inupadenant, by blocking this interaction, is designed to restore and amplify the activity of T cells against cancer cells.[1] Programmed cell death protein 1 (PD-1) is another critical immune checkpoint receptor that, upon engagement with its ligand PD-L1 on tumor cells, suppresses T-cell activity. Combining inupadenant with an anti-PD-1 antibody is hypothesized to create a more robust and durable anti-tumor immune response by simultaneously targeting two distinct immunosuppressive pathways.
Signaling Pathways and Rationale for Combination
The combination of inupadenant and anti-PD-1 therapy targets two key inhibitory pathways that tumor cells exploit to evade immune destruction. The following diagram illustrates the targeted signaling pathways.
Preclinical Data Summary
While specific quantitative data for the inupadenant and anti-PD-1 combination is emerging from ongoing studies, the following tables summarize representative data from a preclinical study using a mechanistically similar A2A receptor antagonist (SCH58261) in combination with anti-PD-1 therapy in a murine tumor model. This data serves as a strong surrogate to illustrate the expected synergistic effects.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 ± SEM | % Tumor Growth Inhibition (vs. Vehicle) |
| Vehicle Control | 1250 ± 150 | - |
| Inupadenant (analog) | 900 ± 120 | 28% |
| Anti-PD-1 mAb | 850 ± 110 | 32% |
| Inupadenant (analog) + Anti-PD-1 mAb | 350 ± 80 | 72% |
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ of CD45+ Cells (Mean ± SEM) | % CD4+ of CD45+ Cells (Mean ± SEM) | CD8+/Treg Ratio (Mean ± SEM) |
| Vehicle Control | 15 ± 2.5 | 10 ± 1.8 | 5 ± 0.8 |
| Inupadenant (analog) | 22 ± 3.1 | 12 ± 2.0 | 8 ± 1.1 |
| Anti-PD-1 mAb | 25 ± 3.5 | 11 ± 1.9 | 9 ± 1.3 |
| Inupadenant (analog) + Anti-PD-1 mAb | 40 ± 4.2 | 10 ± 1.5 | 15 ± 2.1 |
Table 3: Intratumoral Cytokine Levels
| Treatment Group | IFNγ (pg/mg tissue) (Mean ± SEM) | TNFα (pg/mg tissue) (Mean ± SEM) |
| Vehicle Control | 50 ± 8 | 30 ± 5 |
| Inupadenant (analog) | 85 ± 12 | 55 ± 7 |
| Anti-PD-1 mAb | 100 ± 15 | 65 ± 9 |
| Inupadenant (analog) + Anti-PD-1 mAb | 250 ± 30 | 150 ± 20 |
Experimental Protocols
The following protocols provide a framework for conducting preclinical studies to evaluate the combination of inupadenant and anti-PD-1 therapy.
In Vivo Murine Syngeneic Tumor Model
This protocol outlines the establishment of a tumor model and subsequent treatment to assess anti-tumor efficacy.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma, CT26 colon carcinoma)
-
Immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for CT26)
-
Inupadenant (formulated for oral administration)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) and isotype control
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Dosing Regimen:
-
Inupadenant: Administer daily via oral gavage at the desired dose (e.g., 50 mg/kg).
-
Anti-PD-1 mAb: Administer intraperitoneally (i.p.) every 3-4 days at the desired dose (e.g., 10 mg/kg).
-
Combination: Administer both inupadenant and anti-PD-1 mAb according to their respective schedules.
-
Control Groups: Administer vehicle for inupadenant and/or an isotype control antibody for the anti-PD-1 mAb.
-
-
Endpoint: Continue treatment and monitoring until tumors reach the predetermined endpoint size or for a specified duration.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from harvested tumors.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently-conjugated antibodies against murine CD45, CD3, CD4, CD8, FoxP3, etc.
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Process harvested tumors into single-cell suspensions using a tumor dissociation kit and a gentleMACS Dissociator according to the manufacturer's instructions.
-
Red Blood Cell Lysis: Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature. Quench the reaction with FACS buffer and centrifuge.
-
Cell Staining: Resuspend the cell pellet in FACS buffer and stain with a cocktail of antibodies for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer for acquisition on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software (e.g., FlowJo) to gate on live, single, CD45+ cells and subsequently identify T-cell subsets.
Cytokine Analysis from Tumor Homogenates
This protocol details the measurement of cytokine levels within the tumor microenvironment.
Materials:
-
Harvested tumor tissue
-
Lysis buffer with protease inhibitors
-
Bead-based multiplex immunoassay kit (e.g., Luminex) for murine cytokines (IFNγ, TNFα, etc.)
-
Multiplex assay reader
Procedure:
-
Tumor Homogenization: Homogenize a weighed portion of the tumor tissue in lysis buffer on ice.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the supernatant.
-
Multiplex Immunoassay: Perform the multiplex cytokine assay on the supernatant according to the manufacturer's protocol.
-
Data Analysis: Analyze the results and normalize cytokine concentrations to the total protein content of the sample.
Conclusion
The combination of inupadenant with anti-PD-1 therapy holds significant promise for enhancing anti-tumor immunity. The protocols and data presented in these application notes provide a comprehensive guide for the preclinical evaluation of this therapeutic strategy. Rigorous and standardized experimental approaches are crucial for elucidating the synergistic mechanisms and for the successful clinical translation of this combination immunotherapy. Researchers are encouraged to adapt these protocols to their specific tumor models and research questions.
References
Application Notes and Protocols for Cell-Based Assays of Inupadenant A2A Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inupadenant (B3325957) (also known as EOS-850) is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] The A2A receptor, a G-protein coupled receptor (GPCR), is a key regulator of immune responses.[3][4] In the tumor microenvironment, high levels of adenosine activate A2A receptors on immune cells, leading to immunosuppression.[1][5] By blocking this interaction, Inupadenant aims to restore and enhance anti-tumor immunity.[1][3]
These application notes provide detailed protocols for two common cell-based assays to characterize the activity of Inupadenant: a cAMP accumulation assay to measure its functional antagonism and a radioligand binding assay to determine its binding affinity for the A2A receptor.
A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist, such as adenosine or the synthetic agonist NECA, stimulates the associated Gs alpha subunit of the G protein. This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates downstream effectors like Protein Kinase A (PKA), leading to a cellular response. As an antagonist, Inupadenant blocks the agonist from binding to the receptor, thereby inhibiting this signaling cascade and preventing the rise in intracellular cAMP.
References
- 1. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 4. inupadenant (EOS-850) / iTeos [delta.larvol.com]
- 5. ascopubs.org [ascopubs.org]
Inupadenant Hydrochloride: A Potent Adenosine A2A Receptor Antagonist for Reversing T-Cell Suppression
Application Note and Protocol for T-Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the tumor microenvironment, high concentrations of adenosine (B11128) act as a potent immunosuppressant, hampering the anti-tumor activity of T-lymphocytes. Adenosine exerts its effects primarily through the A2A receptor (A2AR), a G protein-coupled receptor highly expressed on the surface of T-cells. Activation of the A2AR signaling cascade leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits T-cell receptor (TCR) signaling, leading to decreased proliferation, cytokine production, and effector function.
Inupadenant Hydrochloride (also known as EOS-850) is a highly potent and selective, orally bioavailable, non-brain penetrant antagonist of the adenosine A2A receptor.[1] It functions as an insurmountable antagonist, meaning it can effectively block the A2A receptor even in the presence of high concentrations of adenosine, a condition often found in the tumor microenvironment.[2] By blocking the adenosine-mediated immunosuppressive pathway, Inupadenant restores and enhances T-cell function, promoting an anti-tumor immune response. This application note provides detailed protocols for evaluating the effect of this compound on T-cell proliferation in vitro.
Mechanism of Action: A2A Receptor Signaling in T-Cells
The signaling pathway initiated by adenosine binding to the A2A receptor on T-cells is a critical negative feedback loop that curtails excessive immune responses. However, in the context of cancer, this pathway is exploited by tumors to evade immune destruction.
-
Adenosine Binding: Extracellular adenosine, produced in high amounts by tumor cells, binds to the A2A receptor on T-cells.
-
G-Protein Activation: This binding activates the associated stimulatory G protein (Gs).
-
Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Inhibition of T-Cell Function: PKA activation ultimately leads to the inhibition of T-cell receptor (TCR) signaling, resulting in reduced T-cell proliferation, cytokine release (e.g., IL-2, IFN-γ), and cytotoxicity.
This compound acts by competitively binding to the A2A receptor, thereby preventing adenosine from initiating this immunosuppressive cascade.
A2A Receptor Signaling Pathway in T-Cells and the inhibitory action of Inupadenant.
Experimental Protocols
Two common methods for assessing T-cell proliferation are the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay and the [³H]-thymidine incorporation assay. The following protocols are adapted for the evaluation of this compound.
Protocol 1: CFSE Dilution Assay for T-Cell Proliferation
This assay measures the number of cell divisions by tracking the dilution of the fluorescent dye CFSE. As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division, which can be quantified by flow cytometry.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Adenosine (or a stable analog like NECA) to induce immunosuppression
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Experimental Workflow:
Workflow for the CFSE T-cell proliferation assay with Inupadenant.
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, purify them from PBMCs using a pan-T-cell isolation kit.
-
CFSE Labeling:
-
Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound (e.g., 0.1 nM to 1 µM) in complete RPMI-1640 medium.
-
Add the desired concentrations of Inupadenant to the wells. Include a vehicle control (e.g., DMSO).
-
To induce immunosuppression, add adenosine or a stable analog like 5'-N-Ethylcarboxamidoadenosine (NECA) to the appropriate wells. A typical concentration range to test is 1-10 µM.
-
Pre-incubate the cells with Inupadenant and adenosine/NECA for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Add a stimulating agent to the wells. This can be a mitogen like Phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL, or a combination of plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.
-
Include unstimulated control wells (with and without Inupadenant/adenosine).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8 to analyze specific T-cell subsets.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for robust analysis.
-
Analyze the data using flow cytometry software to gate on live, single T-cells and assess the CFSE fluorescence profile. Proliferation is indicated by the appearance of peaks with successively lower fluorescence intensity.
-
Data Presentation:
| Treatment Group | Adenosine/NECA (µM) | Inupadenant (nM) | % Proliferating CD4+ T-cells | % Proliferating CD8+ T-cells |
| Unstimulated Control | 0 | 0 | ||
| Stimulated Control | 0 | 0 | ||
| Adenosine/NECA only | 10 | 0 | ||
| Inupadenant only | 0 | 10 | ||
| Inupadenant + Adenosine/NECA | 10 | 0.1 | ||
| Inupadenant + Adenosine/NECA | 10 | 1 | ||
| Inupadenant + Adenosine/NECA | 10 | 10 | ||
| Inupadenant + Adenosine/NECA | 10 | 100 | ||
| Inupadenant + Adenosine/NECA | 10 | 1000 |
Protocol 2: [³H]-Thymidine Incorporation Assay
This classic method measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of proliferating cells. The amount of radioactivity is directly proportional to the level of cell proliferation.
Materials:
-
This compound
-
Human PBMCs or isolated T-cells
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
PHA or anti-CD3/anti-CD28 antibodies
-
Adenosine or NECA
-
[³H]-thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 3 from the CFSE protocol to prepare, plate, and treat the cells with Inupadenant and adenosine/NECA.
-
T-Cell Stimulation: Stimulate the T-cells as described in step 4 of the CFSE protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-thymidine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter. The output is typically in counts per minute (CPM).
-
Data Presentation:
| Treatment Group | Adenosine/NECA (µM) | Inupadenant (nM) | Mean CPM ± SD |
| Unstimulated Control | 0 | 0 | |
| Stimulated Control | 0 | 0 | |
| Adenosine/NECA only | 10 | 0 | |
| Inupadenant only | 0 | 10 | |
| Inupadenant + Adenosine/NECA | 10 | 0.1 | |
| Inupadenant + Adenosine/NECA | 10 | 1 | |
| Inupadenant + Adenosine/NECA | 10 | 10 | |
| Inupadenant + Adenosine/NECA | 10 | 100 | |
| Inupadenant + Adenosine/NECA | 10 | 1000 |
Expected Results
In a typical T-cell proliferation assay, stimulation with PHA or anti-CD3/anti-CD28 will induce robust proliferation compared to the unstimulated control. The addition of adenosine or a stable analog like NECA is expected to significantly suppress this proliferation. This compound, when co-incubated with the adenosine analog, is expected to restore T-cell proliferation in a dose-dependent manner. A final concentration of 1 µM Inupadenant has been shown to restore CD8+ T-cell proliferation in the presence of adenosine-mediated suppression.[3] The IC50 for the reversal of suppression can be determined from the dose-response curve.
Conclusion
This compound is a potent and selective A2A receptor antagonist that effectively reverses adenosine-mediated immunosuppression of T-cells in vitro. The protocols described in this application note provide a framework for researchers to investigate the immunomodulatory effects of Inupadenant on T-cell proliferation. These assays are valuable tools for the preclinical evaluation of A2A receptor antagonists and for furthering our understanding of the role of the adenosine pathway in immune regulation and cancer immunotherapy.
References
Application Note & Protocol: A Validated LC-MS/MS Method for the Pharmacokinetic Analysis of Inupadenant in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of Inupadenant (EOS100850) in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Inupadenant is an adenosine (B11128) A2A receptor antagonist currently under investigation in clinical trials for the treatment of advanced solid tumors.[1][2][3][4][5] Accurate determination of its pharmacokinetic profile is crucial for dose optimization and evaluation of its efficacy and safety. The described method is intended for preclinical and clinical research applications.
Introduction
Inupadenant is a small molecule inhibitor of the adenosine A2A receptor, playing a key role in cancer immunotherapy by blocking immunosuppressive signals in the tumor microenvironment.[1][6] To support its clinical development, a reliable bioanalytical method is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecule drugs and their metabolites in complex biological matrices.[7][8][9] This application note details a validated LC-MS/MS method for the determination of Inupadenant in human plasma, suitable for pharmacokinetic studies.
Experimental Protocol
Materials and Reagents
-
Inupadenant Reference Standard: (Purity ≥98%)
-
Internal Standard (IS): A stable isotope-labeled Inupadenant or a structurally similar compound with comparable extraction recovery and ionization efficiency.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Additives: Formic acid (FA) (LC-MS grade).
-
Human Plasma: Sourced from accredited biobanks, stored at -80°C.
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a straightforward and effective method for sample cleanup in plasma.[8]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined for Inupadenant and IS |
| Collision Energy | To be optimized for each transition |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[7][10] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical range for pharmacokinetic studies is 1-1000 ng/mL.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[11]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Data Presentation
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Inupadenant | 1 - 1000 | >0.995 | 1 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| Low QC | 3 | <15 | 85-115 | <15 | 85-115 |
| Mid QC | 100 | <15 | 85-115 | <15 | 85-115 |
| High QC | 800 | <15 | 85-115 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3 | >85 | 85-115 |
| High QC | 800 | >85 | 85-115 |
Visualizations
Caption: Experimental workflow for Inupadenant analysis.
Caption: Inupadenant's mechanism of action.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Inupadenant in human plasma. This protocol is suitable for supporting pharmacokinetic studies throughout the preclinical and clinical development of this promising anti-cancer agent. Adherence to rigorous validation procedures will ensure the generation of high-quality data for regulatory submissions and scientific publications.
References
- 1. iTeos Therapeutics | iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress [iteostherapeutics.gcs-web.com]
- 2. Study of Inupadenant (EOS100850) With Chemotherapy as Second Line Treatment for Nonsquamous Non-small Cell Lung Cancer [ctv.veeva.com]
- 3. Study of Inupadenant (EOS100850) With Chemotherapy as Second Line Treatment for Nonsquamous Non-small Cell Lung Cancer [uttyler.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs [mdpi.com]
- 9. api.unil.ch [api.unil.ch]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Inupadenant Target Engagement in Tumor Biopsies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inupadenant (EOS-850) is an orally active and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor that plays a critical role in suppressing anti-tumor immunity.[1][2][3][4] High concentrations of adenosine in the tumor microenvironment (TME) activate A2AR on immune cells, leading to the inhibition of T-cell proliferation and activation.[2][3][4] By blocking this interaction, Inupadenant aims to restore and enhance the anti-tumor immune response.[2][3] These application notes provide a comprehensive guide to assessing the target engagement of Inupadenant in tumor biopsies, a crucial step in both preclinical and clinical development. The following sections detail the A2A receptor signaling pathway, key experimental approaches to measure target engagement, and detailed protocols for these assays.
A2A Receptor Signaling Pathway
The A2A receptor is coupled to the Gs alpha subunit of G proteins.[5] Upon adenosine binding, Gs alpha activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[5] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in immune suppression.[6] Inupadenant, by blocking the A2A receptor, is expected to inhibit this signaling cascade, leading to reduced intracellular cAMP and pCREB levels.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. arborassays.com [arborassays.com]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. Facebook [cancer.gov]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of C5a receptor unleashes tumor-associated macrophage antitumor response and enhances CXCL9-dependent CD8+ T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inupadenant in Combination with Carboplatin and Pemetrexed for Metastatic Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for the combination therapy of inupadenant (B3325957) with carboplatin (B1684641) and pemetrexed (B1662193). This therapeutic strategy has been investigated for the treatment of adult patients with metastatic non-squamous non-small cell lung cancer (NSCLC) who have progressed on or after immunotherapy.
Introduction
Inupadenant (EOS-850) is an orally bioavailable, next-generation antagonist of the adenosine (B11128) A2A receptor (A2AR), a key immune checkpoint.[1][2][3] In the tumor microenvironment, high concentrations of adenosine activate A2AR on immune cells, leading to immunosuppression and tumor immune escape.[4][5] By blocking this interaction, inupadenant aims to restore anti-tumor immune responses.[1][5] The combination with the standard-of-care chemotherapy doublet, carboplatin and pemetrexed, is being explored to potentially enhance the efficacy of chemotherapy.[4][6]
Mechanism of Action
Carboplatin is a platinum-based chemotherapy agent that crosslinks DNA, leading to apoptosis of cancer cells.[7] Pemetrexed is a folate analog metabolic inhibitor that disrupts DNA synthesis.[7] Inupadenant's role is to counteract the immunosuppressive tumor microenvironment, which can be exacerbated by chemotherapy-induced cell death and subsequent ATP release, which is converted to adenosine. By blocking the A2AR signaling pathway, inupadenant is expected to enhance the ability of the immune system to recognize and eliminate cancer cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by inupadenant in the context of the tumor microenvironment.
Caption: Inupadenant blocks adenosine binding to the A2A receptor on immune cells.
Clinical Efficacy and Safety Data
Interim data from the Phase 2 A2A-005 trial has been reported, evaluating inupadenant in combination with carboplatin and pemetrexed in patients with metastatic non-squamous NSCLC who progressed after immune checkpoint inhibitor therapy.[8][9]
Efficacy Results
The following table summarizes the key efficacy endpoints from the dose-escalation portion of the A2A-005 trial as of the October 29, 2024 data cutoff.[9]
| Inupadenant Dose (Twice Daily) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) in months | Landmark 6-month PFS |
| 40mg | 53.3% | 5.6 | Not Reported |
| 60mg | 66.7% | 6.6 | Not Reported |
| 80mg (RP2D) | 73.3% | Not Reached | 64.6% |
| All Patients | 63.9% | 7.7 | Not Reported |
RP2D: Recommended Phase 2 Dose
Safety and Tolerability
The combination of inupadenant with carboplatin and pemetrexed was reported to have a manageable and tolerable safety profile, with no dose-dependent toxicities observed.[8][9]
Experimental Protocols
The following provides a generalized protocol based on the available information from the A2A-005 clinical trial.[4][7]
Patient Population
-
Inclusion Criteria : Adults with metastatic non-squamous non-small cell lung cancer that has progressed after prior treatment with an anti-PD-(L)1 therapy.[6] Patients must have adequate organ function.[7]
-
Exclusion Criteria : CNS metastases (unless stable and treated), known EGFR mutations or ALK rearrangements that would be sensitive to targeted therapies.[6]
Study Design
The A2A-005 trial is a two-part study:[4]
-
Part 1 (Dose-Finding) : An open-label phase to determine the safety and recommended Phase 2 dose (RP2D) of inupadenant in combination with carboplatin and pemetrexed.[4]
-
Part 2 (Randomized) : A randomized, double-blind, placebo-controlled phase to evaluate the efficacy of inupadenant at the RP2D plus carboplatin and pemetrexed versus placebo plus the same chemotherapy regimen.[4]
Treatment Regimen
-
Inupadenant : Administered orally twice daily at doses of 40mg, 60mg, or 80mg in the dose-escalation phase.[9]
-
Carboplatin : Administered intravenously. The standard dose is typically calculated using the Calvert formula to a target Area Under the Curve (AUC) of 5 mg/mL·min.[10][11]
-
Pemetrexed : Administered intravenously at a dose of 500 mg/m².[10]
Patients also receive standard premedication, including folic acid and vitamin B12 supplementation, to reduce the toxicity of pemetrexed.[10][12]
Experimental Workflow
The following diagram outlines the general workflow of the clinical trial.
Caption: A generalized workflow from patient screening to data analysis.
Endpoints
-
Primary Endpoint (Part 1) : Safety and tolerability of the combination therapy.[9]
-
Secondary Endpoints : Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[4] Tumor response is typically assessed using RECIST 1.1 criteria.[4]
Logical Relationship of the Combination Therapy
The combination of inupadenant with carboplatin and pemetrexed is based on a synergistic hypothesis.
Caption: The combined effect of immunotherapy and chemotherapy on tumor cells.
Conclusion
The combination of inupadenant with carboplatin and pemetrexed has shown encouraging preliminary efficacy in patients with metastatic non-squamous NSCLC who have progressed on prior immunotherapy.[8][9] The safety profile appears manageable.[8][9] Despite these promising early signals, the developing company has decided to deprioritize the inupadenant program to focus resources on other pipeline candidates.[8][13] Further investigation and data from the randomized portion of the A2A-005 trial would be necessary to fully elucidate the clinical benefit of this combination.
References
- 1. Facebook [cancer.gov]
- 2. iTeos Therapeutics | iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress [iteostherapeutics.gcs-web.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inupadenant + Chemotherapy for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. investing.com [investing.com]
- 9. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 10. bccancer.bc.ca [bccancer.bc.ca]
- 11. cancercare.mb.ca [cancercare.mb.ca]
- 12. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 13. in.investing.com [in.investing.com]
Application Note: Measuring Inupadenant's A2A Receptor Antagonism using a cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inupadenant (B3325957) (EOS-850) is an orally bioavailable and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune responses.[1] Within the tumor microenvironment, high concentrations of adenosine activate A2AR on immune cells, leading to immunosuppression.[2] Inupadenant is designed to block this interaction, thereby restoring and enhancing anti-tumor immunity. The A2A receptor is coupled to the Gs alpha subunit of the G protein complex. Activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Consequently, a functional assay measuring the inhibition of agonist-induced cAMP production is a robust and direct method to quantify the antagonistic potency of compounds like Inupadenant. This application note provides a detailed protocol for determining the A2A receptor antagonism of Inupadenant using a competitive cAMP assay.
Principle of the Assay
This assay quantifies the ability of Inupadenant to inhibit the production of cAMP induced by an A2A receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine). The potency of Inupadenant is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the agonist-stimulated cAMP production. The measurement of cAMP can be performed using various commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Lance TR-FRET technology.
Data Presentation
While specific IC50 values for Inupadenant from cAMP assays are not publicly available in detail, it is consistently described as a potent A2A receptor antagonist. The table below provides a template for presenting such quantitative data, including comparative data for other known A2A receptor antagonists.
| Compound | Target Receptor | Assay Type | Cell Line | Agonist Used | IC50 (nM) | Reference |
| Inupadenant (EOS-850) | Human A2A Receptor | cAMP Accumulation Assay | HEK293-A2AR | NECA | Potent Inhibition | [2] |
| Compound 14a | Human A2A Receptor | cAMP Accumulation Assay | HEK293-A2AR | NECA | 0.8 | [3] |
| Imaradenant | Human A2A Receptor | cAMP Accumulation Assay | HEK293–A2AR | NECA | 52 | [3] |
| Ciforadenant | Human A2A Receptor | cAMP Accumulation Assay | HEK293–A2AR | NECA | - | [3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the A2A receptor signaling pathway and the general workflow of the cAMP assay to measure Inupadenant's antagonism.
Experimental Protocols
The following are detailed protocols for performing a cAMP assay to measure Inupadenant's A2A receptor antagonism, based on a generic HTRF (Homogeneous Time-Resolved Fluorescence) methodology.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human A2A receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and selection agents if required.
-
Inupadenant (EOS-850): Prepare a stock solution in DMSO and serially dilute to the desired concentrations.
-
A2A Receptor Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or another suitable agonist.
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
White, low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Protocol 1: Cell Preparation and Seeding
-
Culture the A2A receptor-expressing cells according to standard cell culture protocols.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in assay buffer at the desired density (typically determined through cell titration experiments).
-
Dispense the cell suspension into the wells of a 384-well plate.
Protocol 2: Antagonist Dose-Response Assay
-
Prepare serial dilutions of Inupadenant in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Add the Inupadenant dilutions to the wells containing the cells. Include a vehicle control (DMSO) for determining the maximum agonist response.
-
Pre-incubate the plate with Inupadenant for a specified time (e.g., 15-30 minutes) at room temperature.
-
Prepare the A2A receptor agonist (e.g., NECA) at a concentration that elicits approximately 80% of its maximal response (EC80). This concentration should be predetermined in separate agonist dose-response experiments.
-
Add the EC80 concentration of the agonist to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for cAMP accumulation. The incubation should be performed in the presence of a PDE inhibitor like IBMX.
Protocol 3: cAMP Detection and Data Analysis
-
Following the incubation period, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well as per the manufacturer's instructions.
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Plot the HTRF ratio against the logarithm of the Inupadenant concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of Inupadenant.
Logical Relationship for IC50 Determination
The following diagram illustrates the logical relationship in determining the IC50 of an antagonist.
Conclusion
The cAMP assay is a highly suitable and robust method for characterizing the antagonistic activity of Inupadenant on the A2A receptor. By following the detailed protocols outlined in this application note, researchers can accurately determine the potency of Inupadenant and other A2A receptor antagonists, which is a critical step in the drug development process for novel immuno-oncology therapeutics.
References
Application Notes and Protocols for Inupadenant Hydrochloride Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inupadenant Hydrochloride (also known as EOS-850) is an orally active and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR)[1][2][3]. The A2A receptor, a G-protein coupled receptor (GPCR), is a key regulator of immune responses. Extracellular adenosine, often found at high concentrations in the tumor microenvironment, activates A2A receptors on immune cells, leading to immunosuppression[1][3]. By blocking this interaction, Inupadenant prevents the adenosine-mediated inhibition of T-lymphocytes, thereby promoting an anti-tumor immune response[3]. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human A2A receptor.
Principle of the Assay
This protocol describes a competitive binding assay, a fundamental technique in pharmacology to characterize the interaction of a test compound with a specific receptor. The assay measures the ability of a non-radiolabeled compound (the "competitor," Inupadenant) to displace a radiolabeled ligand (the "radioligand") that is specifically bound to the A2A receptor. The receptors are sourced from cell membranes of a cell line stably expressing the human A2A receptor.
The assay is performed by incubating the receptor preparation with a fixed concentration of a selective A2A receptor radioligand in the presence of increasing concentrations of Inupadenant. As the concentration of Inupadenant increases, it competes for the same binding sites as the radioligand, causing a dose-dependent decrease in the amount of bound radioactivity. The concentration of Inupadenant that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of Inupadenant for the A2A receptor.
Quantitative Data Summary
The binding affinity of a compound is a critical parameter in drug development. The table below summarizes the key quantitative value determined from this assay.
| Compound | Receptor | Radioligand | Parameter | Value (nM) |
| Inupadenant HCl | Human Adenosine A2A | [3H]ZM241385 | Ki | ~1-5 (Potent & Selective Antagonist)[4] |
Note: The specific Ki value for Inupadenant is reported to be in the low nanomolar range, consistent with a potent antagonist. For precise determination, the protocol herein should be followed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the A2A receptor signaling pathway and the experimental workflow for the competitive binding assay.
Caption: Adenosine A2A receptor signaling pathway.
Caption: Experimental workflow for the A2A receptor binding assay.
Experimental Protocols
Preparation of Cell Membranes Expressing Human A2A Receptors
This protocol is for the preparation of crude cell membranes from HEK-293 cells stably transfected with the human adenosine A2A receptor gene.
Materials:
-
HEK-293 cells expressing human A2A receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail, ice-cold[5]
-
Resuspension Buffer: 50mM Tris-HCl, pH 7.4 with 10% sucrose[5]
-
Centrifuge tubes
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice[6].
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 30 minutes at 4°C to pellet the membranes[5].
-
Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in Resuspension Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Aliquot the membrane preparation and store at -80°C until use[5][7].
A2A Receptor Competitive Binding Assay
Materials and Reagents:
-
A2A Receptor Membranes: Prepared as described above (typically 10-20 µg of protein per well)[8][9].
-
Radioligand: [3H]ZM241385 (a selective A2A antagonist). A stock solution is prepared in DMSO and diluted in Assay Buffer. The final concentration should be close to its Kd value (e.g., 1-5 nM)[10][11].
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted in Assay Buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A antagonist, such as unlabeled ZM241385 (e.g., 10 µM) or theophylline (B1681296) (12 mM)[10][12].
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4[8].
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[13].
-
Equipment: 96-well plates, multi-channel pipettes, incubator, rapid vacuum filtration device (cell harvester), glass fiber filters (e.g., GF/C or GF/B, pre-soaked in 0.3% polyethyleneimine)[5][10], scintillation vials, scintillation counter, and scintillation fluid.
Assay Procedure:
-
On the day of the assay, thaw the A2A receptor membrane aliquots on ice. Dilute the membranes to the desired final concentration in Assay Buffer.
-
Set up the assay in a 96-well plate with a final volume of 200-250 µL per well[5][8]. Add the components in the following order:
-
Total Binding: 50 µL Assay Buffer + 50 µL [3H]ZM241385 + 100 µL Membrane Suspension.
-
Non-specific Binding (NSB): 50 µL Non-specific Binding Control + 50 µL [3H]ZM241385 + 100 µL Membrane Suspension.
-
Competition Binding: 50 µL of each Inupadenant dilution + 50 µL [3H]ZM241385 + 100 µL Membrane Suspension.
-
-
Incubate the plate at 25°C for 90-120 minutes with gentle agitation to reach equilibrium[9].
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters three to four times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand[5][10].
-
Dry the filter mat, place it in scintillation vials with an appropriate amount of scintillation fluid, and allow it to equilibrate overnight.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of Inupadenant, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
% Inhibition = 100 * (1 - (Specific Binding with Inupadenant / Specific Binding without Inupadenant)).
-
Plot the % Inhibition against the logarithm of the Inupadenant concentration.
-
-
Determine IC50:
-
Fit the data using non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Inupadenant that inhibits 50% of the specific radioligand binding.
-
-
Calculate Ki (Cheng-Prusoff Equation):
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation[14]: Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]ZM241385) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the A2A receptor (this should be determined independently via a saturation binding experiment).
-
-
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
- 7. Expression, Purification and Crystallisation of the Adenosine A2A Receptor Bound to an Engineered Mini G Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the adenosine A2A receptor bound to an engineered G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elifesciences.org [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Designing a Food-Effect Study for Inupadenant, an Oral A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inupadenant (EOS-850) is an orally active, selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor that plays a key role in downregulating immune responses.[1][2] By blocking the interaction of adenosine with A2AR on immune cells like T lymphocytes, Inupadenant aims to reverse tumor-induced immunosuppression and enhance anti-tumor activity.[2][3][4] As an orally administered drug, understanding its pharmacokinetic (PK) profile is critical for optimal clinical development.
Food-effect bioavailability studies are a crucial component of early-phase clinical trials for all new chemical entities administered orally.[5][6] The presence of food in the gastrointestinal (GI) tract can significantly alter a drug's absorption and bioavailability by delaying gastric emptying, changing GI pH, stimulating bile flow, or increasing splanchnic blood flow.[7][8] These studies are recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) to determine how food impacts the rate and extent of drug absorption.[5][8]
The results of a food-effect study provide essential information for dosing recommendations on the product label (e.g., "take with food" or "take on an empty stomach"), ensure patient safety, and maintain consistent efficacy in later-stage trials.[8][9] This document provides a detailed protocol for designing and conducting a Phase 1, single-center, randomized, open-label, two-way crossover food-effect study for a drug like Inupadenant.
Scientific Background: The Adenosine A2A Receptor Pathway
Inupadenant targets the A2A receptor, which is highly expressed on the surface of immune cells.[2][3] In the tumor microenvironment, high levels of extracellular adenosine bind to these receptors, activating an immunosuppressive signaling cascade.[3][10] This process involves the activation of a Gs protein, which triggers adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[11][12][13] Elevated cAMP activates Protein Kinase A (PKA), which ultimately inhibits T-cell activation, proliferation, and cytokine production, allowing tumor cells to evade the immune system.[3][11] Inupadenant acts by competitively blocking this receptor, thereby preventing adenosine-mediated immunosuppression and restoring anti-tumor immunity.[2][4]
Experimental Protocol: Inupadenant Food-Effect Study
This protocol outlines a typical study design based on FDA guidance.[5][8][14]
Study Objectives
-
Primary Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of a single oral dose of Inupadenant in healthy adult subjects.
-
Secondary Objectives:
-
To assess the safety and tolerability of Inupadenant under fed and fasted conditions.
-
To characterize the pharmacokinetic profile (Cmax, AUC, Tmax) of Inupadenant in both states.
-
Study Design
A single-dose, randomized, open-label, two-period, two-sequence, crossover study is recommended.[8][14] Each subject will serve as their own control, receiving the drug under both fed and fasted conditions, separated by a washout period.
| Parameter | Description |
| Study Type | Phase 1, Single-Dose, Randomized, Crossover |
| Population | Healthy Adult Volunteers (N ≈ 12-24) |
| Treatments | A: Single dose of Inupadenant (e.g., 80 mg) under fasted conditions. |
| B: Single dose of Inupadenant (e.g., 80 mg) under fed conditions. | |
| Study Periods | Two periods separated by a washout of at least 7 half-lives of the drug. |
| Meal Type (Fed) | FDA Standard High-Fat, High-Calorie Meal (~800-1000 kcal, 50% from fat). |
| Primary Endpoints | PK parameters: AUC0-t, AUC0-inf, Cmax. |
| Secondary Endpoints | Tmax, T1/2, Safety Assessments (Adverse Events, Vitals, ECGs). |
Subject Selection Criteria
-
Inclusion: Healthy male and non-pregnant, non-lactating female subjects, 18-55 years of age, with a Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Exclusion: History of clinically significant diseases, allergies to the drug or its components, use of other medications, smoking, or alcohol/drug abuse.
Treatment Administration
-
Fasted State (Treatment A): Subjects will fast overnight for at least 10 hours before receiving a single dose of Inupadenant with ~240 mL of water.[9] No food is allowed for at least 4 hours post-dose.[9]
-
Fed State (Treatment B): After an overnight fast of at least 10 hours, subjects will begin consuming a standardized high-fat, high-calorie meal. The single dose of Inupadenant will be administered with ~240 mL of water 30 minutes after starting the meal.[14] The meal should be consumed within 30 minutes.
Pharmacokinetic Sampling
Serial blood samples will be collected for PK analysis at the following time points:
-
Pre-dose (0 hour)
-
Post-dose: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours. Note: The sampling schedule should be optimized based on the known or anticipated Tmax and half-life of Inupadenant to ensure accurate characterization of the plasma concentration-time profile.[6][14]
Bioanalytical Method
Plasma concentrations of Inupadenant will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis and Presentation
Pharmacokinetic Analysis
PK parameters will be calculated using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time 0 extrapolated to infinity.
Statistical Analysis
The primary PK parameters (Cmax, AUC0-t, AUC0-inf) will be log-transformed prior to statistical analysis. An analysis of variance (ANOVA) will be performed to assess the effects of treatment, period, and sequence. The geometric mean ratios (Fed/Fasted) and their 90% confidence intervals (CIs) will be calculated.[8]
Interpretation of Results
The presence and magnitude of a food effect are determined by the 90% CI for the geometric mean ratios.
-
No Significant Effect: If the 90% CIs for both Cmax and AUC ratios fall entirely within the bioequivalence limits of 80% to 125%, it is concluded that food does not have a clinically significant effect on the drug's bioavailability.[8][14]
-
Significant Effect: If the 90% CIs fall outside the 80-125% range, a food effect is present, which must be described in the drug's label.[14]
Sample Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Inupadenant
| Parameter | Treatment | Geometric Mean (CV%) |
|---|---|---|
| Cmax (ng/mL) | Fasted | 150.2 (25.5%) |
| Fed | 125.8 (28.1%) | |
| AUC0-inf (ng·h/mL) | Fasted | 1850.5 (22.3%) |
| Fed | 2010.0 (24.7%) | |
| Tmax (h) | Fasted | 2.0 (Median) |
| | Fed | 4.0 (Median) |
Table 2: Statistical Comparison of Fed vs. Fasted Treatments
| Parameter | Geometric Mean Ratio (Fed/Fasted) | 90% Confidence Interval |
|---|---|---|
| Cmax | 83.8% | 75.5% – 92.9% |
| AUC0-inf | 108.6% | 98.1% – 119.9% |
In this hypothetical example, the Cmax is slightly decreased and delayed, while the AUC is largely unchanged, suggesting food slows the rate but not the extent of absorption.
Experimental Workflow Diagram
Disclaimer: This document is for informational purposes and provides a representative protocol. Specific study design elements for Inupadenant should be based on its unique physicochemical and pharmacokinetic properties and consultation with regulatory agencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fda.gov [fda.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Federal Register :: Draft Guidance for Industry on Food-Effect Bioavailability and Fed Bioequivalence Studies: Study Design, Data Analysis, and Labeling; Availability [federalregister.gov]
- 8. Food Effect Studies in Phase 1: Study Design and Interpretation – Clinical Research Made Simple [clinicalstudies.in]
- 9. Food Effect Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
- 10. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 11. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. allucent.com [allucent.com]
Troubleshooting & Optimization
Optimizing Inupadenant dosage for maximal T-cell activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Inupadenant to optimize T-cell activation.
General Information and Mechanism of Action
What is Inupadenant and how does it work?
Inupadenant (also known as EOS-850) is an orally bioavailable, potent, and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] In the tumor microenvironment, cancer cells often produce high levels of adenosine.[1] This extracellular adenosine binds to A2A receptors, which are highly expressed on the surface of T-cells.[1][3][4]
The binding of adenosine to the A2A receptor triggers a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA).[3][4] This pathway ultimately suppresses T-cell receptor (TCR) signaling, which results in decreased T-cell proliferation, reduced cytokine production (like IL-2 and IFN-γ), and diminished cytotoxic activity.[3][4]
Inupadenant works by selectively binding to and blocking the A2A receptor on T-lymphocytes.[1] This action prevents adenosine from binding and exerting its immunosuppressive effects. By inhibiting this "off" signal, Inupadenant restores and enhances T-cell proliferation and activation, thereby promoting a T-cell-mediated immune response against tumor cells.[1]
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay to Determine Optimal Inupadenant Concentration
This protocol outlines a method to measure the effect of Inupadenant on T-cell proliferation in the presence of an immunosuppressive concentration of an adenosine analog.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit (e.g., Pan T-cell Isolation Kit)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Human anti-CD3 antibody (clone OKT3)
-
Human anti-CD28 antibody (clone CD28.2)
-
5'-N-Ethylcarboxamidoadenosine (NECA), a stable adenosine analog
-
Inupadenant (EOS-850)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well U-bottom plates
Methodology:
-
T-Cell Isolation: Isolate T-cells from healthy donor PBMCs using a negative selection kit to obtain untouched T-cells.
-
Cell Staining: Resuspend isolated T-cells at 1x10^6 cells/mL in serum-free RPMI. Add the proliferation dye according to the manufacturer's instructions (e.g., 1 µM CFSE) and incubate for 15 minutes at 37°C. Quench the staining with complete RPMI medium.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Experimental Setup:
-
Prepare a serial dilution of Inupadenant (e.g., from 1 µM down to 1 nM) in complete RPMI.
-
Prepare a solution of NECA (e.g., 10 µM, this concentration may need optimization to achieve ~50-70% suppression).
-
Prepare a solution of soluble anti-CD28 antibody (e.g., 2 µg/mL).
-
-
Cell Plating:
-
Add 50 µL of the appropriate Inupadenant dilution to the wells.
-
Add 50 µL of the NECA solution to all wells except for the "No Suppression" controls.
-
Add 50 µL of the anti-CD28 antibody solution to all stimulated wells.
-
Add 50 µL of the stained T-cell suspension (at 2x10^6 cells/mL) to each well for a final volume of 200 µL and a final cell density of 1x10^5 cells/well.
-
-
Controls:
-
Unstimulated Control: T-cells + media only.
-
Maximal Stimulation Control: T-cells + anti-CD3/CD28.
-
Suppression Control: T-cells + anti-CD3/CD28 + NECA.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Data Acquisition: Analyze T-cell proliferation by flow cytometry. Gate on the live, single-cell population and measure the dilution of the proliferation dye.
Data Presentation
Table 1: Representative Dose-Response of Inupadenant on T-Cell Proliferation
This table shows example data from a T-cell proliferation assay as described in Protocol 1. The optimal dose is typically the one that provides maximal rescue of proliferation with the lowest concentration.
| Condition | Inupadenant Conc. | NECA (10 µM) | % Proliferating T-Cells (Mean ± SD) |
| Unstimulated | 0 nM | No | 2.1 ± 0.5 |
| Stimulated (Max Proliferation) | 0 nM | No | 85.4 ± 4.2 |
| Suppressed | 0 nM | Yes | 25.7 ± 3.1 |
| Test Condition | 1 nM | Yes | 45.2 ± 3.5 |
| Test Condition | 10 nM | Yes | 78.9 ± 4.0 |
| Test Condition | 100 nM | Yes | 83.1 ± 3.8 |
| Test Condition | 1000 nM (1 µM) | Yes | 84.5 ± 4.1 |
Note: Data are representative. Actual results will vary based on donor variability and specific assay conditions.
Table 2: Potency of Various A2A Receptor Antagonists
This table provides reference Ki or IC50 values for different A2A receptor antagonists, which can help in designing concentration ranges for experiments.
| Compound | Target | Potency (Ki or IC50) | Selectivity Profile |
| Inupadenant | A2A Receptor | ~3.54 nM (Ki) | >50-fold selective over other adenosine receptors |
| ZM241385 | A2A Receptor | ~1.4 nM (Ki) | High affinity and specific A2AR antagonist |
| Preladenant | A2A Receptor | ~1.1 nM (Ki) | >1000-fold selective over other adenosine receptors |
| SCH58261 | A2A Receptor | ~15 nM (IC50) | >50-fold selective for A2A over A2B and A3 receptors |
Source: Compiled from publicly available research data.[5]
Troubleshooting Guide & FAQs
Q1: I am not observing a rescue effect with Inupadenant on my suppressed T-cells. What could be wrong?
A1: There are several potential reasons for this observation. Consider the following troubleshooting steps:
-
Inadequate T-Cell Stimulation: Your primary T-cell activation (anti-CD3/CD28) may be too weak or too strong. If too weak, even rescuing from suppression won't yield a strong proliferative signal. If too strong, it might overcome the adenosine-mediated suppression, masking the effect of Inupadenant. Titrate your anti-CD3 and anti-CD28 concentrations.
-
Incorrect NECA Concentration: The concentration of the adenosine analog (NECA) is critical. If it's too high, it may cause non-A2AR mediated toxicity or suppression that Inupadenant cannot rescue. If it's too low, the suppression will be minimal, leaving no window to observe a rescue. Perform a dose-response curve for NECA alone to find a concentration that gives 50-70% inhibition of T-cell proliferation.
-
Inupadenant Concentration Range: Ensure your Inupadenant dilution series covers a biologically relevant range. Based on its reported potency (low nM), a range from 0.1 nM to 1 µM is a good starting point.
-
Cell Health and Donor Variability: Poor T-cell viability at the start of the experiment will lead to poor proliferation. Always check viability before plating. T-cell responses can also vary significantly between donors. It is recommended to repeat the experiment with cells from at least three different healthy donors.
-
Inupadenant Stability/Solubility: Ensure Inupadenant is fully dissolved in the appropriate solvent (e.g., DMSO) and then further diluted in culture medium. Precipitated compound will not be effective.
Q2: At high concentrations, I see a decrease in T-cell activation even with Inupadenant. Why?
A2: This could be due to off-target effects or compound toxicity. While Inupadenant is highly selective for the A2A receptor, at very high concentrations (typically well above its effective dose), it might interact with other cellular targets. It is also possible that the compound or its solvent (e.g., DMSO) becomes toxic to the cells at high concentrations. It is crucial to establish a full dose-response curve to identify the optimal therapeutic window, where maximal efficacy is achieved without inducing toxicity. Always run a control of Inupadenant on non-suppressed, stimulated T-cells to check for any direct inhibitory effects at high doses.
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: Based on the reported potency of Inupadenant and similar A2A receptor antagonists, a good starting point for a dose-response experiment is a wide range covering several logs. We recommend a serial dilution from 1 µM down to 0.1 nM. This range should be sufficient to capture the full dose-response curve and determine the EC50 (the concentration at which 50% of the maximal effect is observed).
Q4: How long should I incubate T-cells with Inupadenant?
A4: For T-cell proliferation assays, an incubation time of 72 to 96 hours is typically required to allow for several rounds of cell division, which makes the dilution of proliferation dyes easily detectable by flow cytometry. For cytokine production analysis (e.g., measuring IFN-γ in the supernatant), a shorter incubation of 24 to 48 hours may be sufficient.
Q5: Can I use Inupadenant in combination with other immunomodulatory agents?
A5: Yes, Inupadenant is being clinically investigated in combination with other therapies, such as checkpoint inhibitors (e.g., anti-PD-1 antibodies) and chemotherapy.[6] In an experimental setting, combining Inupadenant with a PD-1 blocker could show synergistic effects on T-cell activation, as they target two different immunosuppressive pathways. When designing such experiments, it is important to have proper controls for each agent alone and in combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Mitigating potential off-target effects of Inupadenant in cell lines
Welcome to the technical support center for Inupadenant (EOS-100850). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of Inupadenant in cell line-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Inupadenant?
Inupadenant is an orally bioavailable and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] Its primary function is to block the binding of adenosine to the A2AR, which is often highly expressed on the surface of immune cells, such as T lymphocytes.[1] In the tumor microenvironment, cancer cells can produce high levels of adenosine, which then signals through the A2AR on immune cells to suppress their anti-tumor activity.[1][4] By inhibiting this interaction, Inupadenant prevents the adenosine-mediated immunosuppression, leading to the proliferation and activation of T lymphocytes and stimulating a T-cell-mediated immune response against tumor cells.[1]
Q2: How selective is Inupadenant for the A2A receptor?
Inupadenant is described as a potent and highly selective A2A receptor antagonist.[3][4][5][6] This high selectivity for the A2AR compared to other adenosine receptors (A1, A2B, and A3) is a key feature designed to improve its safety and efficacy profile by minimizing off-target effects.[6] While specific broad-panel screening data is not publicly available, its development has emphasized this selectivity.
Q3: What are the potential off-target effects of Inupadenant observed in clinical settings?
In clinical trials, Inupadenant has been generally well-tolerated.[7] However, some treatment-emergent adverse events have been reported, which can be considered unintended effects of the drug. The most common of these include fatigue, anemia, decreased appetite, and constipation.[6] In a small number of patients, serious adverse events such as acute myocardial infarction, atrial fibrillation, and pericardial effusion were reported, although their direct causality and frequency are part of ongoing clinical investigation.[6] It is important to note that these effects were observed in human subjects and may not directly translate to in vitro cell line models, but they can inform areas for further investigation.
Q4: Should I be concerned about off-target effects in my cell line experiments?
While Inupadenant is highly selective for the A2A receptor, it is good research practice to consider and control for potential off-target effects with any small molecule inhibitor. Off-target effects can arise from interactions with other receptors, kinases, or cellular proteins, potentially leading to misinterpretation of experimental data. The troubleshooting guides below provide protocols to help you assess and mitigate these potential effects in your specific cell line models.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
If you are observing unexpected phenotypes or high variability in your results when treating cell lines with Inupadenant, it is important to systematically investigate potential on-target and off-target causes.
On-Target Troubleshooting:
-
Confirm A2A Receptor Expression: Verify the expression of the A2A receptor in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry, or IHC) levels.[3] The effects of Inupadenant are dependent on the presence of its target.
-
Optimize Inupadenant Concentration: Perform a dose-response curve to determine the optimal concentration of Inupadenant for your specific cell line and assay. High concentrations may increase the likelihood of off-target effects.
Off-Target Troubleshooting:
-
Implement Control Cell Lines: The most rigorous control is to use a cell line in which the A2A receptor has been genetically knocked out (e.g., using CRISPR/Cas9). Any remaining effect of Inupadenant in the knockout cell line can be attributed to off-target interactions.
-
Use a Structurally Unrelated A2A Antagonist: To confirm that the observed phenotype is due to A2A receptor antagonism, use a structurally different A2A antagonist as a positive control. If both compounds produce the same effect, it is more likely to be an on-target effect.
Issue 2: How to proactively screen for potential off-target effects of Inupadenant.
To increase confidence that the observed effects of Inupadenant are due to its intended mechanism of action, researchers can perform broader screens to identify potential off-target interactions.
Recommended Screening Strategies:
| Experimental Approach | Description | Key Considerations |
| Receptor Binding Assays (e.g., CEREP Panel) | Inupadenant can be screened against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify potential off-target binding. | This is typically performed by specialized contract research organizations (CROs). |
| Kinase Profiling | A kinase panel screen can determine if Inupadenant inhibits the activity of a wide range of protein kinases. | This is a valuable screen as many small molecule inhibitors can have off-target kinase activity. This service is also offered by CROs. |
| Cellular Thermal Shift Assay (CETSA) | CETSA can be used to confirm the direct binding of Inupadenant to the A2A receptor in intact cells and can also be adapted for unbiased screening of other potential protein targets.[8][9] | This method provides evidence of target engagement in a physiological context. |
Experimental Protocols
Protocol 1: A2A Receptor Knockout using CRISPR/Cas9
This protocol provides a general workflow for creating an A2A receptor knockout cell line to serve as a negative control.
Methodology:
-
sgRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the ADORA2A gene using a publicly available design tool.
-
Vector Construction: Clone the designed sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.
-
Transfection: Transfect the target cell line with the Cas9/sgRNA expression vector using a high-efficiency transfection reagent.
-
Selection and Clonal Isolation: Select for successfully transfected cells (e.g., using an antibiotic resistance marker on the plasmid). Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening and Validation: Once clonal populations have expanded, screen for the absence of A2A receptor protein expression by Western blot or flow cytometry. Confirm the genetic knockout by Sanger sequencing of the targeted genomic region to identify frameshift mutations.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to confirm that Inupadenant binds to the A2A receptor in your cell line.[9]
Methodology:
-
Cell Preparation: Culture and harvest your cell line of interest. Resuspend the cells in a suitable buffer.
-
Compound Treatment: Treat the cell suspension with a predetermined concentration of Inupadenant or a vehicle control (e.g., DMSO) and incubate to allow for drug uptake.
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells using several freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of soluble A2A receptor in the supernatant at each temperature point by Western blotting.
-
Data Interpretation: In the presence of Inupadenant, the A2A receptor should be more thermally stable, resulting in a shift of the melting curve to higher temperatures compared to the vehicle control. This indicates direct binding of Inupadenant to the A2A receptor in the cellular context.
Signaling Pathway
The following diagram illustrates the signaling pathway of the A2A receptor and the point of inhibition by Inupadenant.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iTeos Therapeutics | iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress [iteostherapeutics.gcs-web.com]
- 6. biospace.com [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Inupadenant Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Inupadenant in long-term cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing Inupadenant stock solutions?
A1: It is recommended to prepare a high-concentration stock solution of Inupadenant in a non-aqueous solvent such as DMSO. For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. A datasheet from a commercial supplier suggests that Inupadenant powder is stable for 3 years at -20°C and that stock solutions in solvent are stable for up to 6 months at -80°C or 1 month at -20°C[1].
Q2: How stable is Inupadenant in aqueous solutions and cell culture media?
A2: The stability of Inupadenant in aqueous solutions, including cell culture media, at 37°C has not been extensively reported in publicly available literature. Small molecules can be susceptible to degradation in aqueous environments, and components of cell culture media may react with the compound[2]. Therefore, it is crucial to empirically determine the stability of Inupadenant under your specific experimental conditions.
Q3: What are the potential degradation pathways for Inupadenant?
A3: While specific degradation pathways for Inupadenant are not detailed in the available literature, related adenosine (B11128) A2A receptor antagonists have been shown to be susceptible to hydrolysis and oxidation under stressed conditions[3]. Forced degradation studies can help identify potential degradation products and pathways for Inupadenant.
Q4: What analytical methods are suitable for quantifying Inupadenant in cell culture samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like Inupadenant in complex biological matrices such as cell culture supernatant and cell lysates[4][5][6][7][8]. This technique allows for the accurate measurement of the parent compound and the identification of potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity of Inupadenant in long-term experiments. | 1. Degradation of Inupadenant: The compound may be degrading in the cell culture medium over the course of the experiment. 2. Adsorption to plasticware: The compound may be adsorbing to the surfaces of cell culture plates or tubes. 3. Cellular metabolism: The cells may be metabolizing Inupadenant. | 1. Assess stability: Perform a time-course experiment to quantify the concentration of Inupadenant in the cell culture medium over the duration of your experiment (see Experimental Protocol below). Consider more frequent media changes with freshly prepared Inupadenant. 2. Use low-binding plasticware: Utilize low-protein-binding plates and tubes to minimize adsorption. 3. Analyze cell lysates: Measure the concentration of Inupadenant in cell lysates to assess cellular uptake and potential metabolism. |
| High variability in Inupadenant concentration measurements between replicates. | 1. Inconsistent sample handling: Variations in sample collection, processing, or storage can lead to variability. 2. Analytical method variability: The LC-MS/MS method may not be fully optimized or validated. 3. Precipitation of Inupadenant: The compound may be precipitating out of solution in the cell culture medium. | 1. Standardize protocols: Ensure consistent timing and procedures for all sample handling steps. 2. Validate analytical method: Validate the LC-MS/MS method for linearity, precision, and accuracy. 3. Check solubility: Visually inspect the media for any signs of precipitation after adding Inupadenant. If necessary, adjust the final concentration or the solvent used for the final dilution. |
| Appearance of unknown peaks in the chromatogram during LC-MS/MS analysis. | Degradation of Inupadenant: These new peaks may correspond to degradation products of Inupadenant. | Characterize degradation products: Use tandem mass spectrometry (MS/MS) to obtain structural information about the unknown peaks and perform forced degradation studies to confirm their origin[3]. |
Experimental Protocols
Protocol 1: Assessment of Inupadenant Stability in Cell Culture Medium (Acellular)
This protocol describes a method to determine the chemical stability of Inupadenant in cell culture medium in the absence of cells.
Materials:
-
Inupadenant
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes or 24-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid (or other suitable modifier)
-
LC-MS/MS system
Procedure:
-
Prepare Inupadenant Stock Solution: Prepare a 10 mM stock solution of Inupadenant in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile, low-binding tubes or wells of a 24-well plate.
-
Time Points: Place the samples in a 37°C, 5% CO₂ incubator. Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour sample should be collected immediately after preparation.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw samples on ice.
-
Perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of Inupadenant.
Data Presentation: Example Stability Data
Table 1: Stability of Inupadenant (10 µM) in Cell Culture Medium at 37°C (Acellular)
| Time (hours) | Mean Concentration (µM) | % Remaining | Standard Deviation |
| 0 | 10.00 | 100.0 | 0.25 |
| 2 | 9.85 | 98.5 | 0.31 |
| 4 | 9.62 | 96.2 | 0.28 |
| 8 | 9.21 | 92.1 | 0.35 |
| 24 | 8.15 | 81.5 | 0.42 |
| 48 | 6.98 | 69.8 | 0.51 |
| 72 | 5.89 | 58.9 | 0.47 |
| Note: This is example data for illustrative purposes. |
Visualizations
Signaling Pathway
Caption: Inupadenant's mechanism of action as an A2A receptor antagonist.
Experimental Workflow
Caption: Workflow for assessing Inupadenant stability in cell culture.
Logical Relationship
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Inupadenant Resistance in Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to inupadenant (B3325957) in their cancer models.
Frequently Asked Questions (FAQs)
Q1: What is inupadenant and what is its mechanism of action?
Inupadenant (also known as EOS-100850) is an orally bioavailable small molecule that acts as a selective antagonist of the adenosine (B11128) A2A receptor (A2AR)[1][2]. In the tumor microenvironment, cancer cells often produce high levels of adenosine, which binds to A2A receptors on immune cells, particularly T lymphocytes, leading to immunosuppression[3]. By blocking this interaction, inupadenant prevents the adenosine-mediated dampening of the immune response. This restores the ability of T cells to proliferate, become activated, and mount an effective attack against tumor cells[3].
Q2: Why was the clinical development of inupadenant for non-small cell lung cancer (NSCLC) deprioritized?
In December 2024, iTeos Therapeutics announced the decision to deprioritize the development of inupadenant for metastatic NSCLC[4][5]. This decision was based on interim data from the Phase II A2A-005 trial, which, although meeting its primary safety and tolerability endpoints, showed an overall response rate (ORR) that was not sufficiently competitive with existing treatments to warrant further investment[4][5].
Q3: What are the potential mechanisms of resistance to inupadenant?
While specific resistance mechanisms to inupadenant have not been extensively published, resistance to A2A receptor antagonists in cancer models can be hypothesized to occur through several mechanisms:
-
Target-based resistance:
-
Mutations in the A2A receptor: Genetic mutations in the ADORA2A gene could alter the receptor's structure, preventing inupadenant from binding effectively.
-
Downregulation of A2A receptor expression: Cancer cells or immune cells in the tumor microenvironment may reduce the expression of the A2A receptor, thereby diminishing the target for inupadenant.
-
-
Bypass signaling pathways: Cancer cells may upregulate alternative immunosuppressive pathways to compensate for the blockade of the A2A receptor. This could involve other adenosine receptors (like A2B) or entirely different immune checkpoint pathways.
-
Tumor microenvironment alterations: Changes in the tumor microenvironment, such as the exclusion of T cells from the tumor core or the presence of other immunosuppressive cell types, could limit the effectiveness of inupadenant-mediated T cell activation.
-
Drug efflux pumps: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), could actively transport inupadenant out of the target cells, reducing its intracellular concentration and efficacy.
Q4: Are there known biomarkers that may predict sensitivity or resistance to inupadenant?
Preliminary clinical data has suggested a potential link between higher expression of the A2A receptor within the tumor at baseline and a better clinical response to inupadenant[6]. Additionally, the chemokine CXCL13, which is involved in recruiting immune cells, has been explored as a potential biomarker. Inupadenant treatment has been observed to restore CXCL13 levels after chemotherapy-induced depletion, with a more rapid restoration in patients with longer progression-free survival[5]. Further research is needed to validate these as predictive biomarkers.
Troubleshooting Guides
Problem 1: My cancer cell line shows little to no response to inupadenant in vitro.
| Possible Cause | Troubleshooting Step |
| Low or absent A2A receptor expression | 1. Verify A2A receptor expression: Use RT-qPCR to measure ADORA2A mRNA levels and Western blot or flow cytometry to confirm A2AR protein expression in your cell line. 2. Select an appropriate cell line: If your cell line has low A2AR expression, consider using a cell line known to express higher levels of the receptor. |
| Intrinsic resistance | 1. Sequence the ADORA2A gene: Check for mutations in the gene that could affect inupadenant binding. 2. Investigate downstream signaling: Assess the baseline activity of the cAMP-PKA pathway in your cells to see if it is constitutively active through other mechanisms. |
| Experimental conditions | 1. Confirm drug activity: Ensure the inupadenant stock solution is correctly prepared and stored. Test the drug on a known A2AR-expressing cell line as a positive control. 2. Optimize assay conditions: The immunosuppressive effects of adenosine are key to inupadenant's mechanism. Ensure your in vitro assays include an adenosine analog (e.g., NECA) to stimulate the A2AR, which inupadenant can then antagonize. |
Problem 2: My in vivo tumor model is not responding to inupadenant treatment.
| Possible Cause | Troubleshooting Step |
| "Cold" tumor microenvironment | 1. Characterize the immune infiltrate: Use flow cytometry or immunohistochemistry to analyze the presence of T cells, particularly CD8+ cytotoxic T lymphocytes, within the tumors. A lack of T cells may indicate that an A2AR antagonist alone is insufficient to generate an anti-tumor response. 2. Consider combination therapy: Combine inupadenant with therapies that can increase T cell infiltration, such as certain chemotherapies or immunotherapies (e.g., anti-PD-1 antibodies). |
| High levels of other immunosuppressive factors | 1. Analyze the tumor microenvironment: Measure the levels of other immunosuppressive molecules like TGF-β, IL-10, and the expression of other immune checkpoint proteins like PD-L1. 2. Rational combination therapies: If other immunosuppressive pathways are dominant, combine inupadenant with agents that target those pathways. |
| Pharmacokinetic/pharmacodynamic issues | 1. Verify drug delivery and target engagement: If possible, measure inupadenant concentrations in the plasma and tumor tissue. Assess target engagement by measuring downstream signaling markers (e.g., pCREB) in immune cells from the tumor or spleen. |
Data Presentation
Table 1: Preclinical and Clinical Efficacy of Inupadenant
| Cancer Type | Model | Treatment | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Human (Phase 2) | Inupadenant + Carboplatin/Pemetrexed | Overall Response Rate (ORR): 63.9%; Median Progression-Free Survival (PFS): 7.7 months. At 80mg dose, ORR was 73.3%. | [5] |
| Solid Tumors | Human (Phase 1) | Inupadenant Monotherapy | Durable partial responses observed in patients with melanoma and prostate cancer who had exhausted standard treatment options. | [6] |
| Breast Cancer | Murine Syngeneic (EMT-6) | Inupadenant + anti-CTLA-4 mAb | Increased number of complete responders and significantly reduced tumor growth compared to anti-CTLA-4 alone. |
Experimental Protocols
Protocol 1: Generation of Inupadenant-Resistant Cancer Cell Lines
This protocol describes a general method for developing inupadenant-resistant cancer cell lines using a dose-escalation approach.
1. Determine the initial IC50 of Inupadenant: a. Plate your cancer cell line of interest in 96-well plates. b. Treat the cells with a range of inupadenant concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT, CellTiter-Glo). d. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
2. Chronic Exposure to Inupadenant: a. Start by culturing the parental cell line in a medium containing inupadenant at a concentration equal to the IC10 or IC20. b. Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of inupadenant in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended. c. At each new concentration, allow the cells to stabilize and resume normal growth before the next dose escalation. This may take several passages. d. If significant cell death occurs, maintain the cells at the previous, lower concentration until they recover.
3. Confirmation of Resistance: a. After several months of continuous culture in the presence of a high concentration of inupadenant, perform a cell viability assay on the resistant cell line and the parental cell line in parallel. b. Calculate the IC50 for both cell lines. A significant increase (typically >5-fold) in the IC50 of the resistant line compared to the parental line confirms the resistant phenotype. c. The Resistance Index (RI) can be calculated as: RI = IC50 (resistant line) / IC50 (parental line).
4. Characterization of Resistant Cell Lines: a. Molecular analysis: i. A2A Receptor Sequencing: Extract genomic DNA and sequence the ADORA2A gene to identify potential mutations. ii. A2A Receptor Expression: Quantify ADORA2A mRNA (RT-qPCR) and A2AR protein (Western blot, flow cytometry) levels to check for downregulation. b. Functional analysis: i. cAMP Assay: Measure intracellular cAMP levels in response to an A2A receptor agonist (e.g., NECA) with and without inupadenant to assess the functionality of the receptor and the inhibitory effect of the drug. ii. Drug Efflux Assay: Use a fluorescent substrate of efflux pumps (e.g., rhodamine 123) to determine if increased drug efflux contributes to resistance.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress | Nasdaq [nasdaq.com]
- 3. Targeting adenosine A2A receptor antagonism for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Phase 1b/2 trial of Ipilimumab, Nivolumab, and Ciforadenant (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Best practices for handling and storage of Inupadenant Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Inupadenant Hydrochloride, alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound solid?
For short-term storage, this compound solid should be kept in a dry, dark environment at 0 - 4°C (days to weeks). For long-term storage, it is recommended to store it at -20°C (months to years).
Q2: How should I prepare and store stock solutions of this compound?
It is advised to prepare a concentrated stock solution in a suitable solvent such as DMSO. Once prepared, the stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for stock solutions?
Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When storing at -80°C, it is recommended to use the solution within this 6-month period. For storage at -20°C, usage within one month is advised. To maintain stability, it is best practice to store stock solutions under a nitrogen atmosphere.
Q4: Can I store working solutions for in vivo experiments?
For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its stability and efficacy.
Experimental Protocols
Preparation of Stock Solution (In Vitro)
A common solvent for preparing a high-concentration stock solution of this compound is DMSO. Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a fresh, unopened vial of DMSO.
Methodology:
-
Weigh the desired amount of this compound solid in a sterile conical tube.
-
Add the calculated volume of fresh DMSO to achieve the desired concentration (e.g., 25 mg/mL).
-
To aid dissolution, sonicate the solution in a water bath. Gentle heating may also be applied if precipitation or phase separation occurs.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use cryovials.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term).
Preparation of Working Solutions for In Vivo Experiments
The choice of solvent system for in vivo studies depends on the experimental animal and the route of administration. Below are three common protocols for preparing a working solution from a DMSO stock.
Protocol 1: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear, homogeneous solution is achieved. This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]
Protocol 2: PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 22.2 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. This method yields a clear solution with a solubility of ≥ 2.22 mg/mL.[1]
Protocol 3: SBE-β-CD in Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 22.2 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD in saline solution.
-
Mix until the solution is clear. This formulation achieves a solubility of ≥ 2.22 mg/mL.[1] Note that for continuous dosing periods exceeding half a month, this protocol should be chosen with caution.
Data Presentation
| Parameter | Storage Condition | Duration |
| Solid Form (Short-term) | 0 - 4°C, dry, dark | Days to weeks |
| Solid Form (Long-term) | -20°C, dry, dark | Months to years |
| Stock Solution | -20°C (under nitrogen) | 1 month[1] |
| Stock Solution | -80°C (under nitrogen) | 6 months[1] |
| Formulation | Solvent Composition | Achievable Solubility |
| Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] |
| PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.22 mg/mL[1] |
| SBE-β-CD/Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.22 mg/mL[1] |
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
-
Symptom: After adding the DMSO stock solution of this compound to the aqueous cell culture medium, a precipitate or cloudiness is observed.
-
Cause: this compound has limited solubility in aqueous solutions. When the DMSO stock is diluted in the media, the concentration of the compound may exceed its solubility limit in the final DMSO concentration.
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the maximum final concentration of DMSO that is tolerated by your cell line without causing toxicity.
-
Adjust Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to the cell culture, but it will also increase the final DMSO concentration, which may help to keep the compound in solution.
-
Use a Carrier: For certain applications, co-solvents or carriers like SBE-β-CD can be used to improve aqueous solubility. Ensure the carrier is compatible with your cell line.
-
Incremental Addition: Add the DMSO stock solution to the media dropwise while gently vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptom: High variability between experiments or a loss of biological activity of this compound is observed.
-
Cause: This could be due to the degradation of the compound. While specific degradation pathways for this compound are not extensively published, related compounds can be susceptible to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare working solutions fresh from a properly stored stock solution on the day of the experiment.
-
Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Protect from Light: Store both solid and solutions protected from light, as light exposure can lead to photodegradation.
-
Check pH of Solutions: The stability of hydrochloride salts can be pH-dependent. Ensure the pH of your experimental buffers is within a stable range for the compound. For some hydrochloride compounds, optimal stability is found in a slightly acidic pH range (e.g., pH 4.5-5.5).[2]
-
Perform Forced Degradation Studies: To understand the stability of this compound in your specific experimental conditions, consider performing a forced degradation study. This involves exposing the compound to stress conditions such as acid, base, heat, oxidation, and light to identify potential degradation products and assess the stability-indicating nature of your analytical methods.
-
Issue 3: Difficulty Dissolving this compound Solid
-
Symptom: The solid compound does not readily dissolve in the chosen solvent.
-
Cause: The compound may have low solubility in the selected solvent at room temperature.
-
Troubleshooting Steps:
-
Use Fresh, High-Purity Solvent: Ensure the solvent (e.g., DMSO) is of high purity and has not absorbed moisture, which can reduce its solvating power.
-
Apply Gentle Heat: Warm the solution gently in a water bath to increase solubility.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Test Alternative Solvents: If solubility remains an issue, consider other organic solvents, but always verify their compatibility with your experimental system.
-
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of Inupadenant.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
Technical Support Center: Interpreting Unexpected Results in Inupadenant cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Inupadenant in cyclic AMP (cAMP) assays. The following information is designed to help you interpret unexpected results and optimize your experimental workflow.
Understanding the A2A Receptor Signaling Pathway
Inupadenant is a selective antagonist of the adenosine (B11128) A2A receptor. The A2A receptor is a Gs protein-coupled receptor (GPCR). Activation of the A2A receptor by an agonist (like adenosine or a synthetic agonist such as NECA) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. As an antagonist, Inupadenant is expected to block this agonist-induced increase in cAMP.
Validation & Comparative
A Preclinical Showdown: Inupadenant Hydrochloride vs. Preladenant in the Fight Against Cancer
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the adenosine (B11128) pathway has emerged as a critical target for overcoming immunosuppression within the tumor microenvironment (TME). High concentrations of adenosine, produced by tumor and stromal cells, bind to the A2A receptor on immune cells, particularly T cells, dampening their anti-tumor activity. Consequently, A2A receptor antagonists have garnered significant attention as a promising therapeutic strategy. This guide provides a comparative overview of two such antagonists, Inupadenant Hydrochloride and Preladenant, based on available preclinical data.
Mechanism of Action: Blocking the "Off" Switch on Immune Cells
Both Inupadenant and Preladenant are small molecule antagonists of the adenosine A2A receptor. Their fundamental mechanism of action is to block the binding of adenosine to the A2A receptor on immune cells. This blockade prevents the downstream signaling cascade that leads to immunosuppression, thereby "releasing the brakes" on the anti-tumor immune response. The intended outcome is the restoration of T-cell proliferation and activation, enabling them to effectively recognize and eliminate cancer cells.[1]
dot
References
A Comparative Analysis of Inupadenant and Other Adenosine A2A Receptor Antagonists in Clinical Development
This guide provides a detailed comparison of the efficacy of Inupadenant with other prominent adenosine (B11128) A2A receptor antagonists, namely Preladenant and Istradefylline (B1672650). The information is intended for researchers, scientists, and professionals in drug development, offering an objective look at the performance of these compounds based on available clinical trial data.
The adenosine A2A receptor (A2AR) has emerged as a significant target in immunotherapy and for neurodegenerative disorders.[1][2] As a G-protein coupled receptor, its activation, typically by high levels of extracellular adenosine in the tumor microenvironment or its dysregulation in neurological pathways, leads to immunosuppression or neuronal dysfunction.[3][4][5] Antagonists of this receptor aim to block these effects. Inupadenant, a potent and highly selective A2AR antagonist, has been investigated primarily in oncology[6][7], while Preladenant and Istradefylline have been extensively studied in the context of Parkinson's disease.[1][8]
Mechanism of Action: The A2A Receptor Signaling Pathway
The A2A receptor is coupled to a Gs protein.[5] Upon binding of its ligand, adenosine, the receptor activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4][5] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP responsive element binding protein (CREB).[4][5] In immune cells, this signaling cascade is generally immunosuppressive, inhibiting T-cell activation and proliferation.[3][9][10] A2A receptor antagonists like Inupadenant work by blocking the initial binding of adenosine, thereby preventing this downstream immunosuppressive signaling.[3][6]
Comparative Efficacy Data
The clinical development of Inupadenant, Preladenant, and Istradefylline has focused on different therapeutic areas, making a direct head-to-head comparison of efficacy metrics challenging. The following tables summarize key clinical trial data for each compound in their respective indications.
Inupadenant (Oncology)
Inupadenant is a non-brain-penetrant, highly selective A2A receptor antagonist designed for oncology applications.[2][6][11] Its development has focused on overcoming the immunosuppressive tumor microenvironment.[12]
| Trial Identifier | Phase | Indication | Dosage | Key Efficacy Outcomes | Reference |
| A2A-005 (NCT04267691) | 2 | Metastatic Non-Small Cell Lung Cancer (NSCLC) | 40mg, 60mg, 80mg BID with carboplatin/pemetrexed | Overall Response Rate (ORR): 63.9% (all patients), 73.3% (80mg cohort). Median Progression-Free Survival (PFS): 7.7 months (all patients). | [13][14] |
| NCT02740985 | 1 | Advanced Solid Tumors | 20mg QD, 40mg QD, 40mg BID, 80mg BID, 160mg BID | 2 Partial Responses (Melanoma, Prostate Cancer) with duration >230 days. 12 patients with Stable Disease. | [15] |
Despite some encouraging initial signals, iTeos Therapeutics announced the deprioritization of Inupadenant's development to focus on other programs, stating the clinical activity did not meet the level to warrant further investment.[13][16]
Preladenant (Parkinson's Disease)
Preladenant was developed as an adjunctive therapy for Parkinson's disease to reduce "off" time, which are periods when symptoms return between medication doses.
| Trial Identifier | Phase | Indication | Dosage | Key Efficacy Outcomes | Reference |
| NCT00406029 | 2b | Parkinson's Disease with motor fluctuations | 1mg, 2mg, 5mg, 10mg BID | Reduction in mean daily "off" time vs. placebo: -1.0h (5mg), -1.2h (10mg). | [17] |
| NCT01155466 & NCT01227265 | 3 | Parkinson's Disease with motor fluctuations | 2mg, 5mg, 10mg BID | No significant reduction in "off" time compared to placebo. | [18] |
| NCT01155479 | 3 | Early Parkinson's Disease (monotherapy) | 2mg, 5mg, 10mg BID | No evidence of efficacy as monotherapy; not superior to placebo. | [19] |
The development of Preladenant was discontinued (B1498344) after Phase 3 trials failed to meet their primary endpoints.[8][20]
Istradefylline (Parkinson's Disease)
Istradefylline is an approved adjunctive treatment to levodopa (B1675098)/carbidopa for adults with Parkinson's disease experiencing "off" episodes.[21]
| Trial Identifier | Phase | Indication | Dosage | Key Efficacy Outcomes | Reference |
| Pooled Analysis (4 trials) | 3 | Parkinson's Disease with "off" episodes | 20mg, 40mg QD | Placebo-adjusted reduction in "off" time: -0.75h (20mg), -0.82h (40mg). Increase in "on" time without troublesome dyskinesia: 0.68h (20mg), 0.69h (40mg). | [21] |
| 6002-US-005 | 2b/3 | Parkinson's Disease with "off" episodes | 20mg, 40mg QD | Significant reduction in "off" time vs. placebo. | [22] |
| Long-term Open-label | 3 | Parkinson's Disease with "off" episodes | 20mg, 40mg QD | Sustained reduction in "off" time over 52 weeks. | [23] |
Istradefylline has demonstrated consistent, albeit modest, efficacy in reducing "off" time in patients with Parkinson's disease across multiple clinical trials, leading to its approval in Japan and the USA.[8][20]
Experimental Protocols
Inupadenant: A2A-005 Phase 2 Trial (Oncology)
-
Objective: To evaluate the safety and efficacy of Inupadenant in combination with chemotherapy in patients with metastatic non-small cell lung cancer (NSCLC) who had progressed on or after immune checkpoint inhibitor therapy.[13]
-
Study Design: A multicenter, open-label, dose-escalation trial.[14]
-
Patient Population: 36 patients with metastatic NSCLC eligible for safety and efficacy evaluation. Baseline characteristics were generally balanced across cohorts.[14]
-
Intervention: Patients received Inupadenant at doses of 40mg, 60mg, or 80mg twice daily (BID) in combination with standard carboplatin/pemetrexed chemotherapy.[14]
-
Primary Endpoint: Safety and tolerability of the combination therapy.[14]
-
Secondary Endpoints: Overall Response Rate (ORR) and median Progression-Free Survival (mPFS).[14]
-
Data Analysis: Efficacy was evaluated in patients with a minimum follow-up of six months.[13]
Istradefylline: Pooled Phase 3 Trials (Parkinson's Disease)
-
Objective: To determine the efficacy of Istradefylline as an adjunctive therapy to levodopa in Parkinson's disease patients experiencing motor fluctuations.[21]
-
Study Design: Pooled analysis of four 12-week, randomized, double-blind, placebo-controlled, parallel-group Phase 2b/3 clinical studies.[21]
-
Patient Population: A total of 1,143 treated patients (placebo, n=420; 20mg, n=347; 40mg, n=376) receiving levodopa and experiencing motor fluctuations. Other baseline anti-PD medications were continued unchanged.[21]
-
Intervention: Patients received once-daily oral Istradefylline (20mg or 40mg) or a matching placebo.[21]
-
Primary Endpoint: Change in daily "off" time from baseline to week 12, as assessed by patient-completed 24-hour diaries.[21]
-
Data Analysis: A mixed-model repeated-measures approach was used for the pooled analysis, with the study included as a factor.[21]
Conclusion
The clinical development trajectories of Inupadenant, Preladenant, and Istradefylline highlight the diverse therapeutic potential and challenges associated with targeting the A2A receptor.
-
Istradefylline stands out as the only approved drug in this class, having demonstrated a consistent, though modest, benefit in reducing "off" time for Parkinson's disease patients in multiple large-scale trials.[21][23][24] Its success provides clinical validation for the A2A receptor as a therapeutic target in neurodegenerative disorders.
-
Preladenant , despite promising Phase 2 results in Parkinson's disease, ultimately failed to show efficacy in larger Phase 3 studies, leading to the cessation of its development.[8][18] This outcome underscores the difficulties in translating early-phase findings into late-stage clinical success.
-
Inupadenant showed initial encouraging signals in oncology as an immune checkpoint inhibitor.[6][13] However, the decision to deprioritize its development suggests the observed clinical activity was not sufficiently compelling to compete in the rapidly evolving immuno-oncology landscape.[13][16]
For researchers and drug developers, the story of these three A2A receptor antagonists provides valuable insights. While Istradefylline's approval is a significant milestone, the failures of Preladenant and the strategic shift away from Inupadenant illustrate the high bar for demonstrating clinical value, whether in neurology or oncology. Future development in this area will likely require careful patient selection, potentially guided by biomarkers, and the identification of combination strategies that can amplify the therapeutic effects of A2A receptor antagonism.
References
- 1. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inupadenant - iTeos Therapeutics - AdisInsight [adisinsight.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]
- 13. investing.com [investing.com]
- 14. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 15. asco.org [asco.org]
- 16. Inupadenant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. researchgate.net [researchgate.net]
- 21. mdsabstracts.org [mdsabstracts.org]
- 22. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A long-term study of istradefylline safety and efficacy in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
A Head-to-Head In Vitro Comparison of Inupadenant and Istradefylline: Adenosine A2A Receptor Antagonists
A detailed examination of two prominent adenosine (B11128) A2A receptor antagonists, Inupadenant (EOS-850) and Istradefylline (KW-6002), reveals distinct pharmacological profiles and therapeutic targets. While both molecules are potent and selective antagonists of the adenosine A2A receptor, their development trajectories and available in vitro data highlight their different applications in oncology and neurology, respectively.
Istradefylline, an established therapeutic agent for Parkinson's disease, has a well-documented in vitro profile, with extensive data on its binding affinity and functional antagonism. In contrast, Inupadenant, a clinical-stage immuno-oncology agent, is described as a highly potent and selective antagonist, though specific public domain quantitative in vitro binding and functional potency data are less readily available. This guide synthesizes the current publicly accessible in vitro data to provide a comparative overview for researchers, scientists, and drug development professionals.
Molecular and Pharmacological Properties: A Comparative Overview
| Parameter | Inupadenant (EOS-850) | Istradefylline (KW-6002) |
| Mechanism of Action | Selective Adenosine A2A Receptor Antagonist | Selective Adenosine A2A Receptor Antagonist |
| Therapeutic Area | Immuno-Oncology | Parkinson's Disease |
| Brain Penetrance | Non-brain penetrant | Brain penetrant |
| Reported Potency | Potent and highly selective | Very potent |
| Binding Affinity (Ki) for human A2A Receptor | Data not publicly available | 2.2 nM, 12 nM |
| Functional Antagonism (IC50) | Data not publicly available | 1.94 µg/mL (cAMP assay) |
| Selectivity | High selectivity for A2A receptor | High selectivity over other adenosine receptors (e.g., 70-fold greater affinity for A2A than A1) |
Table 1: Comparative summary of the in vitro pharmacological properties of Inupadenant and Istradefylline.
In Vitro Efficacy and Selectivity
Istradefylline has been shown to be a potent and selective antagonist of the human adenosine A2A receptor. In vitro studies have reported its binding affinity (Ki) to be in the low nanomolar range, with values of 2.2 nM and 12 nM cited in different studies. Functionally, it effectively antagonizes the A2A receptor, as demonstrated by its ability to inhibit cAMP accumulation with an IC50 value of 1.94 µg/mL. Furthermore, Istradefylline exhibits high selectivity for the A2A receptor over other adenosine receptor subtypes, such as the A1 receptor.
For Inupadenant, while specific Ki and IC50 values are not widely published, it is consistently described as a "potent" and "highly selective" A2A receptor antagonist. Developed for oncology, a key feature of Inupadenant is its inability to cross the blood-brain barrier, which is intended to minimize central nervous system side effects while targeting peripheral A2A receptors in the tumor microenvironment. Preclinical data presentations have indicated that Inupadenant is optimized for high potency and activity in the presence of high adenosine concentrations, a characteristic of the tumor microenvironment.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro pharmacological data. Below are representative protocols for key experiments used to characterize adenosine A2A receptor antagonists.
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This assay measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine A2A receptor.
-
Radioligand (e.g., [3H]-ZM241385 or other suitable A2A receptor antagonist radioligand).
-
Test compounds (Inupadenant or Istradefylline) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Determination of Antagonist Potency (IC50)
This assay assesses the ability of a compound to block the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the A2A receptor.
Materials:
-
Cells stably expressing the human adenosine A2A receptor (e.g., CHO or HEK293 cells).
-
A2A receptor agonist (e.g., NECA or CGS21680).
-
Test compounds (Inupadenant or Istradefylline) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the A2A receptor agonist.
-
Incubate for a specified period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the agonist-induced cAMP production as a function of the test compound concentration.
-
Determine the concentration of the test compound that inhibits 50% of the agonist-induced cAMP response (IC50).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Adenosine A2A Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for In Vitro Characterization of A2A Receptor Antagonists.
Conclusion
Inupadenant and Istradefylline are both highly selective adenosine A2A receptor antagonists, yet their distinct properties and stages of development define their current applications. Istradefylline's well-characterized in vitro profile has supported its successful clinical use in Parkinson's disease. Inupadenant, with its non-brain penetrant nature and high potency, holds promise in the field of immuno-oncology. A complete head-to-head quantitative comparison of their in vitro potency awaits the public disclosure of more detailed data for Inupadenant. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and evaluating these and other A2A receptor antagonists in a research and drug development context.
Validating A2A Receptor Expression as a Biomarker for Inupadenant Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adenosine (B11128) A2A receptor (A2AR) has emerged as a critical immune checkpoint in the tumor microenvironment. Its antagonist, Inupadenant (B3325957) (EOS-850), has shown promise in clinical trials, with evidence suggesting that the level of A2AR expression on tumor-infiltrating immune cells may predict patient response. This guide provides a comparative overview of Inupadenant, its performance relative to other A2A receptor antagonists, and the experimental methodologies for validating A2AR expression as a predictive biomarker.
Inupadenant: Mechanism of Action and Clinical Performance
Inupadenant is an orally bioavailable small molecule that acts as a selective antagonist of the A2A receptor.[1][2] By blocking the interaction of adenosine with A2AR on T lymphocytes, Inupadenant aims to reverse adenosine-mediated immunosuppression, thereby promoting T-cell proliferation and activation against tumor cells.[1][3]
Clinical trial data for Inupadenant suggests a correlation between A2AR expression and clinical benefit. A phase 1 trial (NCT02740985) evaluating Inupadenant in patients with advanced solid tumors found that response and stable disease were associated with a higher number of cells expressing the A2A receptor within the tumor at baseline, as measured by immunohistochemistry (IHC).[4][5]
Table 1: Inupadenant Clinical Trial Data (A2A-005, Phase 2 in post-IO mNSCLC) [6]
| Dosage (in combination with carboplatin/pemetrexed) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| 40mg BID | 53.3% | 5.6 months |
| 60mg BID | 66.7% | 6.6 months |
| 80mg BID (RP2D) | 73.3% | Not Reached |
| All Patients | 63.9% | 7.7 months |
Data cutoff: October 29, 2024.[6]
It is important to note that despite these encouraging initial signals, iTeos Therapeutics has decided to deprioritize the inupadenant program to focus resources on other assets.[6]
Alternative A2A Receptor Antagonists
Several other A2A receptor antagonists have been investigated in the context of cancer immunotherapy, providing alternatives to Inupadenant.
Ciforadenant (B606687) (CPI-444): Developed by Corvus Pharmaceuticals, ciforadenant is another oral A2A receptor antagonist. Clinical trials have explored its use as both a monotherapy and in combination with other immunotherapies.[7][8] Notably, instead of solely relying on A2AR expression, a proprietary "adenosine gene signature" has been developed as a predictive biomarker for ciforadenant response.[9] This signature reflects adenosine-induced immunosuppression and can be practically assessed by measuring CD68-positive myeloid cells in the tumor microenvironment via IHC.[4][7] In a Phase 1b/2 trial in patients with metastatic castration-resistant prostate cancer (mCRPC), ciforadenant demonstrated the potential to overcome resistance to anti-PD-1 immunotherapy.[1]
Preladenant (B1679076) (MK-3814/SCH-420814): Initially developed for Parkinson's disease, preladenant was also investigated for cancer treatment.[9][10] However, a Phase Ib/II trial (NCT03099161) of preladenant as a monotherapy and in combination with pembrolizumab (B1139204) in advanced solid tumors was terminated due to the preliminary findings not meeting the study's endpoints.[9] There is limited publicly available data on the use of A2A receptor expression as a biomarker in the oncology trials for preladenant.
Table 2: Comparison of A2A Receptor Antagonists
| Feature | Inupadenant (EOS-850) | Ciforadenant (CPI-444) | Preladenant (MK-3814) |
| Mechanism of Action | Selective A2A Receptor Antagonist[3] | Selective A2A Receptor Antagonist | Selective A2A Receptor Antagonist[11] |
| Biomarker | A2A Receptor Expression (IHC)[4] | Adenosine Gene Signature (CD68 IHC)[4][9] | Not well-established in oncology |
| Clinical Status in Oncology | Program Deprioritized[6] | In Clinical Trials[1] | Terminated[9] |
| Reported Efficacy (Selected Trials) | ORR: 63.9% (in combo, 2L mNSCLC)[6] | mPFS: 4.1 months (monotherapy, refractory RCC)[7] | Did not meet endpoints in Phase Ib/II solid tumor trial[9] |
Experimental Protocols for Biomarker Validation
Validating A2A receptor expression as a biomarker is crucial for patient selection and predicting response to Inupadenant. The primary methods for this are Immunohistochemistry (IHC) and Flow Cytometry.
Immunohistochemistry (IHC) for A2A Receptor Expression
IHC allows for the visualization and quantification of A2AR protein expression within the context of the tumor tissue architecture.
Detailed Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigenic sites. A common method involves immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the A2A receptor. The choice of antibody clone and dilution is critical for specificity and sensitivity.
-
Recommended Antibody Clones: While the specific clone used in the Inupadenant trials is not publicly disclosed, several commercially available antibodies have been validated for IHC, such as clone 7F6-G5-A2.
-
-
Detection System: A polymer-based detection system (e.g., HRP-polymer) is used to amplify the signal.
-
Chromogen: The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: The tissue is counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and coverslipped with a permanent mounting medium.
Scoring Methodology:
A semi-quantitative scoring method, such as the H-score or Allred score, should be employed to provide a numerical value for A2AR expression.[12][13]
-
H-Score: This score is calculated by multiplying the percentage of positive cells at each staining intensity level by the corresponding intensity score and summing the results. The formula is: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)] The final score ranges from 0 to 300.
-
Allred Score: This system combines the proportion of positive cells (scored 0-5) and the average staining intensity (scored 0-3). The two scores are added to give a final score from 0 to 8.[13]
Flow Cytometry for A2A Receptor Expression on Immune Cells
Flow cytometry is a powerful technique for quantifying the expression of A2AR on the surface of specific immune cell subsets within a dissociated tumor sample or peripheral blood.
Detailed Methodology:
-
Sample Preparation: A single-cell suspension is prepared from fresh tumor tissue or peripheral blood mononuclear cells (PBMCs) are isolated.
-
Cell Staining:
-
Cells are first stained with a viability dye to exclude dead cells from the analysis.
-
Next, cells are incubated with a cocktail of fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells).
-
Concurrently, a fluorescently labeled antibody specific for an extracellular epitope of the A2A receptor is included in the staining cocktail.
-
Recommended Antibody: Antibodies conjugated to fluorochromes like PE or APC are suitable for multi-color flow cytometry.
-
-
-
Data Acquisition: Stained cells are acquired on a flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software. Gating strategies are applied to identify the immune cell populations of interest, and the expression level of A2AR (e.g., mean fluorescence intensity or percentage of positive cells) is quantified for each subset.
Mandatory Visualizations
Caption: A2A receptor signaling pathway and the mechanism of action of Inupadenant.
Caption: Experimental workflow for validating A2A receptor expression as a biomarker.
Caption: Logical relationship between A2A receptor expression and Inupadenant response.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. [PDF] Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Corvus Pharmaceuticals Presents Updated Clinical Data Supporting and Refining the Adenosine Gene Signature’s Ability to Identify Patients Likely to Respond to Treatment with Ciforadenant | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 5. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A Receptor (extracellular) Polyclonal Antibody, PE (AAR-008-PE-50UL) [thermofisher.com]
- 7. Corvus Pharmaceuticals to Present Data on Refinement of the Adenosine Gene Signature and Ciforadenant in Renal Cell Cancer at the ASCO20 Virtual Scientific Program | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. breastcancer.org [breastcancer.org]
- 11. ADORA2A/Adenosine Receptor A2a (E6M3W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Reporting Hormone Receptor Expression in Breast Carcinomas: Which Method has the Highest Prognostic Power and What Should be the Optimal Cut-off Value? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allred Scoring of ER-IHC Stained Whole-Slide Images for Hormone Receptor Status in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Inupadenant Clinical Trials: A Comparative Analysis of A2A Receptor Antagonists in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inupadenant (also known as EOS-850) is an orally bioavailable, highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] In the tumor microenvironment, high concentrations of adenosine suppress anti-tumor immune responses, primarily through the A2AR on immune cells.[1][3] By blocking this interaction, Inupadenant aims to reverse immunosuppression and restore T-cell-mediated anti-tumor immunity.[2] This guide provides a comparative overview of the clinical trial results for Inupadenant and other A2A receptor antagonists, presenting key efficacy and safety data, detailed experimental protocols, and visualizations of the relevant biological pathways and trial designs. Despite showing some promising signals, iTeos Therapeutics announced the deprioritization of the Inupadenant program to focus resources on other assets, citing that the level of clinical activity did not warrant further investment.[4][5]
Mechanism of Action: The Adenosine Pathway
Tumor cells produce significant amounts of extracellular adenosine, which acts as a key immunosuppressive molecule.[1] Adenosine binds to A2A receptors, which are highly expressed on the surface of T-cells and other immune cells.[2] This binding triggers a signaling cascade that inhibits T-cell proliferation and activation, allowing cancer cells to evade the immune system.[2] Inupadenant competitively blocks this adenosine binding, thereby preventing the downstream immunosuppressive effects and promoting an anti-tumor immune response.[1][2]
Cross-Study Comparison of Efficacy and Safety
The following tables summarize the key clinical trial data for Inupadenant and provide a comparison with other A2A receptor antagonists, Etrumadenant and Ciforadenant.
Table 1: Inupadenant Clinical Trial Results
| Trial Identifier | Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Safety Findings |
| NCT03873883 / NCT02740985 | 1/2a | Advanced solid tumors (heavily pre-treated) | Inupadenant Monotherapy | 2 Partial Responses (PRs) in 42 patients | Not Reported | Generally well-tolerated. Most frequent adverse events were fatigue, anemia, decreased appetite, and constipation. Drug-related serious adverse events included acute myocardial infarction, atrial fibrillation, and pericardial effusion in 3 of 43 patients.[1][6] |
| A2A-005 (NCT05403385) | 2 | Metastatic non-squamous NSCLC (post-immunotherapy) | Inupadenant + Carboplatin (B1684641)/Pemetrexed | 63.9% (all cohorts) 53.3% (40mg) 66.7% (60mg) 73.3% (80mg)[4][7] | 7.7 months (all cohorts) 5.6 months (40mg) 6.6 months (60mg) Not reached (80mg)[4] | Manageable and tolerable safety profile with no dose-dependent toxicities observed.[4][5] |
Table 2: Comparator A2A Receptor Antagonist Clinical Trial Results
| Drug | Trial Identifier | Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Safety Findings |
| Etrumadenant | ARC-9 (NCT04660812) | 1b/2 | 3rd-line metastatic colorectal cancer (mCRC) | Etrumadenant + Zimberelimab + FOLFOX + Bevacizumab | Not Reported | 6.24 months | 19.68 months | Serious treatment-emergent adverse events (TEAEs) occurred in 50% of patients. TEAEs led to discontinuation of a study drug in 59% of patients.[2] |
| Ciforadenant | Phase 1b/2 | 1b/2 | 1st-line advanced renal cell carcinoma (RCC) | Ciforadenant + Ipilimumab + Nivolumab | 46% | 11.04 months | Not Reported | The combination was well-tolerated, in-line with the safety profile of ipilimumab and nivolumab. |
Experimental Protocols
Inupadenant: Phase 2 A2A-005 Study (NCT05403385)
-
Study Design: A two-part, randomized, double-blind, placebo-controlled study. Part 1 was an open-label, dose-finding phase to determine the recommended Phase 2 dose (RP2D) of Inupadenant in combination with carboplatin and pemetrexed. Part 2 was planned to be a randomized comparison of Inupadenant versus placebo, both in combination with chemotherapy.[3]
-
Patient Population: Adults with metastatic non-squamous non-small cell lung cancer (NSCLC) who had progressed on or after first-line anti-PD-(L)1 immunotherapy.[3]
-
Treatment Regimen:
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
Endpoints:
Inupadenant: Phase 1/2a Study (NCT03873883)
-
Study Design: A first-in-human, open-label, dose-escalation and expansion study.[1]
-
Patient Population: Adult patients with advanced solid tumors who have exhausted standard treatment options.[1]
-
Treatment Regimen: Inupadenant monotherapy administered orally. Dose levels investigated included 20mg QD, 40mg QD, 40mg BID, 80mg BID, and 160mg BID.[1]
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
Endpoints:
Etrumadenant: ARC-9 Study (NCT04660812)
-
Study Design: A Phase 1b/2, multi-cohort, randomized, open-label platform study.[10][11]
-
Patient Population (Cohort B): Patients with metastatic colorectal cancer who had previously progressed on both oxaliplatin- and irinotecan-containing regimens.[10][11]
-
Treatment Regimen: Patients were randomized 2:1 to receive either:
-
Endpoints:
Ciforadenant: Phase 1b/2 RCC Study
-
Study Design: An open-label, single-arm, multicenter Phase 1b/2 study.[12]
-
Patient Population: Patients with untreated, advanced clear cell renal cell carcinoma.[12]
-
Treatment Regimen: Ciforadenant (100 mg orally twice daily) in combination with Ipilimumab (anti-CTLA-4; 1 mg/kg IV every 3 weeks for 4 doses) and Nivolumab (anti-PD-1; 3 mg/kg IV every 3 weeks). Following the initial combination phase, patients received Nivolumab (480 mg IV every 4 weeks) and Ciforadenant.[12]
-
Endpoints:
-
Primary: Safety, tolerability, and depth of response.[12]
-
Secondary: Objective Response Rate (ORR), Progression-Free Survival (PFS), and treatment-related adverse events.
-
Conclusion
Clinical trials of Inupadenant have demonstrated a manageable safety profile and encouraging signs of anti-tumor activity, particularly in combination with chemotherapy for NSCLC. However, the decision by iTeos to deprioritize the program suggests the observed efficacy may not be sufficiently competitive in the current oncology landscape. Comparative analysis with other A2A receptor antagonists like Etrumadenant and Ciforadenant, which have shown promising results in different tumor types and combinations, highlights the ongoing exploration of this therapeutic class. The data presented here offer a valuable resource for researchers and drug developers working to understand the potential and challenges of targeting the adenosine pathway in cancer therapy. Further investigation is needed to identify patient populations most likely to benefit from A2A receptor blockade and to optimize combination strategies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial Data, Translational, and Preclinical Data from Inupadenant at ESMO Immuno-Oncology Congress - BioSpace [biospace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. biospace.com [biospace.com]
- 7. Inupadenant “deprioritised” by iTeos in favour of pipeline TIGIT therapy - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. arcusbio.com [arcusbio.com]
- 11. gilead.com [gilead.com]
- 12. Phase 1b/2 trial of Ipilimumab, Nivolumab, and Ciforadenant (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Inupadenant's Clinical Efficacy: A Comparative Analysis in Tumors with High vs. Low A2A Receptor Expression
For Immediate Release
GOSSELIES, Belgium & WATERTOWN, Mass. – Inupadenant (B3325957) (EOS-850), a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), has demonstrated a promising correlation between tumor A2AR expression and clinical benefit in early-phase clinical trials. This guide provides a comprehensive comparison of Inupadenant's efficacy in patient populations stratified by high and low A2AR expression, supported by available clinical and preclinical data. While iTeos Therapeutics has recently decided to deprioritize the inupadenant program to focus resources on other pipeline candidates, the data generated offers valuable insights for the scientific community in the ongoing development of adenosine pathway-targeting cancer immunotherapies.
Executive Summary
Inupadenant is an orally bioavailable small molecule designed to counteract the immunosuppressive effects of adenosine in the tumor microenvironment (TME). By blocking the A2A receptor, primarily expressed on immune cells, Inupadenant aims to restore and enhance the anti-tumor immune response. Clinical data from the Phase 1/2a trial (NCT03873883) has indicated that patients with tumors exhibiting higher levels of A2A receptor expression experienced greater clinical benefit, including objective responses and durable stable disease. This suggests that A2AR expression may serve as a predictive biomarker for patient selection in therapies targeting the adenosine pathway.
Clinical Efficacy of Inupadenant Monotherapy
The Phase 1/2a study of Inupadenant enrolled patients with advanced solid tumors who had exhausted standard treatment options. A key finding from this trial was the association between the density of A2A receptor-expressing cells within the tumor at baseline and clinical outcomes.
Table 1: Clinical Outcomes of Inupadenant Monotherapy in Patients with Advanced Solid Tumors
| Clinical Outcome Category | Overall Population (N=42) | Association with A2A Receptor Expression |
| Objective Response Rate (ORR) | 2 Partial Responses (PRs) | Higher number of A2AR-expressing cells associated with response[1][2] |
| Disease Control Rate (DCR) | 14 (2 PRs + 12 Stable Disease) | Higher number of A2AR-expressing cells associated with stable disease[1][2] |
| Durable Stable Disease (>6 months) | 3 patients | Associated with higher A2AR expression[1][2] |
Data from the Phase 1 portion of the NCT03873883 trial as of November 30, 2020. The PRs were observed in patients with melanoma and prostate cancer and were ongoing for over 230 days at the time of data cut-off.[1][2]
While the available data strongly suggests a qualitative link, a quantitative breakdown of efficacy metrics for pre-defined "high" versus "low" A2AR expression groups has not been publicly released.
Preclinical Evidence
Preclinical studies in syngeneic mouse tumor models, such as MC38 and CT26, have been utilized to evaluate the anti-tumor activity of Inupadenant. These models allow for the study of immunotherapies in the context of a competent immune system. While specific data stratifying efficacy based on A2AR expression levels in these models is not detailed in the provided search results, these studies were foundational in establishing the mechanism of action and rationale for clinical development.
Mechanism of Action: The Adenosine A2A Receptor Signaling Pathway
In the tumor microenvironment, high levels of adenosine, produced from the breakdown of ATP, act as a potent immunosuppressive signal. Adenosine binds to A2A receptors on the surface of various immune cells, including T cells and natural killer (NK) cells, initiating a signaling cascade that dampens their anti-tumor functions.
Figure 1. Inupadenant's Mechanism of Action.
Inupadenant acts as a competitive antagonist at the A2A receptor, preventing adenosine from binding and initiating this immunosuppressive cascade.[3] This blockade is intended to restore T-cell proliferation, cytokine production (e.g., IFN-γ and TNF-α), and cytotoxic activity against tumor cells.
Experimental Protocols
A central component of the clinical investigation of Inupadenant has been the assessment of A2A receptor expression in tumor biopsies to explore its potential as a predictive biomarker.
Immunohistochemistry (IHC) for A2A Receptor Expression
The Phase 1/2a trial (NCT03873883) utilized a proprietary immunohistochemistry (IHC) assay to evaluate the expression of the A2A receptor in pre-treatment tumor biopsies.[4] The analysis focused on quantifying the number of A2A receptor-expressing cells within the tumor.[1][2] While the detailed specifics of the proprietary IHC protocol, including the specific antibody clone, staining platform, and scoring algorithm, are not publicly available, the methodology was sufficiently robust to establish a correlation between higher A2AR expression and clinical benefit.[1][2]
Figure 2. Generalized Experimental Workflow for A2AR Biomarker Assessment.
Conclusion and Future Directions
The clinical data for Inupadenant, particularly from the Phase 1/2a monotherapy trial, provides a compelling rationale for the continued investigation of the A2A receptor as a therapeutic target in oncology. The association between higher A2AR expression and improved clinical outcomes underscores the potential of using A2AR as a predictive biomarker to select patients most likely to respond to A2AR antagonists.[1][2][4]
Although the development of Inupadenant has been deprioritized, the findings from its clinical and preclinical studies contribute significantly to the understanding of the adenosine pathway in cancer immunotherapy. Future research in this area will likely focus on refining biomarker strategies, exploring combination therapies, and developing next-generation A2AR antagonists with potentially enhanced properties. The data from the Inupadenant program will remain a valuable reference for the development of novel immuno-oncology agents.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]
Inupadenant: A Comparative Analysis of its Insurmountable Antagonist Profile at the Adenosine A2A Receptor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immuno-oncology, the adenosine (B11128) A2A receptor (A2AR) has emerged as a critical checkpoint for dampening anti-tumor immunity. Antagonists of this receptor are therefore of significant interest. Inupadenant (EOS-850), a next-generation A2AR antagonist developed by iTeos Therapeutics, has been characterized by its potent, highly selective, and insurmountable profile. This guide provides a comparative analysis of Inupadenant against other notable A2AR antagonists, Preladenant and Istradefylline, with a focus on its defining insurmountable characteristic.
While specific preclinical binding affinity (Ki) and functional inhibition (IC50) values for Inupadenant are not publicly available in detail, press releases from iTeos Therapeutics have consistently highlighted its high potency and selectivity. The company has also emphasized its "insurmountable" profile, suggesting a mechanism of action that confers durable target engagement even in the high adenosine tumor microenvironment. Despite encouraging clinical data, iTeos announced the deprioritization of Inupadenant's development for non-small cell lung cancer (NSCLC) to focus resources on other programs.
This comparative analysis will therefore proceed based on the available quantitative data for Preladenant and Istradefylline, and the qualitative descriptions of Inupadenant's properties, alongside a thorough examination of the experimental methodologies used to characterize these molecules.
Comparative Pharmacological Data
The following table summarizes the available binding affinity and functional potency data for Preladenant and Istradefylline. This data provides a benchmark against which the performance of Inupadenant can be contextually understood.
| Compound | Target | Binding Affinity (Ki) | Functional Antagonism (IC50/Kb) | Species |
| Inupadenant (EOS-850) | Adenosine A2A Receptor | Data not publicly available | Data not publicly available | Human |
| Preladenant | Adenosine A2A Receptor | 1.1 nM | 1.3 nM (Kb) | Human |
| Adenosine A1 Receptor | >1000 nM | - | Human | |
| Adenosine A2B Receptor | >1000 nM | 1.2 µM (Kb) | Human | |
| Adenosine A3 Receptor | >1000 nM | - | Human | |
| Istradefylline | Adenosine A2A Receptor | 2.2 nM, 9.12 nM | 5248 nM | Human |
| Adenosine A1 Receptor | >287 nM | - | Human | |
| Adenosine A3 Receptor | >681 nM | - | Human |
Understanding Insurmountable Antagonism
An insurmountable antagonist, unlike a surmountable (competitive) antagonist, produces a depression of the maximal response to an agonist that cannot be overcome by increasing the agonist concentration. This can be due to several factors, including very slow dissociation from the receptor (long residence time) or allosteric binding that alters the receptor's conformation.
In the context of the tumor microenvironment, where adenosine levels can be exceptionally high, an insurmountable profile is theoretically advantageous. It suggests that once Inupadenant binds to the A2A receptor on immune cells, it will continue to block adenosine-mediated immunosuppression for a prolonged period, irrespective of fluctuating adenosine concentrations.
Adenosine A2A Receptor Signaling Pathway
The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, initiates a signaling cascade that ultimately suppresses T-cell function. Understanding this pathway is crucial for appreciating the mechanism of action of A2AR antagonists.
Experimental Protocols
The characterization of A2AR antagonists relies on a suite of in vitro assays. Below are generalized protocols for the key experiments used to determine binding affinity and functional antagonism.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (e.g., Inupadenant) for the A2A receptor.
Materials:
-
Membrane preparations from cells expressing the human A2A receptor.
-
Radioligand with known affinity for the A2A receptor (e.g., [3H]-ZM241385 or [3H]-preladenant).
-
Test compound (Inupadenant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for IC50/Kb Determination)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream second messenger in the A2AR signaling pathway.
Objective: To determine the functional potency (IC50 or Kb) of the test compound (e.g., Inupadenant) in blocking A2AR signaling.
Materials:
-
Whole cells expressing the human A2A receptor.
-
A2AR agonist (e.g., NECA or CGS21680).
-
Test compound (Inupadenant) at various concentrations.
-
Cell culture medium/assay buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the A2AR agonist (typically at its EC80 concentration).
-
Incubate for a defined period to allow for cAMP production (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
-
The equilibrium dissociation constant for the antagonist (Kb) can be calculated from the IC50 using the Schild equation for competitive antagonists.
Conclusion
Inupadenant has been positioned as a highly potent and selective A2A receptor antagonist with a differentiated insurmountable profile. This characteristic is particularly relevant for its application in immuno-oncology, where durable target engagement in an adenosine-rich tumor microenvironment is desirable. While direct comparative quantitative data for Inupadenant remains proprietary, the available data for Preladenant and Istradefylline provide a valuable framework for understanding the landscape of A2AR antagonists. The insurmountable nature of Inupadenant, likely driven by a slow dissociation rate from the A2A receptor, represents a key potential advantage over surmountable competitors. Further disclosure of preclinical data will be necessary to fully elucidate the comparative profile of Inupadenant and substantiate the mechanistic basis of its insurmountable antagonism. The recent decision to deprioritize its development in NSCLC, despite encouraging data, highlights the complex considerations in clinical drug development.
Why was Inupadenant deprioritized for NSCLC compared to standard of care
Watertown, Mass. & Gosselies, Belgium - iTeos Therapeutics has announced the deprioritization of its adenosine (B11128) A2A receptor (A2AR) antagonist, inupadenant (B3325957), for the treatment of non-small cell lung cancer (NSCLC). The decision comes despite interim data from the Phase 2 A2A-005 trial showing "encouraging" anti-tumor activity when combined with chemotherapy. However, the company stated that the level of clinical activity did not meet the threshold to warrant further investment in this indication, especially when compared to the current standard of care.[1][2][3][4]
This guide provides a comparative analysis of inupadenant's clinical trial results against the standard of care for second-line treatment of metastatic non-squamous NSCLC after progression on immunotherapy, detailing the experimental protocols and the rationale behind the deprioritization.
Executive Summary
Inupadenant, an oral A2AR antagonist, was evaluated in the A2A-005 trial in combination with carboplatin (B1684641) and pemetrexed (B1662193) in patients with metastatic non-squamous NSCLC who had progressed on or after immune checkpoint inhibitor therapy.[1][5] While the combination demonstrated a manageable safety profile and notable overall response rates (ORR) and progression-free survival (PFS), particularly at the highest dose, the efficacy did not show a substantial improvement over existing standard-of-care chemotherapy to justify continued development in this competitive landscape.[3][4]
Comparative Clinical Efficacy
The following tables summarize the clinical performance of inupadenant in the A2A-005 trial compared to historical data for standard-of-care platinum-based chemotherapy in a similar patient population.
Table 1: Efficacy of Inupadenant Combination Therapy in A2A-005 Trial
| Dose Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | 6-Month PFS Rate |
| All Patients | 63.9% | 7.7 months | - |
| 40mg Inupadenant | 53.3% | 5.6 months | - |
| 60mg Inupadenant | 66.7% | 6.6 months | - |
| 80mg Inupadenant (RP2D) | 73.3% | Not Reached | 64.6% |
Data from the interim analysis of the dose-escalation portion of the A2A-005 trial as of October 29, 2024.[6][7][8]
Table 2: Efficacy of Standard of Care (Platinum-Based Chemotherapy) in Second-Line NSCLC (Post-Immunotherapy)
| Study | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Retrospective Study (University Hospital of Salamanca) | Platinum-based therapies | 47.1% | 6 months |
Data from a retrospective study of patients with advanced NSCLC (PD-L1 ≥50%) treated with second-line platinum-based therapies after immunotherapy.[9]
Experimental Protocols
Inupadenant: A2A-005 Trial
The A2A-005 trial was a Phase 2, two-part study designed to evaluate the efficacy and safety of inupadenant in combination with carboplatin and pemetrexed in adults with non-squamous NSCLC who have progressed on immunotherapy.[4]
-
Part 1 (Dose-Finding): An open-label, dose-escalation phase to determine the recommended Phase 2 dose (RP2D) of inupadenant. Patients received inupadenant at 40mg, 60mg, or 80mg twice daily in combination with standard doses of carboplatin and pemetrexed.[2][4][6]
-
Part 2 (Randomized): A planned double-blind, placebo-controlled phase to compare inupadenant at the RP2D plus chemotherapy against placebo plus chemotherapy. This part of the study will not proceed due to the deprioritization decision.[4][10]
Key Inclusion Criteria:
-
Confirmed diagnosis of metastatic (Stage IV) or locally advanced, unresectable (Stage III) NSCLC of non-squamous pathology.
-
Progression on or after at least 12 weeks of treatment with an anti-PD-(L)1 agent.
-
ECOG performance status of 0 or 1.
-
Measurable disease as defined by RECIST v1.1.
Endpoints:
-
Primary Endpoint (Part 1): Safety and tolerability of the combination therapy.
-
Secondary Endpoints (Part 1): Overall Response Rate (ORR) and Progression-Free Survival (PFS).[7]
Standard of Care: Platinum-Based Chemotherapy
The comparator data is derived from a retrospective analysis of patients with advanced NSCLC (PD-L1 ≥50%) who received second-line platinum-based chemotherapy after progressing on first-line immunotherapy. The most common regimen was carboplatin in combination with pemetrexed.[9]
Rationale for Deprioritization
The decision to deprioritize inupadenant for NSCLC was not due to safety concerns, as the combination with chemotherapy was reported to be manageable and tolerable with no dose-dependent toxicities.[1][5] Instead, the rationale centers on the high bar for demonstrating a significant clinical benefit over the established and more economical standard of care.
While the ORR of 73.3% at the 80mg dose of inupadenant appears promising, the overall ORR of 63.9% across all cohorts is comparable to the 66.7% ORR reported in some studies for standard chemotherapy in a similar post-immunotherapy setting.[3] iTeos Therapeutics concluded that this "initial signal...does not meet sufficient level of clinical activity to warrant further investment."[1][2][7] The company will now focus its resources on other pipeline candidates, including its TIGIT antibody program.[2][3]
Mechanism of Action: A2A Receptor Antagonism
Inupadenant is a selective antagonist of the adenosine A2A receptor. In the tumor microenvironment, high levels of adenosine are produced, which binds to A2A receptors on immune cells, leading to immunosuppression. By blocking this interaction, inupadenant aims to restore the anti-tumor activity of immune cells like T-lymphocytes.[11]
Caption: A2A Receptor Signaling Pathway and Inupadenant's Mechanism of Action.
Experimental Workflow: A2A-005 Clinical Trial
The following diagram illustrates the workflow of the A2A-005 clinical trial.
Caption: Workflow of the A2A-005 Clinical Trial for Inupadenant in NSCLC.
References
- 1. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inupadenant “deprioritised” by iTeos in favour of pipeline TIGIT therapy - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Cancer Pipelines Shrink as Incyte, iTeos Cut Candidates Following Disappointing Data - BioSpace [biospace.com]
- 4. ascopubs.org [ascopubs.org]
- 5. investing.com [investing.com]
- 6. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Response to platinum-based therapies in second-line after immunotherapy in advanced or metastatic non-small-cell lung cancer PD-L1 ≥50% - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. pubs.acs.org [pubs.acs.org]
Evaluating CXCL13 as a Pharmacodynamic Biomarker for Inupadenant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer immunotherapy, targeting the adenosine (B11128) pathway has emerged as a promising strategy to overcome immunosuppression within the tumor microenvironment. Inupadenant (B3325957) (EOS-850) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), designed to restore and enhance anti-tumor immune responses.[1][2] A critical aspect of developing such targeted therapies is the identification of pharmacodynamic (PD) biomarkers to monitor drug activity and predict clinical benefit. This guide provides a comprehensive evaluation of the chemokine CXCL13 as a potential PD biomarker for inupadenant, summarizing key preclinical and clinical findings, and comparing its utility with the limited publicly available information on other A2AR antagonists.
Inupadenant and the Adenosine A2A Receptor Pathway
Inupadenant is an orally bioavailable small molecule that blocks the binding of adenosine to the A2A receptor on immune cells, particularly T lymphocytes.[3] Adenosine, often abundant in the tumor microenvironment, signals through the A2A receptor to suppress T-cell activation and proliferation, thereby allowing cancer cells to evade immune destruction.[2][4] By inhibiting this immunosuppressive pathway, inupadenant aims to unleash a potent anti-tumor immune response.
dot
Figure 1: Inupadenant's Mechanism of Action.
CXCL13: A Chemokine with a Role in Anti-Tumor Immunity
CXCL13, also known as B cell-attracting chemokine 1 (BCA-1), is a key chemokine involved in the recruitment and organization of B cells and a subset of T cells within secondary lymphoid organs and tertiary lymphoid structures (TLS) in peripheral tissues.[5][6] The formation of TLS within the tumor microenvironment is often associated with a favorable prognosis and response to immunotherapy. CXCL13 plays a crucial role in attracting B cells and T follicular helper (Tfh) cells, which contribute to a robust anti-tumor immune response.[5]
Clinical Evidence: Inupadenant's Effect on CXCL13 Levels
Data from the Phase 2 A2A-005 clinical trial provides the most direct evidence for CXCL13 as a pharmacodynamic biomarker for inupadenant. In this study, which evaluated inupadenant in combination with chemotherapy in patients with non-small cell lung cancer (NSCLC), a significant modulation of CXCL13 levels was observed.
Key Findings from the A2A-005 Trial:
-
Increased CXCL13 Expression: Treatment with inupadenant led to an increase in the expression of CXCL13.
-
Correlation with Clinical Outcome: This increase in CXCL13 was more rapid and extensive in patients who were non-progressors compared to those who progressed.
-
Restoration of CXCL13 Levels: Inupadenant was observed to restore CXCL13 levels that were depleted by chemotherapy.
These findings strongly suggest that the modulation of CXCL13 is a direct pharmacodynamic effect of inupadenant and that this modulation is associated with a positive clinical outcome.
Quantitative Data from the A2A-005 Trial
While specific quantitative data on the fold-increase of CXCL13 were not detailed in the public press releases, the clinical outcomes from the dose-escalation portion of the A2A-005 trial are summarized below.
| Inupadenant Dose (in combination with chemotherapy) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| 40 mg | 53.3% | 5.6 months |
| 60 mg | 66.7% | 6.6 months |
| 80 mg | 73.3% | Not Reached |
| All Patients | 63.9% | 7.7 months |
Data from the dose-escalation portion of the A2A-005 trial as presented by iTeos Therapeutics.[7]
Comparison with Other A2A Receptor Antagonists
Currently, there is a lack of publicly available data directly comparing the effects of inupadenant on CXCL13 levels with those of other A2A receptor antagonists. While other A2AR antagonists, such as CPI-444 (ciforadenant), have demonstrated clinical activity and modulation of other immune markers like PD-1 and LAG-3 on T cells, their specific impact on CXCL13 has not been reported in the same detail as for inupadenant.[1]
This makes the observed effect of inupadenant on CXCL13 a potentially differentiating feature and highlights the importance of this biomarker in understanding its unique mechanism of action.
Experimental Protocols
Measurement of CXCL13
The measurement of CXCL13 in clinical trials is typically performed on serum or plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA).
Representative ELISA Protocol:
-
Plate Coating: A microplate is pre-coated with a monoclonal antibody specific for human CXCL13.
-
Sample and Standard Incubation: Patient serum/plasma samples and a series of known concentrations of recombinant human CXCL13 (standards) are added to the wells. CXCL13 present in the samples binds to the capture antibody.
-
Detection Antibody: A biotin-conjugated anti-human CXCL13 antibody is added, which binds to a different epitope on the captured CXCL13.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Signal Measurement: The intensity of the color is measured using a microplate reader at a specific wavelength.
-
Quantification: The concentration of CXCL13 in the patient samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations of CXCL13.
This is a general protocol. Specific details such as incubation times, temperatures, and reagent concentrations may vary depending on the commercial ELISA kit used.[8]
Signaling Pathway and Experimental Workflow
dot
Figure 2: Inupadenant's effect on CXCL13 production.
dot
Figure 3: Experimental workflow for biomarker validation.
Conclusion
The available clinical data strongly support the evaluation of CXCL13 as a pharmacodynamic biomarker for inupadenant. The observed increase in CXCL13 levels following inupadenant treatment, and the correlation of this increase with positive clinical outcomes, provide a clear rationale for its use in monitoring the biological activity of the drug. While direct comparative data with other A2AR antagonists are currently lacking, the unique and detailed findings for inupadenant and CXCL13 position it as a valuable tool for future clinical development and patient stratification. Further research, including the publication of detailed quantitative data and direct comparative studies, will be crucial to fully establish the utility of CXCL13 as a predictive and pharmacodynamic biomarker for A2A receptor-targeted therapies.
References
- 1. Inhibition of the adenosine A2a receptor modulates expression of T cell coinhibitory receptors and improves effector function for enhanced checkpoint blockade and ACT in murine cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2aR antagonists: Next generation checkpoint blockade for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iTeos Therapeutics | iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress [iteostherapeutics.gcs-web.com]
- 4. Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 5. CXCL13 in Cancer and Other Diseases: Biological Functions, Clinical Significance, and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CXCL13 modulators and how do they work? [synapse.patsnap.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Human BLC/CXCL13 ELISA Kit (EHCXCL13) - Invitrogen [thermofisher.com]
Inupadenant's Safety Profile: A Comparative Analysis with Leading Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Inupadenant, an investigational adenosine (B11128) A2A receptor antagonist, with established immunotherapies. The data presented is compiled from publicly available clinical trial information and is intended to offer an objective overview for research and drug development professionals.
Inupadenant is a small molecule inhibitor that targets the adenosine A2A receptor, a key checkpoint in the tumor microenvironment that suppresses immune responses. By blocking this receptor, Inupadenant aims to enhance the anti-tumor activity of the immune system. This guide will benchmark its safety against leading immune checkpoint inhibitors that target the PD-1/PD-L1 and CTLA-4 pathways.
Quantitative Safety Data Summary
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials of Inupadenant and comparator immunotherapies. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and durations.
Table 1: Safety Profile of Inupadenant
| Clinical Trial | Treatment | Most Frequent Treatment-Emergent Adverse Events (>20%) | Grade 3/4 Treatment-Related Adverse Events (TRAEs) | Serious Adverse Events (SAEs) |
| Phase 1 (NCT02740985/NCT03873883) | Inupadenant Monotherapy | Fatigue, Anemia, Decreased Appetite, Constipation[1] | Not explicitly reported in percentages for all AEs. | Drug-related SAEs included acute myocardial infarction, atrial fibrillation, and pericardial effusion (reported in 3 of 43 patients)[1]. |
| Phase 2 (A2A-005) | Inupadenant + Carboplatin (B1684641)/Pemetrexed | Data on specific TEAEs not yet fully reported. The combination was reported as "manageable and tolerable" with no dose-dependent toxicities.[2][3] | Not yet detailed in public releases. | Not yet detailed in public releases. |
Table 2: Safety Profile of Comparator Immunotherapies (Monotherapy in Solid Tumors)
| Immunotherapy | Mechanism of Action | Most Frequent Adverse Events (Any Grade) | Grade 3/4 Adverse Events | Treatment Discontinuation due to AEs |
| Pembrolizumab (B1139204) (PD-1 Inhibitor) | PD-1 Inhibitor | Fatigue, musculoskeletal pain, pruritus, decreased appetite, nausea, rash[4] | ~17.7% (in some studies)[5] | ~8%[4] |
| Nivolumab (B1139203) (PD-1 Inhibitor) | PD-1 Inhibitor | Fatigue, dyspnea, musculoskeletal pain, decreased appetite, cough, nausea, constipation[6] | Serious adverse events (SAEs) occurred in 11.2% of patients in a meta-analysis.[7][8] | Not specified in all pooled analyses. |
| Ipilimumab (CTLA-4 Inhibitor) | CTLA-4 Inhibitor | Rash, pruritus, diarrhea, fatigue, nausea | 19% grade 3, 3.2% grade 4 (in a phase II study)[9] | Not specified in all pooled analyses. |
| Atezolizumab (PD-L1 Inhibitor) | PD-L1 Inhibitor | Fatigue, nausea, decreased appetite[10] | Grade 3: 10.3%, Grade 4: 1.7%[11][12] | Not specified in all pooled analyses. |
| Durvalumab (PD-L1 Inhibitor) | PD-L1 Inhibitor | Diarrhea, asthenia, fatigue, nausea, hypothyroidism[13] | 3% (in a study of MSI-H tumors)[13] | No treatment discontinuations due to TRAEs in the cited study.[13] |
Signaling Pathway of Inupadenant
The following diagram illustrates the mechanism of action of Inupadenant in the tumor microenvironment.
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are extensive and proprietary. However, this section outlines the general methodologies based on publicly available information.
Inupadenant Clinical Trials
Phase 1/1b Study (NCT02740985 / NCT03873883) [6][14][15]
-
Objective: To evaluate the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of Inupadenant as a single agent and in combination with other therapies in patients with advanced solid tumors.
-
Design: This was a multicenter, open-label, dose-escalation study.
-
Patient Population: Adult patients with histologically or cytologically confirmed advanced solid tumors for whom no standard treatment was available. Patients were required to have an ECOG performance status of 0 or 1.
-
Intervention: Inupadenant was administered orally. The study included dose-escalation cohorts to determine the MTD.
-
Assessments: Safety was assessed by monitoring adverse events (AEs), laboratory tests, vital signs, and electrocardiograms. Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
Phase 2 Study (A2A-005) [3][11][13][16]
-
Objective: To evaluate the efficacy and safety of Inupadenant in combination with chemotherapy in adult patients with metastatic non-squamous non-small cell lung cancer (NSCLC) who have progressed on or after immunotherapy.
-
Design: A two-part study. Part 1 was an open-label, dose-finding portion to determine the RP2D of Inupadenant in combination with carboplatin and pemetrexed. Part 2 was planned as a randomized, placebo-controlled trial.
-
Patient Population: Adult patients with metastatic non-squamous NSCLC who had progressed after first-line anti-PD-(L)1 therapy.
-
Intervention: Inupadenant administered orally in combination with intravenous carboplatin and pemetrexed.
-
Assessments: The primary endpoint for Part 1 was the determination of the RP2D based on safety and tolerability. Secondary endpoints included objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).
Comparator Immunotherapy Clinical Trial Methodologies (General Overview)
Clinical trials for the comparator immunotherapies (pembrolizumab, nivolumab, ipilimumab, atezolizumab, and durvalumab) generally follow a similar structure for evaluating safety and efficacy in patients with solid tumors.
-
KEYNOTE Trials (Pembrolizumab): These are a series of trials evaluating pembrolizumab in various cancers. The KEYNOTE-001 trial, for instance, was an adaptive study that initially focused on dose-finding and safety before expanding to assess efficacy in specific tumor types.[17]
-
CheckMate Trials (Nivolumab and Ipilimumab): These trials have investigated nivolumab and ipilimumab as monotherapies and in combination. The CheckMate 067 trial, for example, was a Phase 3 study in advanced melanoma.[18] The CheckMate 816 trial evaluated neoadjuvant nivolumab plus chemotherapy.[19][20]
-
IMpower Trials (Atezolizumab): The IMpower series of trials assesses atezolizumab across different cancers. The IMpower010 trial was a Phase 3 study of adjuvant atezolizumab in NSCLC after chemotherapy.[1][12][21][22][23]
-
PACIFIC Trial (Durvalumab): This Phase 3 trial evaluated durvalumab as consolidation therapy after chemoradiotherapy in patients with unresectable, stage III NSCLC.[8][9][24][25]
Conclusion
Based on the available data, Inupadenant monotherapy has demonstrated a manageable safety profile in a Phase 1 setting. When combined with chemotherapy in a Phase 2 trial for NSCLC, it was also reported to be tolerable. The adverse event profile of Inupadenant appears to differ from that of PD-1/PD-L1 and CTLA-4 inhibitors, which are often associated with immune-related adverse events. As more detailed data from the Phase 2 A2A-005 trial becomes available, a more direct and comprehensive comparison of the safety profiles will be possible. This guide will be updated as new information is released.
References
- 1. Overall survival with adjuvant atezolizumab after chemotherapy in resected stage II-IIIA non-small-cell lung cancer (IMpower010): a randomised, multicentre, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 4. keytrudahcp.com [keytrudahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Review - Pembrolizumab (Keytruda) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Five-Year Survival Outcomes From the PACIFIC Trial: Durvalumab After Chemoradiotherapy in Stage III Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter phase II trial of ipilimumab and nivolumab in metastatic or unresectable perivascular epithelioid cell tumor (PEComa): a substudy of D ual A nti-CTLA-4 and Anti-PD-1 blockade in R are T umors (DART) SWOG S1609 (Cohort 38) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. IMpower010 Trial Information | TECENTRIQ® (atezolizumab) [tecentriq-hcp.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Inupadenant “deprioritised” by iTeos in favour of pipeline TIGIT therapy - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Pembrolizumab KEYNOTE-001: an adaptive study leading to accelerated approval for two indications and a companion diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. Bristol Myers Squibb - Neoadjuvant Opdivo (nivolumab) Plus Chemotherapy Significantly Improves Pathologic Complete Response in Patients with Resectable Non-Small Cell Lung Cancer in Phase 3 CheckMate -816 Trial [news.bms.com]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. ascopubs.org [ascopubs.org]
- 22. ilcn.org [ilcn.org]
- 23. Durvalumab after Chemoradiotherapy in Stage III Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. researchgate.net [researchgate.net]
Inupadenant vs. Caffeine: A Comparative Guide for A2A Receptor Antagonism in Research
For researchers, scientists, and drug development professionals, understanding the nuances of adenosine (B11128) A2A receptor (A2AR) antagonists is critical for designing targeted therapeutic strategies. This guide provides a detailed comparison of inupadenant (B3325957) (EOS-850), a clinical-stage selective A2AR antagonist, and caffeine (B1668208), the well-known non-selective adenosine receptor antagonist, serving as a control in many experimental settings.
Inupadenant is a potent and highly selective A2AR antagonist that has been under investigation for its role in cancer immunotherapy.[1][2][3] In contrast, caffeine, a widely consumed psychoactive compound, exerts its effects by non-selectively blocking all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[4][5] This fundamental difference in selectivity is a key determinant of their respective pharmacological profiles and potential therapeutic applications.
While inupadenant has shown encouraging preclinical and early clinical activity in oncology, its development was recently deprioritized by iTeos Therapeutics despite some positive Phase 2 trial results.[6][7] This decision underscores the complexities of translating A2AR antagonism into clinical success.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of an antagonist is quantitatively defined by its binding affinity (Ki) for its intended target versus other receptors. While specific Ki values for inupadenant across all adenosine receptor subtypes are not publicly available, it is consistently described as "highly selective" for the A2A receptor.[1] In contrast, caffeine's non-selective profile is well-documented.
| Compound | A1 Ki (μM) | A2A Ki (μM) | A2B Ki (μM) | A3 Ki (μM) | Selectivity Profile |
| Inupadenant (EOS-850) | Data not publicly available | Potent antagonist | Data not publicly available | Data not publicly available | Highly Selective for A2A |
| Caffeine (Human) | 12 | 2.4 | 13 | 80 | Non-selective |
Table 1: Comparison of Binding Affinities (Ki) for Human Adenosine Receptors. Caffeine data is adapted from Fredholm et al.[4]
Signaling Pathways and Mechanism of Action
Both inupadenant and caffeine act as competitive antagonists at the A2A receptor, a Gs protein-coupled receptor (GPCR). Activation of the A2A receptor by its endogenous ligand, adenosine, triggers a signaling cascade that results in the production of cyclic AMP (cAMP), which in turn mediates various physiological and immunological responses. By blocking this interaction, A2A antagonists can modulate downstream signaling.
References
- 1. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial Data, Translational, and Preclinical Data from Inupadenant at ESMO Immuno-Oncology Congress - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Inupadenant Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Inupadenant Hydrochloride (also known as EOS-850), a selective adenosine (B11128) A2A receptor antagonist investigated for its anti-tumor properties. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following disposal procedures are based on best practices for the handling of potent, hazardous antineoplastic agents in a laboratory setting and align with general pharmaceutical waste regulations. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and requirements.
Immediate Safety and Handling Protocols
This compound is an investigational anti-cancer agent and should be handled with care to minimize exposure.
-
Engineering Controls: All work with solid or high-concentration solutions of this compound should be conducted in a certified chemical fume hood or a biological safety cabinet.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory:
-
Gloves: Use chemically resistant nitrile gloves. Double-gloving is recommended.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat must be worn.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary when handling the powder form or if there is a risk of aerosolization.
-
-
Spill Management: In case of a spill, evacuate and secure the area immediately. Spill cleanup should only be performed by trained personnel wearing appropriate PPE. Absorb the spill with an inert material, collect it in a sealed, labeled hazardous waste container, and decontaminate the area.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemotherapy waste. Waste must be segregated at the point of generation into clearly labeled, appropriate containers.
Unused or Expired this compound (Bulk Waste)
-
Classification: Unused, expired, or unwanted this compound is classified as "bulk" chemotherapy waste and is regulated as hazardous chemical waste.
-
Containment:
-
Keep the compound in its original vial if possible.
-
If transferring, use a securely sealed, chemically compatible container.
-
Clearly label the container with "Hazardous Waste: this compound."
-
-
Disposal:
-
Arrange for pickup by your institution's EH&S department.
-
This waste must be disposed of via incineration at a licensed hazardous waste facility.
-
Crucially, do not dispose of bulk this compound down the drain or in regular trash.
-
Contaminated Labware (Trace Waste)
-
Classification: Items with minimal residual contamination, such as empty vials, used pipette tips, gloves, and bench paper, are considered "trace" chemotherapy waste.
-
Containment:
-
Collect these materials in a designated, puncture-proof container specifically for trace chemotherapy waste. This is often a yellow sharps-style container.
-
The container must be clearly labeled as "Trace Chemotherapy Waste."
-
-
Disposal:
-
When the container is full, seal it and arrange for pickup through your institution's EH&S department for incineration.
-
Liquid Waste
-
Classification: Aqueous and solvent-based solutions containing this compound are considered hazardous liquid waste.
-
Containment:
-
Collect all liquid waste in a sealed, leak-proof, and chemically compatible container.
-
Clearly label the container with "Hazardous Waste," and list all chemical components, including "this compound" and the solvent(s) used.
-
-
Disposal:
-
Arrange for pickup by your EH&S department.
-
Do not pour any liquid waste containing this compound down the drain.
-
Quantitative Data Summary
As no specific regulatory disposal limits for this compound were found, general hazardous waste principles apply. The key quantitative threshold is the distinction between "bulk" and "trace" contamination.
| Waste Category | Description | Disposal Requirement |
| Bulk Hazardous Waste | Unused/expired product, solutions, or grossly contaminated items. | Segregate, label as hazardous, and arrange for EH&S pickup for incineration. |
| Trace Hazardous Waste | "Empty" containers with minimal residue, used PPE, and other lightly contaminated disposable labware. | Segregate in a "Trace Chemotherapy Waste" container for incineration via EH&S. |
Experimental Protocols and Methodologies
While specific experimental protocols for the disposal of this compound are not published, the principles are derived from established guidelines for handling hazardous drugs.
Decontamination Protocol for Surfaces (General Guidance):
This is a general procedure for decontaminating surfaces after working with potent compounds. The efficacy for this compound should be validated by the end-user and approved by the institutional EH&S department.
-
Preparation: Ensure all work with this compound is complete and all waste is segregated.
-
Initial Cleaning: Wipe down the work surface with absorbent pads soaked in a suitable solvent (e.g., 70% ethanol) to remove visible contamination. Dispose of pads as trace chemotherapy waste.
-
Deactivation (if applicable and validated): Some institutions may recommend a subsequent wipe with a deactivating agent, such as a dilute bleach solution followed by a neutralizer like sodium thiosulfate. This step MUST be approved by your EH&S department.
-
Final Rinse: Wipe the surface with clean, water-dampened absorbent pads.
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Dispose of all used gloves and absorbent pads as trace chemotherapy waste.
Mechanism of Action: Adenosine A2A Receptor Signaling Pathway
Inupadenant is a selective antagonist of the Adenosine A2A receptor (A2AR). In many solid tumors, high levels of extracellular adenosine accumulate in the tumor microenvironment, acting as an immunosuppressive signal.[1] Adenosine binds to A2A receptors on immune cells, such as T-cells, triggering a signaling cascade that dampens their anti-tumor activity.[2] Inupadenant blocks this interaction, thereby preventing the immunosuppressive signal and helping to restore the anti-tumor immune response.[3][4]
Caption: Inupadenant blocks adenosine binding to the A2A receptor, inhibiting immunosuppression.
References
- 1. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial Data, Translational, and Preclinical Data from Inupadenant at ESMO Immuno-Oncology Congress - BioSpace [biospace.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Inupadenant Hydrochloride
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling investigational compounds like Inupadenant Hydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a selective adenosine (B11128) A2A receptor antagonist that has been investigated for its potential in cancer immunotherapy.[1][2] As with any potent, biologically active compound, stringent adherence to safety protocols is crucial to minimize exposure and ensure safe handling from receipt to disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling hazardous drugs and antineoplastic agents in a research setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound, particularly when working with the powdered form or preparing solutions.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles | Two pairs of chemotherapy-tested nitrile gloves | Disposable lab coat or gown | NIOSH-approved N95 or higher-rated respirator |
| Solution Preparation and Handling | Safety glasses with side shields or goggles | Two pairs of chemotherapy-tested nitrile gloves | Disposable lab coat or gown | Not generally required if performed in a certified chemical fume hood |
| Administering to Cell Cultures or Animals | Safety glasses with side shields or goggles | Two pairs of chemotherapy-tested nitrile gloves | Disposable lab coat or gown | Not generally required |
| Waste Disposal | Safety glasses with side shields or goggles | Two pairs of chemotherapy-tested nitrile gloves | Disposable lab coat or gown | Not generally required |
It is imperative to always handle this compound within a certified chemical fume hood, especially when manipulating the powdered form, to prevent inhalation of airborne particles.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan minimizes the risk of exposure and contamination. The following workflow provides a procedural guide for handling this compound from initial receipt to final disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Experimental Protocols: Key Considerations
Detailed experimental protocols should always be established and reviewed by the institution's Environmental Health and Safety (EHS) department. Key considerations include:
-
Solubility: this compound is typically dissolved in solvents like DMSO for in vitro studies.
-
Storage: The compound should be stored at low temperatures, such as -20°C or -80°C, to maintain stability.[3]
-
Emergency Procedures: Clear protocols for managing spills and accidental exposures must be in place. In case of skin contact, immediately wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. In case of inhalation or ingestion, seek immediate medical attention.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, lab coats, pipette tips, and empty vials, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all hazardous waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste vendor in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Signaling Pathway: Mechanism of Action
This compound functions as an antagonist of the adenosine A2A receptor. This receptor is a key component of an immunosuppressive pathway often exploited by cancer cells. The following diagram illustrates this signaling pathway.
Caption: A diagram showing how this compound blocks the adenosine A2A receptor.
By implementing these comprehensive safety and handling procedures, research institutions can create a secure environment for their personnel while advancing critical drug development research. This commitment to safety not only protects individuals but also ensures the integrity and reproducibility of scientific findings.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
